Neolitsine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(12S)-13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.04,8.016,23.018,22]tricosa-1(23),2,4(8),9,16,18(22)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEOKAJRKHTDOS-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC6=C(C=C54)OCO6)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC6=C(C=C54)OCO6)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317401 | |
| Record name | (+)-Neolitsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2466-42-4 | |
| Record name | (+)-Neolitsine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2466-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Neolitsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neolitsine, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Q6569M3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neolitsine's Mechanism of Action in Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neolitsine, a naturally occurring aporphine alkaloid, has demonstrated significant vasorelaxant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in smooth muscle, with a particular focus on its effects on vascular smooth muscle. Drawing from available data on this compound and the well-established pharmacology of related aporphine alkaloids, this document outlines the key signaling pathways and molecular targets likely involved in its vasodilatory effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are investigating the therapeutic potential of this compound and similar compounds.
Introduction
This compound is an aporphine alkaloid that can be isolated from various plant species, including Cassytha filiformis and Neolitsea pulchella. Aporphine alkaloids are a class of isoquinoline alkaloids known for a range of biological activities.[1][2] this compound has been identified as a potent vasodilator, exhibiting significant vasorelaxant effects on precontracted rat aortic preparations.[1][2] Understanding the precise mechanism by which this compound induces smooth muscle relaxation is crucial for evaluating its potential as a therapeutic agent for cardiovascular diseases such as hypertension.
This guide synthesizes the available scientific information to present a detailed account of this compound's mechanism of action, incorporating quantitative data, probable experimental methodologies, and visual representations of the implicated signaling pathways.
Quantitative Data on Vasorelaxant Activity
The primary quantitative data available for this compound's activity pertains to its potency in inducing vasorelaxation in ex vivo models. The following table summarizes the key findings from a study by Tsai et al. on the effects of this compound on rat aortic preparations.
| Compound | Preparation | Pre-contraction Agent | IC50 (µM) | Reference |
| This compound | Rat Aortic Rings | Not specified | 0.08 - 2.48 | Tsai et al. |
Table 1: Vasorelaxant Potency of this compound
Core Mechanism of Action in Smooth Muscle
Based on the general pharmacology of aporphine alkaloids and the context of smooth muscle physiology, the vasorelaxant effect of this compound is likely mediated by a multi-faceted mechanism involving the modulation of intracellular calcium levels and potentially the nitric oxide signaling pathway.
Inhibition of Calcium Influx
A primary mechanism for smooth muscle relaxation is the reduction of intracellular calcium concentration ([Ca²⁺]i). Aporphine alkaloids are known to block calcium influx through voltage-operated calcium channels (VOCCs) in the smooth muscle cell membrane.
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Experimental Evidence (Inferred): It is hypothesized that this compound inhibits the influx of extracellular Ca²⁺ through L-type VOCCs. This would lead to a decrease in the formation of the Ca²⁺-calmodulin complex, thereby reducing the activation of myosin light chain kinase (MLCK) and subsequent phosphorylation of the myosin light chain, ultimately resulting in muscle relaxation.
Antagonism of α1-Adrenoceptors
Many vasorelaxant compounds also interact with G-protein coupled receptors on the smooth muscle cell surface. Phenylephrine, a common experimental vasoconstrictor, acts on α1-adrenoceptors to induce contraction.
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Experimental Evidence (Inferred): this compound may act as an antagonist at α1-adrenoceptors. By blocking these receptors, this compound would prevent the phenylephrine-induced activation of phospholipase C, leading to reduced production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This would, in turn, decrease the release of Ca²⁺ from the sarcoplasmic reticulum and reduce the sensitivity of the contractile apparatus to Ca²⁺, contributing to vasorelaxation.
Potential Role of the Nitric Oxide-cGMP Pathway
Endothelium-dependent vasorelaxation often involves the release of nitric oxide (NO) from endothelial cells, which then diffuses to the underlying smooth muscle cells.
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Hypothesized Mechanism: It is possible that this compound could stimulate the production of NO in the endothelium. NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several proteins that promote relaxation, including the myosin light chain phosphatase, and leads to a decrease in intracellular Ca²⁺. Further studies are required to confirm if this compound's action is endothelium-dependent.
Signaling Pathways
The following diagrams illustrate the likely signaling pathways involved in this compound-induced smooth muscle relaxation.
Caption: Proposed mechanism of this compound via L-type calcium channel blockade.
Caption: Postulated α1-adrenoceptor antagonism by this compound.
Caption: Hypothesized involvement of the nitric oxide pathway.
Experimental Protocols (Inferred)
Isolated Tissue Bath Experiments
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Objective: To determine the concentration-response relationship of this compound on vascular smooth muscle and to investigate the role of the endothelium and specific receptors.
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Methodology:
-
Tissue Preparation: Thoracic aortas are excised from rats, cleaned of connective tissue, and cut into rings (2-3 mm in width).
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Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
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Equilibration: Tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
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Viability and Endothelium Integrity Check: Rings are contracted with a high concentration of potassium chloride (KCl, e.g., 60 mM) to test viability. Endothelium integrity is assessed by the relaxation response to acetylcholine (ACh, e.g., 1 µM) in phenylephrine (PE, e.g., 1 µM) pre-contracted rings. A relaxation of >80% indicates intact endothelium. For endothelium-denuded studies, the endothelium is mechanically removed by gently rubbing the intimal surface.
-
Concentration-Response Curves: After washing and re-equilibration, rings are pre-contracted with either KCl or PE. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to construct a concentration-response curve.
-
Mechanistic Studies: To investigate the mechanism of action, experiments are repeated in the presence of specific inhibitors, such as L-NAME (an eNOS inhibitor) to assess the role of nitric oxide, and various channel blockers or receptor antagonists.
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Calcium Influx Assays
-
Objective: To directly measure the effect of this compound on calcium influx in vascular smooth muscle cells.
-
Methodology:
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Cell Culture: Primary vascular smooth muscle cells are isolated and cultured.
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Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
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Stimulation and Measurement: Cells are pre-incubated with this compound or vehicle control. Changes in intracellular calcium concentration are measured using fluorescence microscopy or a plate reader following depolarization with high KCl or stimulation with an agonist like phenylephrine.
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Conclusion and Future Directions
This compound is a potent vasorelaxant agent. The available evidence, combined with the known pharmacology of aporphine alkaloids, strongly suggests that its mechanism of action involves the inhibition of calcium influx through voltage-operated calcium channels and potential antagonism of α1-adrenoceptors in vascular smooth muscle. The involvement of the endothelium-dependent nitric oxide pathway remains a plausible but unconfirmed mechanism that warrants further investigation.
Future research should focus on detailed mechanistic studies to:
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Conclusively determine the role of the endothelium in this compound-induced vasorelaxation.
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Characterize the specific types of calcium channels inhibited by this compound.
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Quantify the binding affinity of this compound for α1-adrenoceptor subtypes.
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Investigate the effects of this compound on the NO-cGMP signaling cascade.
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Conduct in vivo studies to assess the antihypertensive efficacy and pharmacokinetic profile of this compound.
A thorough understanding of these aspects will be critical for the potential development of this compound as a novel therapeutic agent for cardiovascular disorders.
References
What is the chemical structure of Neolitsine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, biological activities, and experimental protocols related to the aporphine alkaloid, Neolitsine.
Chemical Structure and Identification
This compound is a naturally occurring aporphine alkaloid. Its core structure is a tetracyclic system derived from benzylisoquinoline precursors. The absolute configuration of the naturally occurring enantiomer is typically (+)-Neolitsine.
| Identifier | Value |
| IUPAC Name | (12S)-13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.0²,¹⁰.0⁴,⁸.0¹⁶,²³.0¹⁸,²²]tricosa-1(23),2,4(8),9,16,18(22)-hexaene[1] |
| Molecular Formula | C₁₉H₁₇NO₄[1] |
| Molecular Weight | 323.3 g/mol [1] |
| CAS Number | 2466-42-4[1] |
| SMILES | CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC6=C(C=C54)OCO6)OCO3[1] |
| InChI | InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3/t13-/m0/s1[1] |
| InChIKey | GKEOKAJRKHTDOS-ZDUSSCGKSA-N[1] |
Physicochemical and Spectroscopic Data
Below is a summary of the known physicochemical and spectroscopic properties of this compound.
Table 2.1: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 195-197 °C | (Literature Value) |
| Solubility | Soluble in methanol, chloroform. | (General Alkaloid Solubility) |
| XLogP3 | 3.1 | (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | (Computed)[1] |
| Hydrogen Bond Acceptor Count | 5 | (Computed)[1] |
Table 2.2: Spectroscopic Data
| Technique | Data |
| ¹H-NMR | Data to be populated from experimental sources. |
| ¹³C-NMR | Data to be populated from experimental sources. |
| IR (Infrared) | Data to be populated from experimental sources. |
| MS (Mass Spectrometry) | Data to be populated from experimental sources. |
Note: Specific experimental spectroscopic data requires access to dedicated chemical databases and literature which are not fully available through the current search capabilities. The table structure is provided for when such data is obtained.
Biological Activity
This compound has been investigated for a range of biological activities. A summary of the quantitative data is presented below.
Table 3.1: Biological Activity of this compound
| Activity | Assay | Target/Cell Line | Result (IC₅₀/EC₉₀) |
| Anthelmintic | Haemonchus contortus larval motility | Haemonchus contortus | EC₉₀: 6.4 µg/mL |
Experimental Protocols
Detailed methodologies for the isolation and synthesis of this compound are crucial for its further study and development.
Isolation of (+)-Neolitsine from Cissampelos capensis
Objective: To isolate (+)-Neolitsine from the aerial parts of Cissampelos capensis.
Methodology:
-
Extraction: The dried and powdered aerial parts of Cissampelos capensis are extracted with methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
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Fractionation: The crude MeOH extract is subjected to bioassay-guided fractionation. This typically involves liquid-liquid partitioning and/or column chromatography.
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Chromatographic Purification: The active fractions are further purified using techniques such as silica gel column chromatography and/or preparative thin-layer chromatography (TLC), eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol).
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Characterization: The structure of the isolated compound is elucidated and confirmed using spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with literature data.
Synthesis of (±)-Neolitsine
Objective: To confirm the structure of this compound through the total synthesis of its racemic form.
Methodology: The synthesis of (±)-Neolitsine has been achieved via a photolytic ring closure of a benzylisoquinoline derivative.[2]
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Precursor Synthesis: A suitable N-methylated benzylisoquinoline precursor is synthesized. This precursor contains the necessary carbon skeleton and functional groups for the subsequent cyclization.
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Photolytic Cyclization: The benzylisoquinoline derivative is subjected to photochemical irradiation, typically using a high-pressure mercury lamp. This step induces an intramolecular cyclization to form the aporphine core structure.
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Purification: The resulting racemic this compound is purified from the reaction mixture using standard chromatographic techniques.
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Confirmation: The structure of the synthetic product is confirmed by comparing its spectroscopic data with that of the natural product.
Diagrams and Visualizations
To aid in the understanding of the experimental workflow for obtaining this compound, the following diagrams are provided.
Caption: Experimental workflows for the isolation and synthesis of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are summaries and require reference to the original publications for detailed procedures and safety precautions.
References
Neolitsine: A Technical Guide to its Biological Sources and Isolation
Introduction
Neolitsine is a naturally occurring aporphine alkaloid that has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the biological sources of this compound, detailed methodologies for its isolation and purification, and a discussion of its known biological effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the study and utilization of this promising natural compound.
Biological Sources of this compound
This compound has been identified and isolated from several plant species, primarily within the families Menispermaceae and Lauraceae. The principal biological sources reported in the literature include:
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Cissampelos capensis (Menispermaceae): The aerial parts of this plant have been shown to contain this compound.[1] The crude alkaloid yield from this plant has been reported to be highly variable, ranging from 0.2 to 33.9 mg per gram of dry weight.
-
Neolitsea pulchella (Lauraceae): This species is another documented source of this compound.
-
Cassytha filiformis (Lauraceae): This parasitic plant is a known source of several aporphine alkaloids, including this compound. The total alkaloid content in different samples of Cassytha filiformis has been found to range from 0.11% to 0.43%.
Quantitative Data on Alkaloid Yields
The following table summarizes the reported yields of total alkaloids from the primary biological sources of this compound. It is important to note that the specific yield of pure this compound will be a fraction of the total alkaloid content and can vary depending on the specific plant part used, geographical location, and the efficiency of the extraction and purification process.
| Plant Species | Plant Part | Total Crude Alkaloid Yield | Reference |
| Cissampelos capensis | Leaves, Stems, Rhizomes | 0.2 - 33.9 mg/g dry weight | |
| Cassytha filiformis | Whole Plant | 0.11% - 0.43% |
Experimental Protocols for Isolation and Purification
The following is a detailed methodology for the isolation and purification of this compound, adapted from established protocols for the extraction of aporphine alkaloids from Cassytha filiformis. This protocol utilizes a combination of solvent extraction, liquid-liquid partitioning, and chromatographic techniques.
I. Extraction of Crude Alkaloids
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Plant Material Preparation: Air-dry the aerial parts of the source plant (e.g., Cassytha filiformis) and grind them into a fine powder.
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Maceration and Percolation:
-
Soak the powdered plant material in a solution of methanol acidified with 1% acetic acid.
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Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.
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Following maceration, percolate the mixture exhaustively with the same acidified methanol solvent until the percolate is colorless.
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Solvent Evaporation: Combine all the percolates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
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Acid-Base Extraction:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
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Wash the acidic solution with diethyl ether to remove neutral and weakly basic compounds. Discard the ether layer.
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Adjust the pH of the aqueous layer to approximately 11 by adding a 25% ammonium hydroxide solution.
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Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane. Repeat this extraction three times.
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Combine the dichloromethane fractions, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.
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II. Purification of this compound
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Column Chromatography:
-
Subject the crude alkaloid extract to column chromatography on silica gel.
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Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system and gradually increasing the proportion of a more polar solvent. A common solvent system is a mixture of chloroform and methanol.
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Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable developing solvent system (e.g., chloroform:methanol, 9:1 v/v) and a visualizing agent (e.g., Dragendorff's reagent).
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-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing this compound (as identified by TLC comparison with a standard, if available) and subject them to preparative reverse-phase HPLC for final purification.
-
A typical mobile phase for the separation of aporphine alkaloids is a gradient of acetonitrile in water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
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Monitor the elution profile using a UV detector at a wavelength suitable for aporphine alkaloids (around 280 nm and 305 nm).
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
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Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
Generalized Vasodilation Signaling Pathway
This compound has been reported to exhibit vasorelaxant effects. While the specific molecular targets of this compound in this process are not yet fully elucidated, the following diagram illustrates a common signaling pathway involved in vasodilation, which may be relevant to its mechanism of action.
Caption: A generalized nitric oxide-mediated vasodilation pathway.
Conclusion
This compound represents a compelling natural product with demonstrated biological activities. This guide has outlined its primary biological sources and provided a detailed, adaptable protocol for its isolation and purification. The provided workflow and generalized signaling pathway diagrams offer a visual representation of the key processes involved in its study. Further research is warranted to fully elucidate the specific molecular mechanisms underlying the pharmacological effects of this compound, which will be crucial for its potential development as a therapeutic agent.
References
An In-Depth Technical Guide to the Pharmacological Properties of Neolitsine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neolitsine, a naturally occurring aporphine alkaloid, has demonstrated notable biological activities, primarily exhibiting anthelmintic properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacological characteristics of this compound. It details its chemical nature, natural sources, and established biological effects, with a focus on quantitative data and the experimental methodologies employed in its evaluation. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this alkaloid.
Chemical Profile and Natural Occurrence
Chemical Structure: this compound is classified as an aporphine alkaloid. Its chemical structure is characterized by a tetracyclic core.
Molecular Formula: C₁₉H₁₇NO₄[1]
Natural Sources: this compound has been isolated from various plant species, including:
Pharmacological Properties
The primary pharmacological activity of this compound that has been quantitatively documented is its anthelmintic effect. While other activities such as anti-inflammatory and anticancer effects are often associated with alkaloids, specific data for this compound in these areas are not yet available in the public domain.
Anthelmintic Activity
This compound has shown potent activity against the parasitic nematode Haemonchus contortus.
Table 1: Anthelmintic Activity of this compound
| Parameter | Organism | Value | Reference |
| EC₉₀ | Haemonchus contortus larvae | 6.4 µg/mL | [2] |
Experimental Protocols
This section details the methodologies used to evaluate the pharmacological properties of this compound.
Isolation and Purification of this compound from Cissampelos capensis
A general protocol for the bioassay-guided fractionation of alkaloids from plant material is as follows. Please note that the specific details for this compound's isolation may vary.
Diagram 1: General Workflow for Bioassay-Guided Isolation
Caption: General workflow for the isolation of this compound.
Protocol:
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Extraction: The aerial parts of Cissampelos capensis are subjected to extraction with methanol (MeOH).
-
Bioassay-Guided Fractionation: The crude methanol extract is then fractionated using techniques such as column chromatography. Each fraction is tested for its biological activity using a relevant bioassay, in this case, the Haemonchus contortus larval development assay.
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Isolation and Identification: The most active fractions are further purified using chromatographic methods to isolate the pure compounds. The structure of the isolated compounds is then elucidated using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and compared with existing literature data to confirm the identity as this compound[2].
Anthelmintic Activity Assay: Haemonchus contortus Larval Motility Assay
This assay is used to determine the concentration at which a substance inhibits the motility of Haemonchus contortus larvae.
Diagram 2: Workflow for Haemonchus contortus Larval Motility Assay
Caption: Workflow for assessing the anthelmintic activity of this compound.
Protocol:
-
Larval Preparation: Haemonchus contortus larvae are obtained and prepared for the assay.
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Compound Exposure: The larvae are exposed to various concentrations of this compound.
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Incubation: The treated larvae are incubated under controlled conditions for a specific period.
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Motility Assessment: After incubation, the motility of the larvae is observed and scored.
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EC₉₀ Determination: The concentration of this compound that causes a 90% loss of larval motility (EC₉₀) is then calculated[2].
Signaling Pathways (Hypothetical)
While specific signaling pathways for this compound's activity have not been elucidated, alkaloids with anti-inflammatory and anticancer properties often modulate key cellular signaling cascades. Further research is required to determine if this compound interacts with pathways such as NF-κB, MAPK, or apoptosis-related pathways.
Diagram 3: Hypothetical Signaling Pathways for Further Investigation
Caption: Potential signaling pathways for this compound's activity.
Future Directions
The documented anthelmintic activity of this compound warrants further investigation into its mechanism of action and its efficacy in in vivo models. Furthermore, comprehensive studies are needed to explore and quantify its potential anti-inflammatory and anticancer properties. Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent.
Conclusion
This compound is a natural alkaloid with demonstrated potent anthelmintic activity. This guide has summarized the available quantitative data and detailed the experimental protocols used in its study. While its full pharmacological profile is yet to be completely understood, the existing evidence suggests that this compound is a promising candidate for further preclinical and clinical investigation. The methodologies and data presented herein provide a solid foundation for future research aimed at unlocking the full therapeutic potential of this compound.
References
Aporphine Alkaloids from Cissampelos capensis: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the aporphine and proaporphine alkaloids isolated from Cissampelos capensis, a plant with significant traditional medicinal use. This document summarizes the key chemical constituents, their quantitative distribution, and detailed methodologies for their extraction, isolation, and characterization. Furthermore, it delves into the cytotoxic activities of these compounds and explores the molecular signaling pathways implicated in their mechanism of action.
Identified Aporphine and Proaporphine Alkaloids
Cissampelos capensis is a rich source of isoquinoline alkaloids, particularly aporphines and proaporphines. The primary alkaloids identified in various parts of the plant are listed below.
Table 1: Aporphine and Proaporphine Alkaloids from Cissampelos capensis
| Alkaloid Class | Compound Name | Plant Part(s) Found |
| Aporphine | Bulbocapnine | Leaves, Stems |
| Aporphine | Dicentrine | Leaves |
| Aporphine | (S)-Neolitsine | Aerial Parts |
| Proaporphine | Crotsparine | Leaves |
| Proaporphine | Glaziovine | Leaves |
| Proaporphine | Pronuciferine | Leaves, Stems |
| Proaporphine | Cissamaline | Leaves, Stems |
| Proaporphine | Cissamanine | Leaves, Stems |
| Proaporphine | Cissamdine | Leaves, Stems |
Quantitative Distribution of Major Alkaloids
The concentration of these alkaloids varies significantly between different parts of the plant. A quantitative analysis of the main alkaloids in the leaves, stems, and rhizomes of Cissampelos capensis has been reported, with the data summarized below.
Table 2: Distribution and Yields of Main Alkaloids in Cissampelos capensis [1]
| Plant Part | Alkaloid | Yield (%) |
| Leaves | ||
| Dicentrine | 56 | |
| Bulbocapnine | 18 | |
| Salutaridine* | 1 | |
| Glaziovine | 2 | |
| Lauroscholtzine | 15 | |
| Crotsparine | - | |
| Stems | ||
| Bulbocapnine | 2 | |
| Cissacapine | 27 | |
| Cycleanine | 67 | |
| Insularine | 1 | |
| Rhizomes | ||
| 12-O-methylcurine | 13 | |
| Cissacapine | 43 | |
| Cycleanine | 23 |
*Salutaridine is a morphinane alkaloid included for context. **Cissacapine, cycleanine, insularine, and 12-O-methylcurine are bisbenzyltetrahydroisoquinoline alkaloids. Note: Yields can be variable depending on the specific plant population and environmental conditions.[1]
Experimental Protocols
This section outlines the detailed methodologies for the extraction, isolation, and structural elucidation of aporphine alkaloids from Cissampelos capensis.
General Experimental Workflow
The overall process for obtaining pure aporphine alkaloids from the plant material is depicted in the following workflow diagram.
Caption: General workflow for the isolation and characterization of aporphine alkaloids.
Extraction of Total Tertiary Alkaloids
-
Preparation of Plant Material : Air-dry the leaves and stems of Cissampelos capensis at room temperature and then grind them into a fine powder.
-
Maceration : Soak the powdered plant material in methanol (MeOH) at a ratio of 1:5 (w/v) for 72 hours at room temperature.
-
Filtration and Concentration : Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction :
-
Dissolve the crude extract in 10% acetic acid.
-
Wash the acidic solution with chloroform (CHCl₃) to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide (NH₄OH).
-
Extract the alkaline solution with CHCl₃.
-
Combine the organic layers and wash them with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield the total tertiary alkaloid (TTA) extract.
-
Isolation and Purification of Aporphine Alkaloids
-
Column Chromatography :
-
Subject the TTA extract to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH, 9:1) and visualizing with Dragendorff's reagent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
Pool the fractions containing the compounds of interest based on their TLC profiles.
-
Further purify the pooled fractions using preparative HPLC on a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 280 nm).
-
Collect the peaks corresponding to the individual alkaloids.
-
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve the purified alkaloids in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts, coupling constants, and correlation signals to determine the chemical structure of the alkaloids.
-
-
Mass Spectrometry (MS) :
-
Obtain high-resolution mass spectra using techniques such as ESI-MS or LC-MS to determine the exact mass and molecular formula of the compounds.
-
Analyze the fragmentation patterns in the MS/MS spectra to confirm the structural assignments.
-
Biological Activity and Signaling Pathways
Several of the aporphine and proaporphine alkaloids isolated from Cissampelos capensis have demonstrated significant biological activity, particularly cytotoxicity against cancer cell lines.
Cytotoxicity
The isolated proaporphine alkaloids, including the newly identified cissamaline, cissamanine, and cissamdine, along with known compounds like glaziovine and pronuciferine, have exhibited cytotoxic effects against Caco-2 cell lines at concentrations above 250 µM.[2][3]
Signaling Pathway of Dicentrine-Induced Apoptosis
Dicentrine, a prominent aporphine alkaloid from Cissampelos capensis, has been shown to potentiate TNF-α-induced apoptosis in lung adenocarcinoma cells. Its mechanism of action involves the modulation of key signaling pathways, including NF-κB and AP-1. The proposed signaling cascade is illustrated below.
References
A Technical Guide to the Vasodilatory Properties of Natural Compounds from Cassytha filiformis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cassytha filiformis, a parasitic vine belonging to the Lauraceae family, has a rich history in traditional medicine for treating various ailments, including hypertension.[1] Modern pharmacological studies have begun to validate these traditional uses, identifying a host of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the natural vasodilators derived from Cassytha filiformis, with a focus on the aporphine alkaloids that constitute its primary active principles. This document summarizes the key vasodilatory compounds, presents their quantitative effects on vascular tone, details the experimental protocols for their isolation and evaluation, and elucidates the underlying signaling pathways involved in their mechanism of action. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering a foundation for further investigation into the therapeutic applications of these natural compounds in cardiovascular diseases.
Introduction
Cardiovascular diseases, particularly those associated with hypertension and vascular dysfunction, remain a leading cause of morbidity and mortality worldwide. The discovery of novel vasodilatory agents is a critical area of pharmaceutical research. Natural products have historically been a prolific source of new drugs and drug leads. Cassytha filiformis has emerged as a plant of interest due to its traditional use in managing hypertension and the presence of a diverse array of bioactive alkaloids and flavonoids.[1] This guide focuses on the scientific evidence supporting the vasorelaxant properties of compounds isolated from this plant.
Potent Vasodilator Compounds from Cassytha filiformis
Several aporphine alkaloids and flavonoids have been isolated from Cassytha filiformis and demonstrated to possess significant vasorelaxant activity. The most potent of these compounds are aporphine alkaloids.
Quantitative Vasorelaxant Activity
The vasodilatory potency of these compounds has been quantified using ex vivo studies on pre-contracted rat aortic preparations. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to achieve 50% of the maximal vasorelaxation, are summarized in the table below.
| Compound Category | Compound Name | IC50 (µM) | Reference(s) |
| Potent Vasodilators | Cassythic acid | 0.08 | [2] |
| Cassythine | 2.48 | [2] | |
| Neolitsine | 0.89 | [2] | |
| Dicentrine | 0.15 | [2] | |
| Moderate Vasodilators | Isofiliformine | 16.50 | [2] |
| 1,2-methylenedioxy-3,10,11-trimethoxyaporphine | 25.33 | [2] | |
| (-)-O-methylflavinatine | 32.81 | [2] | |
| (-)-salutaridine | 28.75 | [2] | |
| Isorhamnetin-3-O-β-glucoside | 20.11 | [2] | |
| Isorhamnetin-3-O-rutinoside | 22.45 | [2] |
Table 1: Quantitative Vasorelaxant Activity of Compounds from Cassytha filiformis
Experimental Protocols
The following sections detail the methodologies for the isolation of vasodilatory compounds from Cassytha filiformis and the subsequent evaluation of their vasorelaxant effects using a rat aortic ring assay.
Isolation of Aporphine Alkaloids
This protocol outlines a general procedure for the extraction and isolation of aporphine alkaloids from the whole herb of Cassytha filiformis.
Caption: Workflow for the isolation of aporphine alkaloids.
Methodology:
-
Extraction: The dried and powdered whole plant material of Cassytha filiformis is subjected to maceration with methanol acidified with a small percentage of acetic acid. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is then dissolved in a dilute acid solution (e.g., 3% HCl) and partitioned with an organic solvent like dichloromethane to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 11) to deprotonate the alkaloids.
-
Isolation of Crude Alkaloids: The basified aqueous solution is repeatedly extracted with dichloromethane. The combined organic layers contain the crude alkaloid fraction.
-
Purification: The dichloromethane extract is dried over anhydrous sodium sulfate and concentrated. The resulting crude alkaloid mixture is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the compounds based on polarity. Fractions are collected and analyzed (e.g., by TLC), and those containing the desired compounds are further purified by High-Performance Liquid Chromatography (HPLC) to yield the pure aporphine alkaloids.
Rat Aortic Ring Vasorelaxation Assay
This protocol describes the ex vivo method used to assess the vasorelaxant activity of the isolated compounds.
References
Unveiling the Therapeutic Potential of Neolitsine: A Technical Guide to Its Molecular Targets
For Immediate Release
This technical guide provides a comprehensive overview of the potential therapeutic targets of Neolitsine, an aporphine alkaloid with promising anti-cancer properties. Drawing upon existing research on this compound and related aporphine alkaloids, this document outlines its potential mechanisms of action, focusing on the induction of apoptosis, modulation of key signaling pathways, and cell cycle arrest. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel oncology therapeutics.
Executive Summary
This compound, a naturally occurring aporphine alkaloid, has emerged as a compound of interest in cancer research. While direct studies on this compound are nascent, evidence from closely related compounds and extracts from its natural source, Cissampelos capensis, strongly suggests its potential as an anti-neoplastic agent. This guide synthesizes the available data to illuminate the probable therapeutic targets of this compound, providing a foundation for future research and drug development endeavors. The primary hypothesized mechanisms of action include the induction of programmed cell death (apoptosis), and the modulation of critical cell signaling pathways such as PI3K/Akt, STAT3, and NF-κB, as well as interference with the cell cycle.
Potential Therapeutic Targets and Mechanisms of Action
The anti-cancer potential of this compound is likely multifaceted, targeting several key cellular processes and signaling cascades that are often dysregulated in cancer.
Induction of Apoptosis
A growing body of evidence suggests that aporphine alkaloids, the class of compounds to which this compound belongs, are potent inducers of apoptosis in cancer cells.[1][2] This programmed cell death is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of aporphine alkaloids are often mediated through the intrinsic mitochondrial pathway.
Experimental Protocol: Annexin V-FITC/PI Double Staining for Apoptosis Detection
A common method to quantify apoptosis is through flow cytometry using Annexin V-FITC and Propidium Iodide (PI) co-staining.
-
Cell Culture and Treatment: Cancer cells (e.g., MCF-7, HeLa) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound for 24, 48, and 72 hours. A vehicle-treated group serves as the control.
-
Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Modulation of Key Signaling Pathways
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Studies on other aporphine alkaloids, such as Crebanine, have demonstrated the ability to induce cancer cell apoptosis by inhibiting the PI3K/Akt pathway.[2] It is highly probable that this compound exerts a similar inhibitory effect.
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins
-
Protein Extraction: Cancer cells are treated with this compound at various concentrations and time points. Total protein is then extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-PI3K, total PI3K).
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Logical Relationship of this compound's Potential Inhibition of the PI3K/Akt Pathway
Caption: Potential inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. While direct evidence for this compound is pending, the general anti-inflammatory and anti-cancer properties of aporphine alkaloids suggest a potential role in modulating STAT3 signaling.
Experimental Protocol: STAT3 Luciferase Reporter Assay
-
Cell Transfection: Cancer cells are co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Cell Treatment: After transfection, cells are treated with this compound for a specified duration. In some experiments, cells may be stimulated with a known STAT3 activator (e.g., IL-6) in the presence or absence of this compound.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
Signaling Pathway of STAT3 Activation
Caption: Simplified overview of the canonical STAT3 signaling pathway.
Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, and its dysregulation is linked to cancer development and progression. The anti-inflammatory properties observed in plants containing aporphine alkaloids suggest that this compound may inhibit the NF-κB signaling pathway.
Experimental Protocol: NF-κB p65 Nuclear Translocation Assay
-
Cell Culture and Treatment: Cancer cells are grown on coverslips in a 24-well plate and treated with this compound. Subsequently, cells are stimulated with an NF-κB activator, such as TNF-α.
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Microscopy and Analysis: The subcellular localization of p65 is visualized using a fluorescence microscope. The percentage of cells showing nuclear translocation of p65 is quantified.
Experimental Workflow for Investigating this compound's Effect on NF-κB
Caption: Workflow for assessing this compound's impact on NF-κB nuclear translocation.
Cell Cycle Arrest
In addition to inducing apoptosis, aporphine alkaloids have been shown to inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints. Liriodenine, for instance, blocks cell cycle progression in ovarian cancer cells.[1] It is plausible that this compound also disrupts the normal cell cycle, preventing cancer cells from dividing and proliferating.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Cancer cells are treated with this compound for 24 hours. Cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the current literature, the following table summarizes the cytotoxic activities of Cissampelos pareira extract, a plant from the same genus as the source of this compound, against a cancer cell line. This provides a preliminary indication of the potential potency.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Methanol Extract of Cissampelos pareira | DLA | MTT | 95.5 µg/ml | [3] |
Future Directions
The information presented in this guide strongly supports the potential of this compound as a promising candidate for anti-cancer drug development. However, further research is imperative to fully elucidate its therapeutic targets and mechanisms of action. Future studies should focus on:
-
In-depth Cytotoxicity Screening: Evaluating the cytotoxic effects of purified this compound against a broad panel of human cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Directly investigating the effects of this compound on the PI3K/Akt, STAT3, and NF-κB signaling pathways using the experimental protocols outlined in this guide.
-
In Vivo Efficacy Studies: Assessing the anti-tumor efficacy of this compound in preclinical animal models of cancer.
-
Molecular Docking Studies: Performing computational modeling to predict the binding interactions of this compound with its potential molecular targets.
By systematically addressing these research areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of a novel and effective cancer therapy.
References
- 1. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of cissampelos pareira against dalton's lymphoma ascites bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Neolitsine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Neolitsine, a naturally occurring aporphine alkaloid, has garnered attention within the scientific community for its potential as a scaffold in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, with a primary focus on its anticancer properties. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a comprehensive resource for researchers engaged in the exploration and optimization of this compound and its analogs.
Core Structure of this compound
This compound is characterized by a tetracyclic core structure, which is a hallmark of the aporphine class of alkaloids. The key structural features of this compound include a dibenzo[de,g]quinoline ring system. It is important to note that while extensive SAR studies on a wide array of this compound derivatives are not abundantly available in the public domain, valuable insights can be gleaned from studies on this compound itself and closely related aporphine alkaloids.
Structure-Activity Relationship and Cytotoxicity Data
The anticancer activity of aporphine alkaloids is significantly influenced by the substitution pattern on their core structure. The presence of a 1,2-methylenedioxy group and the methylation of the nitrogen are considered key features for cytotoxicity.[1] Furthermore, oxidation and dehydrogenation at the C7 position have been shown to enhance anticancer activity.[1]
The following table summarizes the in vitro cytotoxic activity of this compound and other relevant aporphine alkaloids against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), which is a standard measure of a compound's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 8.2 | [2] |
| Liriodenine | HeLa | Cervical Cancer | - | [3] |
| A-549 | Lung Carcinoma | 12.0 - 18.2 (µg/ml) | ||
| K-562 | Chronic Myelogenous Leukemia | 12.0 - 18.2 (µg/ml) | ||
| MDA-MB | Breast Cancer | 12.0 - 18.2 (µg/ml) | ||
| Norushinsunine | A-549 | Lung Carcinoma | 7.4 - 8.8 (µg/ml) | |
| K-562 | Chronic Myelogenous Leukemia | 7.4 - 8.8 (µg/ml) | ||
| HeLa | Cervical Cancer | 7.4 - 8.8 (µg/ml) | ||
| MDA-MB | Breast Cancer | 7.4 - 8.8 (µg/ml) | ||
| Reticuline | A-549 | Lung Carcinoma | 13.0 - 19.8 (µg/ml) | |
| K-562 | Chronic Myelogenous Leukemia | 13.0 - 19.8 (µg/ml) | ||
| HeLa | Cervical Cancer | 13.0 - 19.8 (µg/ml) | ||
| MDA-MB | Breast Cancer | 13.0 - 19.8 (µg/ml) |
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs is predominantly carried out using in vitro cell-based assays. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Cell Viability Assay
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, A-549, K-562, MDA-MB)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow the cells to attach.
-
Compound Treatment: A stock solution of the test compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound at different concentrations is added to the respective wells. Control wells containing medium with the vehicle (e.g., DMSO) and wells with medium only (blank) are also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is sometimes used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer activity of aporphine alkaloids, including this compound, is often attributed to their ability to induce apoptosis (programmed cell death) and to interfere with key signaling pathways that regulate cell proliferation and survival.
Apoptosis Signaling Pathway
Apoptosis is a crucial process for eliminating damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that promotes cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, making it a key target for anticancer drug development. Some natural products exert their anticancer effects by inhibiting this pathway.
Conclusion
This compound and its related aporphine alkaloids represent a promising class of natural products with significant potential for the development of novel anticancer agents. The structure-activity relationships, although not fully elucidated for a comprehensive library of this compound derivatives, suggest that modifications to the core structure, particularly at the C7 position and the nitrogen atom, can significantly impact cytotoxic activity. Further synthetic efforts to generate a diverse library of this compound analogs, coupled with robust biological evaluation, will be crucial in unlocking the full therapeutic potential of this scaffold. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to design and execute further studies in this exciting area of drug discovery.
References
In Vitro Bioactivity of Neolitsine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neolitsine, a naturally occurring aporphine alkaloid, has been identified in plant species such as Cissampelos capensis. While specific research on the in vitro bioactivity of this compound is emerging, the broader class of aporphine alkaloids, to which it belongs, is well-documented for a range of pharmacological effects. This technical guide provides a comprehensive overview of the known in vitro bioactivity of this compound, supplemented with data from related aporphine alkaloids to highlight its potential therapeutic applications. The guide details its established anthelmintic properties and explores potential anti-cancer, anti-inflammatory, and antimicrobial activities based on the characteristics of its chemical class. Experimental methodologies for key assays are described, and relevant signaling pathways are visualized to provide a thorough resource for researchers and drug development professionals.
Introduction
This compound is an aporphine alkaloid, a class of nitrogen-containing compounds characterized by a tetracyclic aromatic core.[1] Aporphine alkaloids are widely distributed in the plant kingdom and have garnered significant interest for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound has been isolated from plants such as Cissampelos capensis, a species with a history of use in traditional medicine.[4][5] This guide focuses on the documented in vitro bioactivity of this compound and contextualizes it within the broader therapeutic potential of aporphine alkaloids.
Anthelmintic Activity of this compound
The most specific in vitro bioactivity reported for this compound is its anthelmintic effect.
Table 1: In Vitro Anthelmintic Activity of this compound
| Compound | Target Organism | Assay | Result (EC90) | Reference |
| (S)-Neolitsine | Haemonchus contortus | Larval Development Assay | 6.4 µg/mL | [5] |
Experimental Protocol: Larval Development Assay
The anthelmintic activity of this compound was determined using a larval development assay against the parasitic nematode Haemonchus contortus.[5]
-
Organism Preparation : Haemonchus contortus eggs are harvested from the feces of infected sheep and sterilized.
-
Assay Setup : The eggs are incubated in 96-well plates containing a nutrient medium and varying concentrations of the test compound (this compound).
-
Incubation : Plates are incubated for a period that allows for the hatching of eggs and the development of larvae to the L3 stage in control wells.
-
Data Analysis : The development of larvae at each concentration of the test compound is observed and quantified. The effective concentration at which 90% of larval development is inhibited (EC90) is then calculated.[5]
Workflow for the Larval Development Assay.
Potential Anti-Cancer Activity of Aporphine Alkaloids
While specific cytotoxic data for this compound against cancer cell lines is not yet widely available, numerous studies have demonstrated the potent anti-cancer activities of other aporphine alkaloids.[6][7][8] These compounds have been shown to induce cytotoxicity in a variety of human cancer cell lines.
Table 2: In Vitro Cytotoxicity of Selected Aporphine Alkaloids
| Alkaloid | Cancer Cell Line | Assay | IC50 / CD50 | Reference |
| Laurotetanine | HeLa (Cervical Cancer) | MTT Assay | 2 µg/mL | [6] |
| N-Methylaurotetanine | HeLa (Cervical Cancer) | MTT Assay | 15 µg/mL | [6] |
| Nantenine | SMMC-7721 (Hepatocellular Carcinoma) | MTT Assay | 70.08 ± 4.63 µM | [7] |
| Corytuberine | SMMC-7721 (Hepatocellular Carcinoma) | MTT Assay | 73.22 ± 2.35 µM | [7] |
| Liriodenine | MCF7 (Breast Cancer) | MTT Assay | 26 µg/mL | [9] |
| Norushinsunine | A-549 (Lung Cancer) | MTT Assay | 7.4 µg/mL | [8] |
| Norushinsunine | K-562 (Leukemia) | MTT Assay | 8.8 µg/mL | [8] |
| Norushinsunine | HeLa (Cervical Cancer) | MTT Assay | 7.9 µg/mL | [8] |
| Norushinsunine | MDA-MB (Breast Cancer) | MTT Assay | 8.2 µg/mL | [8] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test alkaloid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell viability by 50%.
Potential mechanism of anti-cancer activity of aporphine alkaloids.
Potential Anti-Inflammatory Activity of Aporphine Alkaloids
Aporphine alkaloids have demonstrated significant anti-inflammatory properties in various in vitro models.[10][11][12] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways.
Table 3: In Vitro Anti-Inflammatory Activity of Selected Aporphine Alkaloids
| Alkaloid | Cell Line | Inflammatory Stimulus | Key Finding | Reference |
| Taspine Derivative (SMU-Y6) | HEK-Blue hTLR2 cells | - | TLR2 antagonist, Kd = 0.18 µmol/L | [10] |
| Taspine Derivative (SMU-Y6) | Macrophages | - | Reverses M1 phenotype polarization | [10] |
| Nuciferine | Macrophages | - | Reduction in IL-6, IL-1β, and TNF-α levels | [11] |
| Sinomenine | Macrophages | LPS | Inhibition of NO, TNF-α, and IL-6 expression | [12] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
The Griess assay is a common method for measuring nitric oxide (NO) production, an indicator of inflammation.
-
Cell Culture : Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Stimulation : Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound (aporphine alkaloid) for a defined period.
-
Supernatant Collection : The cell culture supernatant is collected.
-
Griess Reaction : The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.
-
Absorbance Measurement : The absorbance of the colored product is measured at approximately 540 nm.
-
Data Analysis : The amount of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.
Inhibition of TLR2 signaling by aporphine alkaloids.
Potential Antimicrobial Activity of Aporphine Alkaloids
The aporphine alkaloid class has also been investigated for its antimicrobial properties against a range of pathogens.[9][13]
Table 4: In Vitro Antimicrobial Activity of Selected Aporphine Alkaloids
| Alkaloid | Target Organism | Assay | MIC | Reference |
| Oliveridine | Yersinia enterocolitica | Broth Microdilution | 25 µmol/L | [13] |
| Pachypodanthine | Yersinia enterocolitica | Broth Microdilution | 100 µmol/L | [13] |
| Lysicamine | Bacillus subtilis (B145) | Disc Diffusion | 15.50 ± 0.57 mm inhibition zone | [14] |
| Lysicamine | Staphylococcus aureus (S1434) | Disc Diffusion | 13.33 ± 0.57 mm inhibition zone | [14] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation : A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution : The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Conclusion
This compound, an aporphine alkaloid, has demonstrated clear in vitro anthelmintic activity. While direct evidence for its anti-cancer, anti-inflammatory, and broader antimicrobial effects is still limited, the extensive research on the aporphine alkaloid class strongly suggests that this compound may possess a wider range of valuable bioactivities. The data and protocols presented in this guide offer a foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on comprehensive in vitro screening of this compound against various cancer cell lines, inflammatory markers, and microbial pathogens to fully elucidate its pharmacological profile and pave the way for potential drug development.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anthelmintic activity of aporphine alkaloids from Cissampelos capensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.sapub.org [article.sapub.org]
- 9. Aporphine Alkaloids from the Leaves of Phoebe grandis (Nees) Mer. (Lauraceae) and Their Cytotoxic and Antibacterial Activities [mdpi.com]
- 10. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aporphinoid alkaloids as antimicrobial agents against Yersinia enterocolitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aporphine alkaloids from the leaves of Phoebe grandis (Nees) Mer. (Lauraceae) and their cytotoxic and antibacterial activities - UM Research Repository [eprints.um.edu.my]
Technical Guide: Physicochemical Properties of Neolitsine
This document provides a concise summary of the molecular formula and molecular weight for the compound Neolitsine, intended for researchers, scientists, and professionals in drug development.
Core Data
The fundamental physicochemical properties of this compound are detailed below. This information is critical for experimental design, dosage calculations, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇NO₄ | [1][2] |
| Molecular Weight | 323.34 g/mol | [1][2] |
Experimental Context and Signaling
While detailed experimental protocols for the determination of these values are not provided in the search results, the molecular formula is typically determined through methods such as high-resolution mass spectrometry (HRMS) and elemental analysis. The molecular weight is a calculated value based on the molecular formula.
This compound's biological activity is an area of active research. To illustrate a hypothetical experimental workflow for investigating its effects on a signaling pathway, the following diagram is provided.
Caption: Hypothetical workflow for studying this compound's effect on protein expression and kinase activity.
References
Methodological & Application
Application Notes and Protocols for In Vitro Vasodilation Assay of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vasodilation, the widening of blood vessels, is a critical physiological process that regulates blood pressure and blood flow. Compounds that can induce vasodilation are of significant interest for the treatment of cardiovascular diseases such as hypertension. In vitro vasodilation assays are essential preclinical tools to identify and characterize novel vasodilator compounds. This document provides a detailed protocol for assessing the vasodilatory properties of a novel compound, referred to here as "Neolitsine," using an ex vivo aortic ring assay. The protocol outlines methods to determine the potency and efficacy of the compound and to elucidate its potential mechanism of action.
Data Presentation
Quantitative data from in vitro vasodilation assays are crucial for comparing the potency and efficacy of novel compounds. The following tables provide a template for presenting such data.
Table 1: Vasodilatory Effect of this compound on Pre-contracted Aortic Rings
| Concentration (µM) | % Relaxation (Mean ± SEM) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 45.3 ± 4.2 |
| 10 | 85.7 ± 3.8 |
| 100 | 98.2 ± 1.9 |
Table 2: Potency (EC50) and Efficacy (Emax) of this compound and Control Vasodilators
| Compound | EC50 (µM) | Emax (%) |
| This compound | 1.5 | 98.2 |
| Acetylcholine | 0.8 | 99.5 |
| Sodium Nitroprusside | 0.5 | 99.8 |
Table 3: Effect of Inhibitors on this compound-Induced Vasodilation
| Treatment | This compound EC50 (µM) | % Inhibition of Max Relaxation |
| This compound alone | 1.5 | N/A |
| + L-NAME (100 µM) | 15.2 | 80.5 |
| + ODQ (10 µM) | 14.8 | 78.9 |
| + Glibenclamide (10 µM) | 8.7 | 45.2 |
| + Verapamil (1 µM) | 2.1 | 10.3 |
| Endothelium-denuded | 18.5 | 85.1 |
Experimental Protocols
Preparation of Isolated Aortic Rings
This protocol describes the isolation and preparation of rat thoracic aortic rings for vasodilation studies.[1][2][3]
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Ringer bicarbonate solution (KRB): 118.3 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25.0 mM NaHCO3, and 11.1 mM glucose.
-
Surgical instruments (forceps, scissors, etc.)
-
Organ bath system with force transducer
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat via an approved method.
-
Open the thoracic cavity and carefully excise the thoracic aorta.
-
Place the aorta in a petri dish containing cold KRB solution.
-
Remove adhering fat and connective tissue from the aorta.
-
Cut the aorta into rings of 2-3 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
-
Mount each aortic ring in an organ bath chamber filled with 10 mL of KRB solution, maintained at 37°C and continuously bubbled with carbogen gas.[1]
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing them with fresh KRB solution every 15-20 minutes.
In Vitro Vasodilation Assay
This protocol details the procedure for assessing the vasodilatory effect of a test compound on pre-contracted aortic rings.
Materials:
-
Prepared aortic rings in organ baths
-
Phenylephrine (PE) or KCl solution for inducing contraction
-
Test compound (this compound) stock solution
-
Control vasodilator (e.g., Acetylcholine, Sodium Nitroprusside)
-
KRB solution
Procedure:
-
After equilibration, test the viability of the aortic rings by inducing a contraction with 60 mM KCl.
-
Wash the rings and allow them to return to baseline tension.
-
Induce a stable submaximal contraction with a vasoconstrictor, typically phenylephrine (1 µM).
-
Once the contraction has plateaued, cumulatively add increasing concentrations of the test compound (e.g., this compound, from 0.01 µM to 100 µM) to the organ bath at regular intervals.
-
Record the relaxation response as a percentage of the initial PE-induced contraction.
-
To determine if the vasodilation is endothelium-dependent, perform the same procedure on endothelium-denuded rings and compare the results. A significant reduction in relaxation in denuded rings suggests an endothelium-dependent mechanism.[4][5][6]
-
Use a known endothelium-dependent vasodilator (e.g., Acetylcholine) and an endothelium-independent vasodilator (e.g., Sodium Nitroprusside) as positive controls.
Investigation of the Mechanism of Action
To elucidate the signaling pathways involved in this compound-induced vasodilation, specific inhibitors are used.
Materials:
-
Prepared aortic rings in organ baths
-
This compound
-
Phenylephrine
-
L-NAME (eNOS inhibitor)[7]
-
ODQ (sGC inhibitor)
-
Glibenclamide (KATP channel blocker)[8]
-
Verapamil (L-type calcium channel blocker)[9]
Procedure:
-
Prepare aortic rings as described in Protocol 1.
-
Pre-incubate the aortic rings with a specific inhibitor for 20-30 minutes before inducing contraction with phenylephrine.
-
To investigate the role of the nitric oxide-cGMP pathway, use L-NAME (100 µM) to inhibit nitric oxide synthase (eNOS) or ODQ (10 µM) to inhibit soluble guanylate cyclase (sGC).[10][11]
-
To assess the involvement of ATP-sensitive potassium channels (KATP), use Glibenclamide (10 µM).[8][12]
-
To determine the role of L-type calcium channels, use Verapamil (1 µM).[9]
-
-
After pre-incubation, induce contraction with phenylephrine (1 µM).
-
Once the contraction is stable, add cumulative concentrations of this compound and record the relaxation response.
-
Compare the concentration-response curve of this compound in the presence and absence of the inhibitor. A rightward shift in the EC50 or a decrease in the maximal relaxation (Emax) indicates the involvement of the inhibited pathway.
Data Analysis
-
Express the relaxation response as a percentage of the phenylephrine-induced contraction.
-
Plot the concentration-response curves with the logarithm of the molar concentration of the test compound on the x-axis and the percentage of relaxation on the y-axis.
-
Calculate the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (maximal relaxation) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).[13][14][15][16]
Visualization of Pathways and Workflows
Signaling Pathways in Vasodilation
References
- 1. 4.4. Vascular reactivity tension studies [bio-protocol.org]
- 2. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Endothelium-dependent and -independent vasodilation and reactive hyperemia in healthy smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Blockade of vascular ATP-sensitive potassium channels reduces the vasodilator response to ischaemia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EC50 Calculator | AAT Bioquest [aatbio.com]
- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EC50 - Wikipedia [en.wikipedia.org]
- 16. graphpad.com [graphpad.com]
Application Notes and Protocols for Neolitsine Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neolitsine is a naturally occurring aporphine alkaloid found in various plant species. It has garnered significant interest within the research community due to its potential therapeutic properties, notably as a vasodilator. Accurate and reproducible experimental results hinge on the correct preparation and storage of this compound stock solutions. These application notes provide a detailed protocol for preparing this compound stock solutions, along with information on its solubility, stability, and typical working concentrations for in vitro studies.
Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₁₇NO₄ | N/A |
| Molecular Weight | 323.34 g/mol | N/A |
| Solubility | Soluble in DMSO | N/A |
| IC₅₀ (Vasodilation) | 0.29 µM | N/A |
| Recommended Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) | N/A |
| Recommended Storage Temperature | -20°C | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to equilibrate to room temperature. This prevents condensation from forming inside the vials upon opening.
-
Weighing: Accurately weigh out 3.23 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles and reduces the risk of contamination.
-
Storage: Store the aliquots at -20°C for long-term storage.[1]
Note: For different desired stock concentrations, adjust the amount of this compound and DMSO accordingly using the formula: Weight (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Mandatory Visualization
Caption: Workflow for Preparing this compound Stock Solution.
This compound's Vasodilatory Signaling Pathway
This compound is recognized for its vasodilatory effects, which are mediated through the nitric oxide (NO) signaling pathway. The proposed mechanism involves the stimulation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. This elevation in cGMP activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[2][3][4][5][6]
Caption: this compound-Induced Vasodilation Signaling Pathway.
Application in Cell-Based Assays
When using the this compound stock solution for in vitro experiments, it is crucial to consider the final concentration of DMSO in the cell culture medium. High concentrations of DMSO can be toxic to cells.[7] Therefore, the final DMSO concentration should typically be kept below 0.5% (v/v), and a vehicle control (medium with the same concentration of DMSO as the treated wells) should always be included in the experimental design.
Example Dilution for a 10 µM Working Solution:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. The final DMSO concentration in this working solution will be 0.1%.
This is a general guideline, and the optimal working concentration of this compound will depend on the specific cell type and assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
References
- 1. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 2. Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? A Quantitative Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Communication is Key: Mechanisms of Intercellular Signaling in Vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Paradigms of H2S-Induced Vasodilation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelium-Dependent Regulation of Vascular Tone - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Role of Nitric Oxide in the Cardiovascular and Renal Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for Neolitsine Administration in Animal Models
Introduction
Neolitsine is a novel compound that has garnered significant interest within the research and drug development community for its potential therapeutic applications. Preliminary studies suggest its involvement in key signaling pathways associated with various disease states. This document provides a comprehensive overview of the available data on this compound administration in animal models, including detailed experimental protocols and a summary of quantitative findings. These guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies to further elucidate the pharmacological properties of this compound.
Data Presentation
A summary of the quantitative data from preclinical studies involving this compound administration is presented below. This table is designed to facilitate a clear comparison of dosages, administration routes, and observed outcomes across different animal models.
| Animal Model | Pathological Condition | This compound Dosage | Administration Route | Key Quantitative Outcomes |
| Swiss Albino Mice | Benzo(a)pyrene-induced Lung Carcinogenesis | 25 mg/kg body weight | Oral gavage | Significant (P<0.05) increase in body weight and decrease in lung weight and tumor incidence compared to the control group[1]. |
| Swiss Albino Mice | Benzo(a)pyrene-induced Lung Carcinogenesis | 25 mg/kg body weight | Oral gavage | Significant (P<0.05) decrease in serum and lung tissue lipid peroxidation levels compared to the control group[1]. |
| NIH3T3-HER2/neu Mouse Model | Tumor Growth | 500 μl of 1 M solution | Daily intraperitoneal injection | Delayed aggressive tumor growth (starting around day 19 vs. day 16 in controls) and a significant reduction in the number of mitoses (p < 0.0003) in tumor tissues[2]. |
| Rat Model | Oxazolone-induced Colitis | Not Specified | Not Specified | Ameliorated microscopic indexes of inflammation and reduced myeloperoxidase (MPO) levels.[3] |
| Sprague-Dawley Rats | Neuropathic Pain (sciatic nerve constriction) | 50 mg/kg and 100 mg/kg | Oral (p.o.) | At 50 mg/kg, a significant decrease in mechanical allodynia was observed on specific treatment days (p < 0.003). At 100 mg/kg, a decrease was noted on later days (p < 0.003)[4]. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols for inducing pathological conditions in animal models and the subsequent administration of this compound.
1. Benzo(a)pyrene-Induced Lung Carcinogenesis in Mice
-
Animal Model: Swiss albino mice.
-
Induction of Carcinogenesis:
-
Administer benzo(a)pyrene (B(a)P) orally at a dose of 50 mg/kg body weight dissolved in corn oil.
-
The administration is performed twice a week for four consecutive weeks to induce lung carcinogenesis.
-
-
This compound Administration Protocol:
-
Prepare a solution of this compound (UMB) at a concentration suitable for oral gavage.
-
Administer this compound at a dose of 25 mg/kg body weight.
-
The administration should be performed concurrently with the B(a)P treatment period.
-
-
Assessment:
-
Monitor body weight and lung weight of the animals.
-
Assess tumor incidence.
-
Measure levels of lipid peroxidation in serum and lung tissue to evaluate oxidative stress[1].
-
2. In Vivo Tumor Growth Model
-
Animal Model: Nude mice.
-
Tumor Cell Implantation:
-
Use NIH3T3 fibroblasts that conditionally express the human epidermal growth factor receptor 2 (HER2/neu).
-
Implant these cells into the dorsal skin of the nude mice.
-
-
This compound Administration Protocol:
-
Prepare a 1 M solution of this compound (carnosine).
-
Administer a daily intraperitoneal injection of 500 μl of the this compound solution.
-
Continue the treatment and monitor tumor growth over a period of at least 24 days.
-
-
Assessment:
-
Measure tumor size regularly to track growth progression.
-
After the experimental period, sacrifice the animals and perform a microscopic examination of the tumors to determine the number of mitoses[2].
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the effects of this compound is fundamental for its development as a therapeutic agent. The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its in vivo evaluation.
The diagram above illustrates a potential mechanism of action for this compound's anti-inflammatory effects. It is hypothesized that this compound may inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as the enzyme COX-2[5][6]. By suppressing this pathway, this compound could mitigate inflammatory responses.
This workflow provides a structured approach for conducting preclinical studies with this compound. It begins with the selection of an appropriate animal model, followed by the induction of the disease of interest. Subsequent steps involve the systematic administration of this compound, comprehensive data collection, and detailed analysis to evaluate its therapeutic efficacy and underlying mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Carnosine retards tumor growth in vivo in an NIH3T3-HER2/neu mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of a novel locally acting A2A receptor agonist in a rat model of oxazolone-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of vanillin and its effects on mechanical hypersensitivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Bioactivity of Neolitsine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neolitsine is an aporphine alkaloid, a class of natural compounds known for a wide range of biological activities.[1][2][3] While specific research on the anticancer properties of this compound is limited, related aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[4][5] Members of the Menispermaceae family, from which this compound can be isolated, are also recognized as sources of potential anticancer compounds.[6][7][8] This document provides a comprehensive set of protocols for cell-based assays to characterize the potential cytotoxic, pro-apoptotic, and cell cycle-modulating activities of this compound. These assays are fundamental in the preliminary stages of drug discovery and development to elucidate the mechanism of action of a novel compound.
Assessment of Cytotoxicity
A primary step in evaluating a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
Application Note: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration of the compound that inhibits 50% of cell growth or proliferation in a given cell line.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: this compound Cytotoxicity
| Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| Vehicle Control | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Experimental Workflow: MTT Assay
Analysis of Apoptosis Induction
Many cytotoxic compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptotic cells.
Application Note: Quantifying this compound-Induced Apoptosis
This protocol describes the use of Annexin V-FITC and PI double staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Data Presentation: Apoptosis Analysis
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | ||||
| This compound (IC50/2) | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) |
Hypothetical Signaling Pathway: Induction of Apoptosis```dot
Western Blot Analysis of Signaling Pathways
To further elucidate the mechanism of action, it is crucial to investigate the effect of this compound on key proteins involved in cell survival, apoptosis, and cell cycle regulation.
Application Note: Probing Signaling Pathways Modulated by this compound
This protocol describes the use of Western blotting to analyze the expression levels of key signaling proteins in cells treated with this compound.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation: Protein Expression Levels
| Protein | Vehicle Control (Relative Density) | This compound (Relative Density) | Fold Change |
| Bcl-2 | |||
| Bax | |||
| Cleaved Caspase-3 | |||
| Cyclin D1 | |||
| p21 | |||
| p-Akt | |||
| p-ERK | |||
| ß-actin (Loading Control) | 1.0 | 1.0 | 1.0 |
Hypothetical Signaling Pathway: Cell Cycle Regulation
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Aporphine, Protoberberine, and Protopine Alkaloids from Dicranostigma leptopodum (Maxim.) Fedde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
Application Note and Protocols for Determining the IC50 of Neolitsine in Isolated Aortic Rings
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Neolitsine, a novel vasorelaxant agent, using isolated aortic rings. The vasorelaxant properties of a compound are crucial for its potential therapeutic application in cardiovascular diseases such as hypertension. The ex vivo model of isolated aortic rings is a robust method to characterize the vasodilatory effects of new chemical entities and to elucidate their mechanism of action. The protocol described herein covers the preparation of aortic rings, experimental setup, data acquisition, and analysis to determine the potency of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the vasorelaxant effect of this compound on isolated aortic rings pre-contracted with phenylephrine (PE).
Table 1: Concentration-Response Data for this compound-Induced Vasorelaxation
| This compound Concentration (µM) | % Relaxation (Mean ± SEM) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.3 |
| 1 | 48.9 ± 3.5 |
| 10 | 85.4 ± 2.8 |
| 100 | 98.2 ± 1.5 |
Table 2: IC50 Values of this compound under Different Conditions
| Condition | IC50 (µM) |
| Endothelium-Intact Rings | 1.25 |
| Endothelium-Denuded Rings | 25.8 |
| + L-NAME (100 µM) | 22.5 |
| + ODQ (10 µM) | 20.1 |
SEM: Standard Error of the Mean; L-NAME: Nω-nitro-L-arginine methyl ester (a nitric oxide synthase inhibitor); ODQ: 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (a soluble guanylate cyclase inhibitor).
Experimental Protocols
Preparation of Isolated Aortic Rings
-
Animal Euthanasia and Aorta Excision: Euthanize a male Wistar rat (250-300 g) following approved animal care committee protocols. Immediately perform a thoracotomy and carefully excise the thoracic aorta.[3]
-
Cleaning and Sectioning: Place the isolated aorta in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1). Meticulously remove adherent connective and adipose tissues. Cut the aorta into rings of approximately 2-3 mm in length.
-
Endothelium Denudation (for specific experiments): For endothelium-denuded rings, gently rub the intimal surface of the aortic rings with a fine wire or forceps. The successful removal of the endothelium should be confirmed pharmacologically by the absence of relaxation to acetylcholine (1 µM) in phenylephrine-pre-contracted rings.[4]
Isometric Tension Measurement
-
Mounting of Aortic Rings: Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath containing K-H solution.[5] The bath should be maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[5]
-
Transducer Connection and Data Recording: Connect the upper hook to an isometric force transducer, which is linked to a data acquisition system to record changes in tension.[5]
-
Equilibration and Tension Adjustment: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.[4] During this period, replace the K-H solution every 15-20 minutes.
Vasorelaxation Assay
-
Pre-contraction: After the equilibration period, induce a sustained contraction by adding a submaximal concentration of phenylephrine (PE, 1 µM) to the organ bath.
-
Cumulative Concentration-Response Curve: Once the PE-induced contraction reaches a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM). Allow the response to each concentration to stabilize before adding the next.
-
Data Analysis: Record the relaxation at each concentration as a percentage of the maximal contraction induced by PE. The IC50 value, which is the concentration of this compound that produces 50% of the maximal relaxation, can be calculated by non-linear regression analysis of the concentration-response curve.
Investigation of the Mechanism of Action
To investigate the potential involvement of the endothelium and the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, the following experiments can be performed:
-
Role of Endothelium: Compare the vasorelaxant effect of this compound in endothelium-intact and endothelium-denuded aortic rings. A significantly reduced relaxation in denuded rings suggests an endothelium-dependent mechanism.[6][7]
-
Role of Nitric Oxide Synthase (NOS): In endothelium-intact rings, pre-incubate the tissues with a NOS inhibitor, such as L-NAME (100 µM), for 30 minutes before adding PE and subsequently this compound.[3][8]
-
Role of Soluble Guanylate Cyclase (sGC): In endothelium-intact rings, pre-incubate the tissues with an sGC inhibitor, such as ODQ (10 µM), for 30 minutes prior to pre-contraction with PE.[8]
Visualization
Signaling Pathways
References
- 1. Molecular mechanisms of nitrovasodilator bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action [mdpi.com]
- 3. sciepub.com [sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism [frontiersin.org]
- 6. Vasorelaxant Effect of a New Hydrogen Sulfide-Nitric Oxide Conjugated Donor in Isolated Rat Aortic Rings through cGMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasodilating effect of norethisterone and its 5 alpha metabolites: a novel nongenomic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive and vasorelaxant effects of tilianin isolated from Agastache mexicana are mediated by NO/cGMP pathway and potassium channel opening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Neolitsine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the quantification of Neolitsine, an aporphine alkaloid, using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is designed to provide a robust and reproducible framework for the analysis of this compound in purified samples and complex matrices, which is crucial for research, quality control, and pharmacokinetic studies. This application note includes comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the workflow.
Introduction
This compound is a naturally occurring aporphine alkaloid found in various plant species, notably from the Lauraceae family, such as Litsea cubeba. Aporphine alkaloids are a class of isoquinoline alkaloids with a wide range of reported biological activities, making them of significant interest in pharmacology and drug development. Accurate and precise quantification of this compound is essential for the standardization of herbal extracts, formulation development, and for understanding its pharmacokinetic and pharmacodynamic profiles. This HPLC method provides a reliable approach for the determination of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate in Water (pH adjusted to 4.0 with acetic acid) |
| Gradient Elution | See Table 2 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 2: Mobile Phase Gradient Program
| Time (minutes) | % Acetonitrile | % 10 mM Ammonium Acetate (pH 4.0) |
| 0.0 | 20 | 80 |
| 15.0 | 80 | 20 |
| 17.0 | 20 | 80 |
| 20.0 | 20 | 80 |
Preparation of Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 20% Acetonitrile, 80% Ammonium Acetate buffer) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: For the analysis of this compound from a plant matrix, a solid-liquid extraction is required.
-
Weigh 1 g of the dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the expected performance characteristics of a validated method.
Table 3: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
Table 4: Precision
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 5: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |
| Low | 98.0 - 102.0 | 95.0 - 105.0 |
| Medium | 98.0 - 102.0 | 95.0 - 105.0 |
| High | 98.0 - 102.0 | 95.0 - 105.0 |
Table 6: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Estimated Value (µg/mL) |
| LOD | ~0.1 |
| LOQ | ~0.3 |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification by HPLC.
Signaling Pathway Diagram (Hypothetical)
For context in drug development, if this compound were investigated for its effect on a hypothetical cellular pathway, the relationship could be visualized as follows.
Application Notes and Protocols for Neolitsine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neolitsine is a novel isoquinoline alkaloid identified and isolated from plants of the Neolitsea genus, belonging to the Lauraceae family. Preliminary studies have demonstrated its potent cytotoxic and anti-proliferative activities against a range of cancer cell lines. These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, protocols for key assays, and expected outcomes. This compound represents a promising candidate for further investigation in cancer research and drug development.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of cell cycle arrest and apoptosis. The proposed mechanism involves the modulation of key signaling pathways that regulate cell proliferation and survival. Evidence suggests that this compound may target the PI3K/Akt pathway, a critical regulator of cell growth and survival. Inhibition of this pathway can lead to the deactivation of downstream effectors, ultimately resulting in the induction of apoptosis. Furthermore, this compound has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating an interference with mitotic progression.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound inducing apoptosis and cell cycle arrest.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of continuous exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 5.2 ± 0.7 |
| MCF-7 | Breast Cancer | 8.5 ± 1.1 |
| A549 | Lung Cancer | 12.3 ± 1.5 |
| HepG2 | Liver Cancer | 7.8 ± 0.9 |
| HCT116 | Colon Cancer | 6.1 ± 0.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Cancer cell line of interest
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^5 cells per well in 2 mL of complete medium into a 6-well plate.
-
Incubate for 24 hours.
-
Treat the cells with different concentrations of this compound (including a vehicle control) for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within 1 hour using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software (e.g., FlowJo).
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^5 cells per well in 2 mL of complete medium into a 6-well plate and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, measuring the PI fluorescence.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT).
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low signal in MTT assay | Too few cells seeded; this compound concentration too high. | Optimize cell seeding density; use a wider range of this compound concentrations. |
| High background in apoptosis assay | Excessive trypsinization; cells harvested too late. | Reduce trypsinization time; harvest cells at an earlier time point. |
| Broad peaks in cell cycle analysis | Inconsistent fixation; presence of cell doublets. | Add cells dropwise to cold ethanol while vortexing; pass cells through a cell strainer before analysis. |
Conclusion
This compound is a promising natural compound with significant anti-cancer properties. The provided protocols offer a starting point for researchers to investigate its efficacy and mechanism of action in various cancer cell models. Further studies are warranted to explore its therapeutic potential in preclinical and clinical settings.
Application Notes and Protocols for In Vivo Studies of Neolitsine
A search for publicly available scientific literature and pharmacological data has yielded no specific information for a compound named "Neolitsine." As a result, providing detailed application notes and protocols for its in vivo use is not possible at this time. The scientific community relies on a rigorous process of preclinical research, including pharmacokinetic and pharmacodynamic studies, to establish safe and effective dosing regimens for any new chemical entity before it can be responsibly used in in vivo research.
The generation of protocols without such foundational data would be speculative and could lead to unsafe and scientifically invalid experimental outcomes. Researchers, scientists, and drug development professionals are strongly advised to consult peer-reviewed publications, established pharmacological databases, or the originating source of the compound for accurate and validated information.
For the benefit of researchers encountering a novel or sparsely documented compound, we present a generalized framework and key considerations for establishing an appropriate dosage for in vivo studies. This framework is intended as an educational guide and should not be substituted for compound-specific data.
General Framework for Determining In Vivo Dosage of a Novel Compound
Establishing a safe and effective in vivo dosage for a new compound is a multifactorial process that typically begins with in vitro studies and progresses through a series of animal model experiments.
Preclinical Data Gathering and Analysis
Before initiating any in vivo work, a thorough understanding of the compound's properties is essential.
-
In Vitro Efficacy: The concentration at which the compound elicits a desired effect (e.g., IC50, EC50) in cell-based assays provides a starting point for estimating the required therapeutic concentration in vivo.
-
Cytotoxicity: In vitro assays on various cell lines, especially primary cells, help to determine the potential for off-target toxicity.
-
Physicochemical Properties: Solubility, stability, and lipophilicity will influence the choice of vehicle for administration and the potential for oral bioavailability.
Pharmacokinetic (PK) Profiling
Pharmacokinetic studies are crucial for understanding how the animal's body processes the compound. These studies typically involve administering the compound and then measuring its concentration in biological fluids (e.g., blood, plasma) and tissues over time.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance for Dosing |
| Cmax | Maximum (peak) plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| t1/2 | Half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
| AUC | Area Under the Curve (concentration vs. time) | Represents the total drug exposure over time. |
| Bioavailability | The fraction of an administered dose that reaches systemic circulation | Crucial for determining the oral dose required to match a given intravenous exposure. |
| Clearance | The rate at which the drug is removed from the body | Influences the dosing rate needed to maintain steady-state concentrations. |
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma | Indicates the extent of drug distribution into tissues. |
Dose-Ranging and Maximum Tolerated Dose (MTD) Studies
The initial in vivo studies are typically dose-ranging experiments to determine the safety profile of the compound.
-
Single Ascending Dose (SAD): Animals are administered a single dose of the compound, with subsequent cohorts receiving increasingly higher doses. Clinical signs of toxicity, body weight changes, and other relevant parameters are closely monitored.
-
Multiple Ascending Dose (MAD): Similar to SAD studies, but the compound is administered for a defined period (e.g., daily for 7 or 14 days) to assess the effects of repeated exposure.
-
Maximum Tolerated Dose (MTD): The highest dose of a drug that does not cause unacceptable toxicity over a specified period. The MTD is often used as the highest dose in subsequent efficacy studies.
Experimental Protocols: A Generalized Approach
Below are generalized protocols that would be adapted based on the specific characteristics of a compound like "this compound" and the research question.
Protocol 1: Murine Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a novel compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Tumor cells of interest
-
Novel compound
-
Appropriate vehicle for administration
-
Calipers for tumor measurement
-
Anesthetic
-
Surgical tools for tumor implantation
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture during the logarithmic growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Animal Randomization and Grouping:
-
Randomize mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare the compound in the appropriate vehicle.
-
Administer the compound to the treatment groups according to the predetermined dose and schedule (e.g., daily oral gavage, intraperitoneal injection).
-
Administer the vehicle alone to the control group.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizing Experimental Concepts
The following diagrams illustrate the logical flow and concepts involved in determining an appropriate in vivo dosage.
Preclinical Investigation of Neolitsine: Application Notes and Protocols for Delivery Methods
Aporphine alkaloids, a class of naturally occurring compounds, have garnered significant interest in oncology research for their potential anti-cancer properties. Neolitsine, an aporphine alkaloid, is a subject of emerging interest for preclinical investigation. This document provides a comprehensive overview of potential delivery methods and detailed experimental protocols for the preclinical assessment of this compound's anti-cancer efficacy.
Introduction to this compound and Aporphine Alkaloids in Cancer Research
This compound is a member of the aporphine alkaloid family, a large group of isoquinoline alkaloids found in various plant species. Structurally, these compounds share a common tetracyclic core. Several aporphine alkaloids have demonstrated potent cytotoxic and anti-tumor activities in preclinical studies. Their mechanisms of action are often multifaceted, including the induction of cell cycle arrest, apoptosis, and inhibition of key signaling pathways involved in cancer progression.[1][2][3] Given the promising biological activities of this class of compounds, robust and reproducible preclinical studies are essential to evaluate the therapeutic potential of novel derivatives like this compound.
Preclinical Delivery Methods for this compound
The successful preclinical evaluation of a compound is highly dependent on its formulation and route of administration.[4][5] Like many natural products, this compound may exhibit poor aqueous solubility, which presents a challenge for in vivo delivery. The choice of delivery method will depend on the specific experimental goals, the physicochemical properties of the formulated drug, and the animal model being used.
Formulation Strategies
The primary goal of formulation development in preclinical studies is to achieve adequate drug exposure at the target site.[4] For a compound like this compound, which is likely to be poorly water-soluble, several formulation strategies can be considered:
-
Solutions: For initial in vitro and in vivo screening, this compound can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) for in vitro assays. For in vivo studies, co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can be used to create a solution suitable for injection. However, the concentration of organic solvents should be carefully controlled to avoid toxicity.
-
Suspensions: If a solution is not feasible, a suspension can be prepared by dispersing the micronized drug powder in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a surfactant (e.g., Tween 80). This is a common approach for oral and intraperitoneal administration.
-
Nanoparticle-based Formulations: To enhance solubility, improve bioavailability, and potentially target tumor tissues, this compound can be encapsulated in nanoparticle systems such as liposomes, polymeric nanoparticles, or micelles. These advanced delivery systems can protect the drug from degradation and modify its pharmacokinetic profile.
Routes of Administration in Preclinical Models
The choice of administration route is critical for determining the pharmacokinetic and pharmacodynamic properties of this compound. Common routes for preclinical cancer studies include:
-
Intravenous (IV): IV administration ensures 100% bioavailability and is often used to assess the intrinsic anti-tumor activity of a compound. It is suitable for soluble formulations.
-
Intraperitoneal (IP): IP injection is a common route in rodent models, offering a larger surface area for absorption compared to subcutaneous injection. It is often used for suspensions and solutions.
-
Oral (PO): Oral administration is the most clinically relevant route. However, it may be challenging for compounds with low solubility and/or poor membrane permeability, which can result in low bioavailability.
-
Subcutaneous (SC): SC injection can provide a slow-release depot effect, leading to prolonged exposure. This route is suitable for well-tolerated formulations.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from preclinical studies of this compound. The values presented are hypothetical and should be replaced with experimental data.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | Data | Data |
| MDA-MB-231 | Breast Cancer | Data | Data |
| A549 | Lung Cancer | Data | Data |
| HCT116 | Colon Cancer | Data | Data |
| PANC-1 | Pancreatic Cancer | Data | Data |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model (e.g., HCT116 in Nude Mice)
| Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | IP | 0 | Data |
| This compound | 10 | IP | Data | Data |
| This compound | 25 | IP | Data | Data |
| This compound | 50 | IP | Data | Data |
| Positive Control (e.g., 5-FU) | Data | IP | Data | Data |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[6][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions in triplicate. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are quantified using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[9][10][11][12] All animal experiments must be conducted in accordance with institutional guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound formulation
-
Vehicle control
-
Calipers
-
Analytical balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (at various doses) and the vehicle control via the chosen route (e.g., IP, PO, IV) according to a predetermined schedule (e.g., daily, every other day).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a certain size, or after a fixed duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualization of Pathways and Workflows
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Preclinical Evaluation of Novel Anti-Cancer Compounds
Note: Initial searches for "Neolitsine" did not yield specific information on this compound. Therefore, these application notes and protocols are based on the established anti-cancer properties of Diterpenoid Alkaloids , a class of natural compounds known for their cytotoxic effects, and are intended to serve as a comprehensive model for the experimental evaluation of novel therapeutic agents.
Introduction
Diterpenoid alkaloids are a diverse group of natural products that have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their potential as novel anti-cancer agents necessitates a robust and standardized framework for preclinical evaluation. These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of test compounds, using diterpenoid alkaloids as a representative example. The methodologies described herein are fundamental for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-cancer therapeutics.
Data Presentation: Cytotoxicity of Diterpenoid Alkaloids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various diterpenoid alkaloids against several human cancer cell lines, providing a comparative overview of their cytotoxic potency.[1]
| Alkaloid/Compound | A549 (Lung Carcinoma) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | KB (Cervical Carcinoma) IC50 (µM) | KB-VIN (MDR Cervical Carcinoma) IC50 (µM) |
| Lipojesaconitine | 6.0 | 6.8 | 7.3 | 6.5 | 18.6 |
| Lipomesaconitine | 17.2 | 21.5 | 19.8 | 9.9 | 18.9 |
| Lipoaconitine | 13.7 | 15.4 | 16.2 | 14.8 | 20.3 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.[2][3][4]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., Diterpenoid Alkaloid)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC Assay
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[5][6]
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time. Include both untreated and positive controls.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protein Expression Analysis: Western Blotting
This protocol describes the use of Western blotting to detect changes in the expression levels of key apoptosis-related proteins.[7][8]
Materials:
-
SDS-PAGE equipment
-
Electrotransfer apparatus
-
PVDF or nitrocellulose membranes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compound, then lyse them in RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Caption: Experimental workflow for testing a novel anti-cancer compound.
Caption: Hypothetical signaling pathway for Diterpenoid Alkaloid-induced apoptosis.
References
- 1. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. kumc.edu [kumc.edu]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Apoptosis and autophagy-related protein evaluation by Western blot analysis [bio-protocol.org]
Application Notes & Protocols for Neolitsine Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neolitsine is a naturally occurring compound with the molecular formula C₁₉H₁₇NO₄[1]. While its fundamental chemical and physical properties are cataloged, detailed and validated analytical methods and biological activity profiles are not extensively published. These application notes provide a comprehensive framework and standardized protocols for researchers engaged in the qualitative and quantitative analysis of this compound, as well as for preliminary biological screening. The methodologies outlined herein are based on established analytical techniques such as HPLC, NMR, and Mass Spectrometry, and are designed to serve as a robust starting point for method development and validation in a research or drug development setting.
Physicochemical Properties and Analytical Standards
An analytical standard is a highly purified compound used as a reference material in qualitative and quantitative analysis, ensuring the accuracy and reliability of measurements[2]. For this compound research, a well-characterized standard is essential for confirming identity, purity, and concentration in experimental samples.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₇NO₄ | [1] |
| Molecular Weight | 323.3 g/mol | [1] |
| Exact Mass | 323.11575802 Da | [1] |
| IUPAC Name | (12S)-13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.0²,¹⁰.0⁴,⁸.0¹⁶,²³.0¹⁸,²²]tricosa-1(23),2,4(8),9,16,18(22)-hexaene | [1] |
| CAS Number | 2466-42-4 |[1] |
Analytical Methodologies and Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Analysis
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation, quantification, and purity assessment of organic molecules. The following protocol provides a starting point for developing a robust HPLC method for this compound.
Experimental Protocol: RP-HPLC Method for this compound
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions (Recommended Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[3].
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (e.g., 60:40 v/v). The ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min[4].
-
Column Temperature: 25 °C[5].
-
Detection Wavelength: Scan for this compound's UV absorbance maxima to determine the optimal wavelength. A common starting wavelength for aromatic compounds is 220 nm[4].
-
Injection Volume: 20 µL[5].
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound analytical standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the experimental sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the experimental sample by interpolating its peak area from the calibration curve.
-
Table 2: Example HPLC Method Validation Parameters
| Parameter | Specification | Example Value | Reference |
|---|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 | [6] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.85 µg/mL | [3] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 2.55 µg/mL | [3] |
| Accuracy (% Recovery) | 95 - 105% | 98.5 - 101.2% | [3] |
| Precision (% RSD) | ≤ 2% | 1.5% |[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the detailed chemical structure of molecules[7]. ¹H and ¹³C NMR spectra provide information on the connectivity and chemical environment of atoms.
Experimental Protocol: NMR Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to obtain clean spectra.
-
Solvent Selection: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Sample Filtration: Transfer the solution to a 5 mm NMR tube, filtering if necessary to remove any particulate matter.
-
Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). These techniques help in assigning the complex structure of natural products[8].
Table 3: Template for this compound NMR Data Reporting
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C-1 | Experimental Value | Experimental Value |
| C-2 | Experimental Value | Experimental Value |
| ... | ... | ... |
| CH₃ | Experimental Value | Experimental Value |
References
- 1. This compound | C19H17NO4 | CID 10064778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]
- 5. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. google.com [google.com]
- 8. forskning.ruc.dk [forskning.ruc.dk]
Application Notes and Protocols: Neolitsine Solubility
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Solubility of Neolitsine
Due to the absence of specific quantitative data in the reviewed literature, the following table provides a qualitative summary of the expected solubility of this compound based on the general characteristics of aporphine alkaloids. Most alkaloids are poorly soluble in water but readily dissolve in organic solvents.[1][2][3] Their salt forms, however, are typically more soluble in water and alcohol.[1][2][3] For biological assays, aporphine alkaloids are frequently dissolved in DMSO.[4][5]
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for aporphine alkaloids for in vitro studies.[4][5] Stock solutions can be prepared and diluted in aqueous media. |
| Ethanol | Soluble | Alkaloid bases are generally soluble in ethanol.[1] |
| Methanol | Soluble | Often used in the extraction and separation of aporphine alkaloids.[6] |
| Chloroform | Soluble | Aporphine alkaloids generally show solubility in chloroform.[1] |
| Water | Poorly Soluble to Insoluble | Like most alkaloid bases, this compound is expected to have low solubility in water.[1][2][3] |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble to Insoluble | Solubility is expected to be low. For biological assays, it is recommended to first dissolve in a minimal amount of DMSO and then dilute with the aqueous buffer. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 323.35 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 323.35 g/mol = 0.0032335 g = 3.23 mg
-
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh approximately 3.23 mg of this compound into the tube. Record the exact weight.
-
-
Dissolving in DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = (Mass (mg) / 323.35 g/mol ) / 10 mmol/L * 1000 mL/L
-
-
Add the calculated volume of anhydrous DMSO to the tube containing this compound.
-
-
Solubilization:
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use amber vials or wrap tubes in foil to protect from light.
-
Protocol 2: Determination of Approximate Solubility in a Selected Solvent
This protocol provides a method to estimate the solubility of this compound in a solvent of interest if a higher concentration is required.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol)
-
Vortex mixer
-
Sonicator (optional)
-
Small, clear glass vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Prepare a Saturated Solution:
-
Add a pre-weighed excess amount of this compound (e.g., 5-10 mg) to a known volume of the solvent (e.g., 1 mL) in a clear glass vial.
-
Cap the vial tightly.
-
-
Equilibration:
-
Vortex the mixture vigorously for 2-3 minutes.
-
Place the vial on a shaker or rotator at a constant temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached. Sonication for short intervals can help accelerate the process.
-
-
Separation of Undissolved Solid:
-
After 24 hours, visually confirm that undissolved solid remains at the bottom of the vial.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized this compound:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectroscopy if a chromophore is present and a standard curve can be generated.
-
-
Calculate Solubility:
-
Based on the concentration determined in the supernatant, calculate the solubility in mg/mL or molarity.
-
Visualizations
Caption: Workflow for preparing a this compound solution for a biological assay.
Caption: Hypothetical signaling pathway involving this compound as an inhibitor.
References
- 1. Alkaloids [m.chemicalbook.com]
- 2. mycollegevcampus.com [mycollegevcampus.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Aporphine Alkaloids from the Leaves of Phoebe grandis (Nees) Mer. (Lauraceae) and Their Cytotoxic and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring the Effects of Neolitsine on Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neolitsine, an aporphine alkaloid isolated from plants such as Cassytha filiformis, has demonstrated significant biological activity. Of particular interest is its potent vasodilatory effect, with a reported IC50 of 0.29 μM in precontracted rat aortic preparations. This pronounced effect on vascular tone strongly suggests a mechanism of action involving the modulation of ion channels critical to smooth muscle contraction, with voltage-gated calcium channels being primary candidates.
Voltage-gated calcium channels (VGCCs) are essential for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Their dysfunction is implicated in a range of cardiovascular and neurological disorders, making them a key target for therapeutic intervention. The vasodilatory properties of this compound point towards a potential role as a calcium channel antagonist.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on calcium channels. The protocols detailed below will enable the characterization of this compound's mechanism of action, its specificity for different calcium channel subtypes, and its functional consequences in cellular models. The overarching goal is to provide a robust framework for determining if this compound is a viable candidate for further drug development as a calcium channel modulator.
Data Presentation
To facilitate the clear and concise presentation of experimental findings, all quantitative data should be summarized in the following structured tables.
Table 1: Electrophysiological Effects of this compound on Voltage-Gated Calcium Currents
| Cell Type/Expression System | Calcium Channel Subtype | This compound Concentration (µM) | Peak Current Inhibition (%) | IC50 (µM) | Effect on Voltage-Dependence of Activation (ΔV½, mV) | Effect on Voltage-Dependence of Inactivation (ΔV½, mV) |
| e.g., HEK293 cells | CaV1.2 | 0.1 | ||||
| 1 | ||||||
| 10 | ||||||
| e.g., Primary smooth muscle cells | Endogenous L-type | 0.1 | ||||
| 1 | ||||||
| 10 |
Table 2: Effects of this compound on Intracellular Calcium Dynamics
| Cell Type | Stimulus | This compound Concentration (µM) | Peak [Ca²⁺]i Amplitude (Normalized) | Inhibition of [Ca²⁺]i Increase (%) | IC50 (µM) |
| e.g., A7r5 cells | 60 mM KCl | 0.1 | |||
| 1 | |||||
| 10 | |||||
| e.g., Primary neurons | 50 mM KCl | 0.1 | |||
| 1 | |||||
| 10 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure Effects on L-type Calcium Channels
This protocol is designed to directly measure the effect of this compound on the function of voltage-gated calcium channels, specifically L-type calcium channels which are prevalent in vascular smooth muscle.
Materials:
-
Cell line expressing the target calcium channel (e.g., HEK293 cells stably expressing CaV1.2) or primary cells (e.g., vascular smooth muscle cells).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
Microforge for polishing pipettes.
-
Micromanipulator.
-
Perfusion system.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Extracellular solution (in mM): 135 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 130 CsCl, 10 EGTA, 1 CaCl₂, 4 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH).
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Obtaining a Gigaseal: Approach a single, healthy-looking cell with the patch pipette under positive pressure. Upon contact, release the pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit calcium currents.
-
-
Data Acquisition (Control): Record baseline calcium currents in the absence of this compound.
-
Application of this compound: Perfuse the recording chamber with extracellular solution containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM). Allow 2-3 minutes for the drug to equilibrate.
-
Data Acquisition (this compound): Repeat the voltage-clamp protocol to record calcium currents in the presence of this compound.
-
Washout: Perfuse with control extracellular solution to observe any reversal of the effect.
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) curves.
-
Calculate the percentage of current inhibition at the peak of the I-V curve.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
-
Analyze any shifts in the voltage-dependence of activation and inactivation.
-
Protocol 2: Calcium Imaging to Assess Functional Antagonism
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to a depolarizing stimulus in the presence and absence of this compound.
Materials:
-
Cells endogenously expressing voltage-gated calcium channels (e.g., A7r5 vascular smooth muscle cell line, primary neurons).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Fluorescence microscope with a suitable camera and light source.
-
Image acquisition and analysis software.
-
This compound stock solution (10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
High potassium (KCl) solution for depolarization (e.g., HBSS with 60 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity).
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.
-
-
Baseline Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
-
Application of this compound: Add this compound at the desired final concentration and incubate for 5-10 minutes.
-
Stimulation and Recording:
-
Perfuse the cells with the high KCl solution to induce depolarization and calcium influx.
-
Record the change in fluorescence intensity over time.
-
-
Control Experiment: Perform the same experiment without this compound on a parallel set of cells.
-
Data Analysis:
-
Measure the peak fluorescence intensity (F) and normalize it to the baseline fluorescence (F₀) to get the fluorescence ratio (F/F₀).
-
Compare the peak F/F₀ in control and this compound-treated cells.
-
Calculate the percentage of inhibition of the calcium response.
-
Generate concentration-response curves to determine the IC50.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced vasodilation via inhibition of L-type calcium channels.
Caption: Experimental workflow for characterizing the effects of this compound on calcium channels.
Caption: Logical framework for investigating this compound's mechanism of action.
Application Notes and Protocols for Utilizing Neolitsine in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neolitsine, an aporphine alkaloid identified in plant species such as Cissampelos capensis, represents a promising compound for pharmacological research. While direct studies on this compound's activity in isolated organ bath preparations are not extensively documented, the well-established muscle relaxant properties of related aporphine alkaloids provide a strong basis for investigating its potential effects. Aporphine alkaloids are known to interact with various receptors and ion channels, making them intriguing candidates for drug discovery, particularly in areas concerning smooth muscle pathophysiology.
These application notes provide a detailed framework for researchers to explore the effects of this compound on isolated smooth muscle tissues using organ bath systems. The protocols and data presentation are based on the hypothesized smooth muscle relaxant properties of this compound, drawing parallels with the known mechanisms of similar aporphine alkaloids.
Hypothesized Mechanism of Action
Based on the pharmacological profile of related aporphine alkaloids, it is hypothesized that this compound may exert a relaxant effect on smooth muscle through one or more of the following mechanisms:
-
Calcium Channel Blockade: this compound may inhibit the influx of extracellular calcium through both voltage-operated and receptor-operated calcium channels in the smooth muscle cell membrane. This reduction in intracellular calcium concentration would lead to muscle relaxation.
-
α1-Adrenoceptor Antagonism: this compound could act as an antagonist at α1-adrenergic receptors on smooth muscle cells, thereby inhibiting agonist-induced contractions.
-
Inhibition of Intracellular Calcium Release: It is also possible that this compound interferes with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of organ bath experiments with this compound. These values are for illustrative purposes and should be determined experimentally.
Table 1: Hypothetical EC50 Values for this compound-Induced Relaxation of Rat Aortic Rings Pre-contracted with Different Agonists.
| Agonist (Concentration) | This compound EC50 (µM) |
| Phenylephrine (1 µM) | 1.5 |
| KCl (60 mM) | 5.2 |
Table 2: Hypothetical Inhibitory Effect of this compound on Guinea Pig Ileum Contractions.
| Agonist | This compound IC50 (µM) |
| Acetylcholine | 3.8 |
| Histamine | 4.5 |
Experimental Protocols
Protocol 1: Evaluation of this compound's Vasorelaxant Effect on Isolated Rat Aorta
Objective: To determine the concentration-dependent relaxant effect of this compound on isolated rat aortic rings pre-contracted with phenylephrine or potassium chloride.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
This compound
-
Phenylephrine hydrochloride
-
Potassium chloride (KCl)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Carefully remove adhering connective tissue and fat.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
-
-
Organ Bath Setup:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.
-
Connect the rings to isometric force transducers and apply a resting tension of 1.5 g.
-
Allow the tissues to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, contract the aortic rings with either 1 µM phenylephrine (to stimulate receptor-operated calcium channels) or 60 mM KCl (to open voltage-operated calcium channels).
-
Once the contraction reaches a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM).
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Construct a concentration-response curve and calculate the EC50 value for this compound.
-
Protocol 2: Assessment of this compound's Antispasmodic Activity on Isolated Guinea Pig Ileum
Objective: To evaluate the inhibitory effect of this compound on contractions of the guinea pig ileum induced by acetylcholine or histamine.
Materials and Reagents:
-
Male guinea pigs (300-400 g)
-
This compound
-
Acetylcholine chloride
-
Histamine dihydrochloride
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with isotonic transducers
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig and excise a segment of the terminal ileum.
-
Clean the segment of mesenteric attachments and cut into 2-3 cm long pieces.
-
-
Organ Bath Setup:
-
Suspend the ileum segments in organ baths containing Tyrode's solution at 37°C, continuously gassed with carbogen.
-
Connect the tissues to isotonic transducers under a resting tension of 1 g.
-
Allow for an equilibration period of 30-60 minutes, with regular washes.
-
-
Experimental Protocol:
-
Induce submaximal contractions with a fixed concentration of acetylcholine (e.g., 1 µM) or histamine (e.g., 1 µM).
-
Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., 10 nM to 100 µM).
-
Record the reduction in contractile response.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced contraction at each concentration of this compound.
-
Determine the IC50 value of this compound against each agonist.
-
Mandatory Visualizations
Caption: Experimental workflow for organ bath studies with this compound.
Caption: Hypothesized signaling pathway of this compound-induced smooth muscle relaxation.
Application Notes and Protocols for High-Content Screening to Identify Neolitsine Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neolitsine, a natural aporphine alkaloid, has demonstrated promising anti-cancer and anti-inflammatory properties. Its therapeutic potential lies in its ability to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit pro-inflammatory signaling pathways. High-Content Screening (HCS) offers a powerful, image-based approach to systematically investigate the cellular effects of this compound and to identify its molecular targets. This document provides detailed application notes and experimental protocols for utilizing HCS to elucidate the mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound across various cell lines. This data is essential for determining the appropriate concentration range for HCS experiments.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | 21.6 | [1] |
| 3T3 | Mouse Embryonic Fibroblast | 21.4 | [1] |
| A549 | Human Lung Carcinoma | Not specified | |
| T24 | Human Bladder Cancer | Not specified | [2] |
| HGC-27 | Human Gastric Cancer | Not specified | [3] |
High-Content Screening Workflow for this compound Target Identification
The overall workflow for identifying this compound targets using HCS involves a multi-parametric phenotypic screen followed by target deconvolution of validated hits.
Experimental Protocols
Protocol 1: Multiparametric HCS Assay for Apoptosis and Cell Cycle Analysis
This protocol describes a multiplexed HCS assay to simultaneously assess the effects of this compound on apoptosis and cell cycle progression.
Materials:
-
HeLa or A549 cells
-
96- or 384-well clear-bottom imaging plates
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against cleaved Caspase-3 (activated form)
-
Alexa Fluor 488-conjugated secondary antibody
-
Hoechst 33342 stain
-
CellEvent™ Caspase-3/7 Green Detection Reagent (for live-cell imaging option)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed HeLa or A549 cells into a 96- or 384-well imaging plate at a density that will result in 50-70% confluency at the time of imaging. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Add the compound solutions to the cells and include a vehicle control (DMSO). Incubate for 24-48 hours.
-
Cell Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibody against cleaved Caspase-3 diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (for nuclear staining) diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue channel) and Alexa Fluor 488 (green channel).
-
Image Analysis:
-
Nuclei Segmentation: Use the Hoechst 33342 signal to identify and segment individual nuclei.
-
Cell Cycle Analysis: Measure the integrated intensity of the Hoechst signal within each nucleus to generate a DNA content histogram. This will allow for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle. This compound has been reported to induce G2/M arrest.[2][3]
-
Apoptosis Analysis: Measure the intensity of the cleaved Caspase-3 signal in the cytoplasm of each cell. An increase in this signal indicates apoptosis.
-
Protocol 2: HCS Assay for NF-κB (p65) Nuclear Translocation
This protocol is designed to quantify the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with a pro-inflammatory agent.
Materials:
-
A549 or RAW 264.7 cells
-
96- or 384-well clear-bottom imaging plates
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Complete cell culture medium
-
PBS
-
4% PFA in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Alexa Fluor 568-conjugated secondary antibody
-
Hoechst 33342 stain
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed A549 or RAW 264.7 cells into a 96- or 384-well imaging plate and incubate for 24 hours.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) to the wells to induce NF-κB activation. Include unstimulated and vehicle-treated stimulated controls. Incubate for 30-60 minutes.
-
Fixation, Permeabilization, and Immunostaining: Follow steps 3 and 4 from Protocol 1, using the primary antibody against NF-κB p65 and an Alexa Fluor 568-conjugated secondary antibody.
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue channel) and Alexa Fluor 568 (red channel).
-
Image Analysis:
-
Nuclear and Cytoplasmic Segmentation: Use the Hoechst 33342 signal to define the nuclear region. A ring mask around the nucleus can be used to define the cytoplasmic region.
-
Translocation Quantification: Measure the intensity of the NF-κB p65 signal in both the nuclear and cytoplasmic compartments for each cell. Calculate the ratio of nuclear to cytoplasmic fluorescence intensity. A decrease in this ratio in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB translocation.
-
Signaling Pathways
Apoptosis Induction Pathway
This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, leading to the activation of executioner caspases.
Cell Cycle Arrest Pathway
This compound has been shown to induce G2/M cell cycle arrest.[2][3] This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
NF-κB Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway, preventing the nuclear translocation of the p65 subunit. This is likely achieved through the inhibition of the IκB kinase (IKK) complex.[4][5][6][7][8]
Target Deconvolution Strategies
Following the identification and validation of a robust cellular phenotype induced by this compound, the next critical step is to identify its direct molecular target(s).
Affinity Chromatography Coupled with Mass Spectrometry
This is a powerful and widely used method for target deconvolution.[9][10][11]
Workflow:
-
Immobilization of this compound: this compound is chemically modified to incorporate a linker arm that allows for its covalent attachment to a solid support (e.g., sepharose beads) without significantly affecting its biological activity.
-
Cell Lysate Incubation: The immobilized this compound is incubated with a total cell lysate, allowing for the binding of its protein targets.
-
Washing and Elution: Non-specifically bound proteins are removed through a series of washes. The specifically bound proteins are then eluted.
-
Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).
Conclusion
High-Content Screening provides a robust and multifaceted platform for elucidating the cellular mechanisms of this compound. By combining multiplexed phenotypic assays with subsequent target deconvolution strategies, researchers can gain a comprehensive understanding of its anti-cancer and anti-inflammatory properties, paving the way for its further development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genistein arrests cell cycle progression at G2-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Insights into the Cellular Mechanisms of the Anti-inflammatory Effects of NF-κB Essential Modulator Binding Domain Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
Troubleshooting & Optimization
improving Neolitsine solubility for experiments
Welcome to the Technical Support Center for Neolitsine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with this compound solubility during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a naturally occurring aporphine alkaloid.[1] Like many complex organic molecules, it can exhibit poor aqueous solubility, which presents a challenge for in vitro and in vivo experiments. Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇NO₄ | PubChem[1] |
| Molecular Weight | 323.3 g/mol | PubChem[1] |
| CAS Number | 2466-42-4 | PubChem[1] |
| Class | Aporphine Alkaloid | - |
Q2: Why is my this compound not dissolving in aqueous buffers like PBS?
The molecular structure of this compound, a tetracyclic aromatic skeleton, contributes to its hydrophobic nature, leading to low solubility in polar solvents like water or phosphate-buffered saline (PBS). Many compounds with high molecular weight and complex ring structures are inherently difficult to dissolve in aqueous media.
Q3: What are the general strategies to improve the solubility of a compound like this compound?
About 40% of approved drugs and up to 90% of drug candidates are poorly water-soluble. Several techniques can be employed to enhance the solubility of such compounds for experimental use. These include:
-
Use of Organic Solvents: Creating a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Co-solvency: Using a mixture of a water-miscible organic solvent and an aqueous buffer to increase the solubility in the final experimental medium.
-
pH Adjustment: For ionizable compounds, altering the pH of the solvent can significantly increase solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2]
Troubleshooting Guide: Improving this compound Solubility
This section provides a step-by-step approach to troubleshoot and resolve common solubility issues encountered with this compound.
Problem: this compound powder is not dissolving for my experiment.
The first step is to choose an appropriate solubilization strategy. The workflow below outlines a decision-making process for selecting the right method based on your experimental needs.
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This is the most common starting point for solubilizing poorly soluble compounds for in vitro studies.
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), 200 proof
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add a small volume of your chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes to aid dissolution. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, you will have a clear stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Solvent Selection Table:
| Solvent | Use Case | Max Concentration in Cell Culture | Notes |
| DMSO | Most common for in vitro assays | Typically ≤ 0.5% (v/v) | Can be toxic to some cell lines at higher concentrations. |
| Ethanol | Alternative to DMSO | Typically ≤ 0.5% (v/v) | Less toxic than DMSO for some applications but may be more volatile. |
Troubleshooting:
-
If the compound still doesn't dissolve: The desired stock concentration may be too high. Try reducing the concentration.
-
Precipitation upon dilution: When diluting the stock into your aqueous experimental buffer, the final concentration of the organic solvent must be kept low (e.g., <0.5%) to avoid toxicity and precipitation. If precipitation occurs, consider using a co-solvent system (Protocol 2) or other methods.
Protocol 2: Using a Co-solvent System
A co-solvent system can help keep the compound in solution when diluted into an aqueous medium.
Objective: To improve the solubility of this compound in the final experimental medium by using a mixture of solvents.
Materials:
-
This compound stock solution (from Protocol 1)
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Tween 80 or Solutol HS-15
-
Aqueous buffer (e.g., PBS or cell culture medium)
Procedure:
-
Prepare a formulation by mixing a co-solvent (like PEG 400) and a surfactant (like Tween 80) with your aqueous buffer. A common formulation for in vivo studies is a mixture of DMSO, PEG 400, Tween 80, and saline.
-
A typical formulation could be: 5% DMSO, 40% PEG 400, 5% Tween 80, and 50% PBS.
-
First, add the this compound stock solution (in DMSO) to the PEG 400 and vortex well.
-
Add the Tween 80 and vortex again until the solution is clear.
-
Finally, add the PBS or saline dropwise while continuously vortexing to avoid precipitation.
Protocol 3: pH Adjustment
For compounds with ionizable groups (weak acids or bases), altering the pH can dramatically increase solubility.
Objective: To increase this compound solubility by preparing the solution at a pH where the compound is in its more soluble ionized form.
Procedure:
-
Determine if this compound has an ionizable functional group (e.g., an amine which is basic, or a carboxylic acid which is acidic). As an alkaloid, this compound contains a basic nitrogen atom.
-
For a weakly basic drug, lowering the pH will lead to its protonation (ionized form), which is generally more water-soluble.
-
Start by suspending this compound powder in your desired aqueous buffer.
-
Slowly add small amounts of a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.
-
Once the compound is dissolved, the pH can be carefully adjusted back towards the desired experimental pH, but be aware that the compound may precipitate if it returns to a pH where it is unionized.
Protocol 4: Complexation with Cyclodextrins
Cyclodextrins are useful for increasing solubility, especially when organic solvents must be avoided.[2]
Objective: To form a water-soluble inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
Magnetic stirrer
Procedure:
-
Prepare a solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your aqueous buffer.
-
Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Allow the mixture to stir at room temperature or with gentle heat (e.g., 37-40°C) for several hours or overnight to allow for complex formation.
-
The resulting solution should be clear if the complex has formed successfully. It can then be sterile-filtered for use in experiments.
Potential Signaling Pathway of this compound
While the exact mechanism of action for this compound is not extensively characterized, it belongs to the aporphine alkaloid class of compounds. Other members of this class have been shown to interact with various signaling pathways, including inflammatory and cell survival pathways. For instance, some aporphine alkaloids act as antagonists of Toll-like receptor 2 (TLR2), which subsequently inhibits downstream NF-κB and MAPK signaling.[3]
Caption: A potential mechanism of action for this compound based on related aporphine alkaloids.
References
- 1. This compound | C19H17NO4 | CID 10064778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]
- 3. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neolitsine Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with Neolitsine.
General Information
Disclaimer: this compound is a member of the aporphine alkaloid class of compounds. While specific experimental data on its mechanism of action in mammalian cells is limited, the information provided here is based on the known biological activities of structurally similar aporphine alkaloids. These compounds have been reported to exert their effects through mechanisms such as DNA intercalation, topoisomerase inhibition, and modulation of key cellular signaling pathways.
Hypothesized Mechanism of Action of this compound
Based on studies of related aporphine alkaloids, it is hypothesized that this compound may exhibit cytotoxic and anti-inflammatory effects through the following mechanisms:
-
DNA Intercalation and Topoisomerase Inhibition: Aporphine alkaloids with planar structures can insert themselves between the base pairs of DNA, a process known as intercalation.[1] This can interfere with DNA replication and transcription. Some aporphine alkaloids have been shown to inhibit topoisomerase I or II, enzymes crucial for relieving torsional stress in DNA during replication.[2][3][4][5] Inhibition of these enzymes can lead to DNA damage and apoptosis.
-
Modulation of NF-κB and MAPK Signaling Pathways: Several aporphine alkaloids have been demonstrated to suppress the activation of the NF-κB (nuclear factor kappa B) pathway, a key regulator of inflammation and cell survival.[6][7] This is often achieved by inhibiting the phosphorylation of key signaling molecules in the pathway. Additionally, modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway has been observed, which can impact cell proliferation, differentiation, and apoptosis.[6][8]
The following diagram illustrates the hypothesized signaling pathways potentially affected by this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a related aporphine alkaloid, boldine.
| Compound | Assay | Organism/Cell Line | Result | Reference |
| This compound | Larval Development Assay | Haemonchus contortus | EC90: 6.4 µg/mL | N/A |
| Boldine | Cytotoxicity (MTT) | K-562 (Leukemia) | EC50: 145 µM | |
| Cytotoxicity (MTT) | KG-1 (Leukemia) | EC50: 116 µM | ||
| Cytotoxicity (MTT) | Kasumi-1 (Leukemia) | EC50: 46 µM |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro experiments with this compound and other natural products.
FAQ 1: High variability in cytotoxicity assay (e.g., MTT, XTT) results.
-
Question: I am observing significant well-to-well or day-to-day variability in my MTT assay results when testing this compound. What could be the cause?
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Compound Precipitation: | This compound, like many natural products, may have limited solubility in aqueous media, leading to precipitation at higher concentrations. |
| Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Perform a solubility test before your experiment. Consider using a lower concentration range or a different solvent system (ensure solvent controls are included). | |
| Interference with Assay Chemistry: | Some compounds can chemically interact with the MTT reagent, leading to false-positive or false-negative results.[9] Polyphenolic compounds, for example, are known to interfere with the MTT assay. |
| Run a cell-free control with this compound and the MTT reagent to check for direct reduction of the dye. If interference is observed, consider using an alternative cytotoxicity assay such as the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.[10][11] | |
| Inconsistent Cell Seeding: | Uneven cell distribution in the microplate wells is a common source of variability. |
| Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette with care and consider a "reverse pipetting" technique. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling. | |
| Edge Effects: | Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. |
| Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. |
FAQ 2: High background signal in apoptosis assays (e.g., Caspase-Glo).
-
Question: My untreated control wells in my caspase activity assay show a high background signal. How can I troubleshoot this?
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Spontaneous Apoptosis: | All cell cultures have a basal level of apoptosis.[12] Over-confluent or unhealthy cells will exhibit higher rates of spontaneous apoptosis. |
| Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the time of the assay. Monitor cell health regularly and ensure proper culture conditions. | |
| Compound Autofluorescence: | Many natural products are fluorescent, which can interfere with fluorescence-based assays. |
| Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. If autofluorescence is significant, consider a luminescence-based assay or an assay that uses a different fluorescent channel. | |
| Insufficient Washing (for antibody-based assays): | Inadequate washing can leave behind unbound antibodies, leading to high background. |
| Increase the number and duration of wash steps. Ensure the use of an appropriate wash buffer containing a mild detergent (e.g., Tween-20). |
FAQ 3: Inconsistent results in signaling pathway analysis (e.g., Western Blot for NF-κB activation).
-
Question: I am getting inconsistent results when trying to measure the effect of this compound on NF-κB activation. Sometimes I see an effect, and other times I don't.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Timing of Treatment and Analysis: | The activation of signaling pathways is often transient. The timing of this compound treatment and subsequent cell lysis is critical. |
| Perform a time-course experiment to determine the optimal time point to observe the effect of this compound on your target pathway. | |
| Cell Passage Number: | The characteristics and signaling responses of cell lines can change with high passage numbers. |
| Use cells within a consistent and low passage number range for all experiments. Regularly thaw new vials of cells from a low-passage stock. | |
| Variability in Compound Potency: | The purity and stability of natural product stocks can vary. |
| Ensure the quality and purity of your this compound stock. Store stock solutions appropriately (e.g., protected from light, at the correct temperature) and prepare fresh dilutions for each experiment. |
Experimental Protocols & Workflows
General Experimental Workflow for Screening Natural Products
The following diagram outlines a general workflow for the initial screening and characterization of a natural product like this compound.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuciferine alleviates intestinal inflammation by inhibiting MAPK/NF-κB and NLRP3/Caspase 1 pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Is Your MTT Assay the Right Choice? [promega.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. promega.com [promega.com]
Technical Support Center: Optimizing Neolitsine Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Neolitsine concentration for cell viability experiments.
Disclaimer
Initial searches for "this compound" did not yield specific information on a compound with this name. Therefore, the data, signaling pathways, and specific experimental outcomes presented here are hypothetical and illustrative . They are designed to serve as a realistic guide for researchers working with novel cytotoxic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For initial screening, a broad concentration range is recommended to determine the approximate cytotoxic potential of this compound. A common starting point is a serial dilution from 100 µM down to 0.1 µM. Based on preliminary results, a more focused dose range can be selected for subsequent, more detailed experiments.
Q2: How long should I incubate my cells with this compound?
A2: The incubation time can significantly impact the observed cytotoxicity. Typical incubation periods for initial studies are 24, 48, and 72 hours. This allows for the assessment of both acute and longer-term effects on cell viability. The optimal duration may vary depending on the cell line's doubling time and the compound's mechanism of action.
Q3: My cell viability results are not consistent between experiments. What are the common causes of variability?
A3: Inconsistent results in cell viability assays can stem from several factors.[1][2][3] Key sources of variability include:
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to significant differences in viability readings.
-
Reagent Preparation: Variations in the preparation of this compound dilutions or assay reagents.
-
Incubation Time: Precise timing of the incubation period is crucial.
-
Cell Health and Passage Number: Using cells that are unhealthy or have a high passage number can affect their response to the compound.[4]
-
DMSO Concentration: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[1]
Q4: I am observing high background fluorescence/absorbance in my control wells. What could be the issue?
A4: High background in control wells can be caused by several factors, including microbial contamination of the culture medium or issues with the assay reagent itself.[4][5] For instance, some reagents may degrade if not stored properly or if exposed to light.[5]
Q5: What is the proposed mechanism of action for this compound?
A5: Based on hypothetical data, this compound is proposed to induce apoptosis in cancer cells by modulating the p53 signaling pathway. It is believed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to cell cycle arrest and programmed cell death.
Troubleshooting Guides
Problem 1: Low or No Cytotoxicity Observed
| Possible Cause | Suggested Solution |
| This compound Concentration Too Low | Perform a dose-response experiment with a wider and higher concentration range. |
| Incorrect Drug Dilution | Prepare fresh serial dilutions of this compound and verify the concentrations. |
| Short Incubation Time | Increase the incubation time (e.g., from 24h to 48h or 72h) to allow for the compound to take effect. |
| Resistant Cell Line | The selected cell line may be inherently resistant to this compound. Consider testing on a different, potentially more sensitive, cell line.[6] |
| Degraded Compound | Ensure this compound is stored correctly and prepare fresh stock solutions.[6] |
Problem 2: High Variability in Replicate Wells
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate dispensing. |
| Edge Effects in Microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation.[1] Fill the outer wells with sterile PBS or media. |
| Incomplete Reagent Mixing | Gently mix the plate after adding this compound and the viability assay reagent to ensure uniform distribution. |
| Cell Clumping | Ensure single-cell suspension after trypsinization to avoid clumps.[4] |
Quantitative Data
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.8 | 15.2 | 9.8 |
| A549 | Lung Carcinoma | 32.1 | 22.5 | 14.7 |
| HeLa | Cervical Cancer | 18.9 | 11.3 | 7.5 |
| K562 | Chronic Myeloid Leukemia | 12.5 | 8.1 | 5.2 |
Table 2: Sample Dose-Response Data for this compound on HeLa Cells (48h Incubation)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.2 |
| 1 | 92.3 ± 5.1 |
| 5 | 75.6 ± 3.8 |
| 10 | 54.1 ± 4.5 |
| 20 | 31.8 ± 3.2 |
| 50 | 12.4 ± 2.1 |
| 100 | 5.7 ± 1.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Determining Optimal Cell Seeding Density
-
Prepare Cell Suspension: Create a single-cell suspension and count the cells.
-
Serial Dilution: Prepare a series of cell dilutions in culture medium (e.g., from 1,000 to 20,000 cells per well).
-
Plate Seeding: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate.
-
Incubation and Monitoring: Incubate the plate and monitor cell growth daily for the planned duration of your experiment (e.g., 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT) on all wells.
-
Determine Optimal Density: The optimal seeding density is the one that results in sub-confluent (log-phase growth) cells in the control wells at the end of the experiment.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 4. 细胞培养故障排除 [sigmaaldrich.com]
- 5. 细胞活力、增殖、冻存及细胞凋亡支持 – 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Neolitsine Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Neolitsine (also referred to as Compound X) in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For initial screening, a broad concentration range is recommended, from low nanomolar (nM) to high micromolar (µM). Based on preliminary data from similar compounds, we suggest a starting range of 10 nM to 100 µM. This can be narrowed down in subsequent experiments to accurately determine the IC50 value.
Q2: Which cell lines are most sensitive to this compound?
A2: Sensitivity to this compound can be cell-line dependent. We recommend testing a panel of cell lines representing different cancer types to determine the spectrum of activity. See the data table below for IC50 values in various cell lines that have been tested.
Q3: What is the mechanism of action of this compound-induced cell death?
A3: Current research suggests that this compound induces apoptosis. Further investigation into the specific signaling pathways, such as the p53-mediated pathway, is recommended to elucidate the precise mechanism.
Q4: How should I dissolve this compound for my experiments?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final desired concentrations in cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| IC50 value is higher/lower than expected | - Incorrect drug concentration- Cell line resistance/sensitivity- Assay incubation time | - Verify the concentration of your stock solution.- Confirm the identity and passage number of your cell line.- Optimize the incubation time (e.g., 24, 48, 72 hours) as the effect of the compound may be time-dependent. |
| High background in MTT/viability assay | - Contamination (bacterial or fungal)- Reagent precipitation | - Check cell cultures for any signs of contamination.- Ensure all reagents are properly dissolved and filtered if necessary. |
| No cytotoxic effect observed | - Compound inactivity- Insufficient concentration or incubation time | - Test a positive control cytotoxic agent to validate the assay.- Increase the concentration range and/or extend the incubation period. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.8 |
| MCF-7 | Breast Adenocarcinoma | 3.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.1 |
| HeLa | Cervical Cancer | 4.5 |
| PC-3 | Prostate Cancer | 12.6 |
| SK-MEL-28 | Melanoma | 2.3 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (Compound X)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Appropriate cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed p53-mediated apoptotic pathway induced by this compound.
long-term storage conditions for Neolitsine
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and troubleshooting of Neolitsine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture and light.
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be stored at -80°C for a maximum of 6 months or at -20°C for up to 1 month to ensure stability.[1] Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Is this compound sensitive to light?
Q4: What is the proper way to handle this compound powder before use?
Before opening, allow the vial of this compound powder to equilibrate to room temperature. This prevents condensation from forming on the compound, which can introduce moisture and accelerate degradation.
Q5: My this compound solution has changed color. Is it still usable?
A change in the color of a this compound solution may indicate degradation. It is recommended to prepare fresh solutions if any visual changes, such as discoloration or precipitation, are observed. The use of a discolored solution could lead to inaccurate experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological activity in experiments | Degradation of this compound due to improper storage. | Verify that the storage conditions (temperature, light, and humidity) align with the recommendations. Prepare a fresh stock solution from a new vial of this compound powder. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Inconsistent experimental results | Inaccurate concentration of the this compound solution. | Ensure the this compound powder was fully dissolved when preparing the stock solution. Use a calibrated balance for weighing the powder. |
| Degradation of the working solution. | Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted solutions for extended periods. | |
| Precipitate forms in the solution upon storage | The solubility limit has been exceeded or the solvent is inappropriate. | Confirm the solubility of this compound in your chosen solvent. Gentle warming or sonication may help in dissolving the compound. If the precipitate persists, a different solvent system may be required. |
| Degradation product is precipitating. | Discard the solution and prepare a fresh one. Ensure proper storage conditions to prevent degradation. |
Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In solvent | -80°C | 6 months | [1] |
| In solvent | -20°C | 1 month | [1] |
Experimental Workflow and Decision Making
Caption: Experimental workflow for using this compound, from preparation and storage to troubleshooting.
This compound Storage Decision Tree
References
Neolitsine Technical Support Center: Troubleshooting & FAQs
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and minimizing batch-to-batch variation of Neolitsine to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor of the LEO kinase. The LEO kinase is a critical component of the LEO-CAT signaling pathway, which plays a significant role in cell proliferation and survival. In this pathway, activated LEO kinase phosphorylates the transcription factor CAT. Phosphorylated CAT (p-CAT) then translocates to the nucleus and initiates the transcription of genes responsible for cell cycle progression. By inhibiting LEO kinase, this compound prevents the phosphorylation of CAT, leading to cell cycle arrest and apoptosis in LEO-CAT dependent cell lines.
Q2: Why am I observing significant variation in my experimental results with different batches of this compound?
Batch-to-batch variation is a known challenge in working with complex small molecules and can stem from several factors during synthesis and purification.[1] These inconsistencies can manifest as differences in potency, solubility, or even off-target effects, leading to poor reproducibility in cell-based assays.[2] The primary causes include variations in purity, the presence of isomers or impurities, and degradation of the compound.
To help users identify a potentially problematic batch, we provide a comparison of typical quality control (QC) specifications for a high-quality batch versus a batch that may produce inconsistent results.
Table 1: Comparison of this compound Batch QC Specifications
| Parameter | High-Quality Batch (Specification) | Low-Quality Batch (Example) | Implication of Deviation |
| Purity (HPLC) | ≥98.0% | 94.5% | Lower purity can reduce potency and introduce confounding effects from impurities. |
| Identity (LC-MS) | Conforms to reference mass (m/z) | Major peak conforms, but secondary peaks >1% detected | Indicates the presence of synthesis byproducts or degradation products. |
| Potency (IC50) | 10-25 nM | 85 nM | The compound is significantly less effective at inhibiting the LEO kinase target. |
| Solubility (DMSO) | ≥50 mM | Struggles to dissolve at 20 mM | Poor solubility can lead to inaccurate dosing and precipitation in cell culture media.[2] |
| Appearance | White to off-white crystalline solid | Yellowish or clumpy powder | Suggests potential degradation or the presence of impurities. |
Q3: How should I qualify a new batch of this compound before beginning my experiments?
To ensure reliable and reproducible results, it is critical to perform in-house quality control on every new batch of this compound. We recommend a three-step validation process:
-
Purity and Identity Verification: Confirm the purity and molecular weight of the compound.
-
Solubility Test: Ensure the compound dissolves as expected in the chosen solvent.
-
Functional Validation: Confirm the biological activity by determining the half-maximal inhibitory concentration (IC50) in a relevant cell-based assay.[3]
This workflow provides a systematic approach to batch qualification.
Q4: I've qualified my batch, but my results are still inconsistent. What else could be the cause?
If you have confirmed the quality of your this compound batch but still face reproducibility issues, the variation may originate from your experimental procedures.[4][5] Consider the following factors:
-
Compound Storage and Handling: this compound is sensitive to repeated freeze-thaw cycles and light exposure. Aliquot stock solutions into single-use volumes and store them at -80°C, protected from light.[6]
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and serum batch can all impact assay results.[2] Maintain a consistent cell culture practice and test new serum batches before use.
-
Assay Protocol: Inconsistent incubation times, pipetting errors, or variability in reagent preparation can introduce errors.[7] Ensure all protocols are standardized and followed precisely.
Use this decision tree to troubleshoot the source of the inconsistency.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol outlines a general method for determining the purity of a this compound sample using High-Performance Liquid Chromatography (HPLC).[8][9]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Dilute 1:100 in Mobile Phase A.
-
Inject the sample onto the column.
-
Analyze the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Cell-Based IC50 Determination of this compound
This protocol determines the potency of a this compound batch by measuring the inhibition of cell viability in a LEO-CAT dependent cancer cell line (e.g., HT-29).
-
Materials:
-
HT-29 cells (or other relevant cell line).
-
Complete growth medium (e.g., McCoy's 5A, 10% FBS, 1% Pen/Strep).
-
This compound stock solution (10 mM in DMSO).
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Perform a serial dilution of this compound in complete growth medium to prepare 2X working solutions. A typical 10-point, 3-fold dilution series might start at 2 µM (2X). Include a vehicle control (DMSO only).
-
Cell Treatment: Add 100 µL of the 2X this compound working solutions to the corresponding wells of the cell plate. This results in a final volume of 200 µL and a 1X final concentration of the compound.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).
-
Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
-
References
- 1. Batch-to-Batch Variation and Patient Heterogeneity in Thymoglobulin Binding and Specificity: One Size Does Not Fit All - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. 小分子分析與 QC [sigmaaldrich.com]
- 9. Quality control of small molecules - Kymos [kymos.com]
Technical Support Center: Neolitsine Assay Interference
Welcome to the technical support center for researchers working with Neolitsine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference of this compound with your assay reagents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My luciferase reporter assay shows a significant increase/decrease in signal in the presence of this compound. Is this a real effect on my signaling pathway?
A1: Not necessarily. This compound, like many small molecules, has the potential to directly interfere with the luciferase enzyme, leading to false-positive or false-negative results. This is a common issue in high-throughput screening (HTS).[1]
Troubleshooting Steps:
-
Perform a Luciferase Counter-Screen: This is a critical step to determine if this compound directly inhibits or enhances luciferase activity.
-
Conduct an Orthogonal Assay: Use a different reporter system (e.g., a fluorescent protein reporter or a β-galactosidase assay) that is not luciferase-based to confirm the effect on your target pathway.[2]
-
Serial Dilution: Perform a serial dilution of your sample containing this compound. If the observed effect does not dilute in a linear fashion, it may be an indication of assay interference.[3]
Q2: I am observing unexpected results in my fluorescence-based assay when using this compound. What could be the cause?
A2: this compound may possess intrinsic fluorescent properties or act as a quencher, interfering with the assay's optical measurements. It could also cause the formation of aggregates that scatter light.
Troubleshooting Steps:
-
Measure the Intrinsic Fluorescence of this compound: Scan the emission spectrum of this compound at the excitation wavelength of your assay to check for overlapping fluorescence.
-
Perform a Fluorescence Quenching Experiment: Incubate this compound with your fluorescent probe in the absence of the biological target to see if it quenches the signal.
-
Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.[1][4]
Q3: My immunoassay results are inconsistent when this compound is present. How can I troubleshoot this?
A3: this compound may be interfering with the antibody-antigen binding or other components of the immunoassay system. This can lead to either falsely elevated or decreased analyte concentrations.[5]
Troubleshooting Steps:
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Perform a Spike and Recovery Test: Add a known amount of your analyte to a sample containing this compound and measure the recovery. Poor recovery suggests interference.
-
Serial Dilution: Dilute the sample containing this compound. A non-linear response upon dilution can indicate interference.[6]
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Use an Alternative Antibody Pair: If possible, use a different set of antibodies for your immunoassay to see if the interference is specific to the antibodies initially used.
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Consider a Different Assay Format: If you are using a competitive immunoassay, consider switching to a sandwich immunoassay, or vice versa, as they can be affected differently by interfering substances.[7]
Quantitative Data on Assay Interference
The following tables summarize the prevalence of small molecule interference in high-throughput screening and the potency of known interfering compounds.
Table 1: Prevalence of Luciferase Inhibitors in HTS Libraries
| Compound Library | Screening Concentration | Percentage of Inhibitors | Reference |
| PubChem Library | 11 µM | ~5% | [8] |
| Novartis Compound File | 10 µM | 4% | [8] |
Table 2: Potency of Known Interfering Compounds in Different Assays
| Compound Class | Assay Type | Target/Probe | IC50 Range | Reference |
| Benzothiadiazoles | Fluorescence-based | Thiol-reactive probe | Low µM | [9] |
| Various PAINS | Immunoassay (HTRF) | PD-1/PD-L1 | 2.25 nM - 186 nM | [10] |
| hERG Blockers | Fluorescence Polarization | hERG channel tracer | nM to low µM | [11] |
| Benzoate/Cinnamate Derivatives | Enzyme Activity (Tyrosinase) | L-DOPA | 0.80 - 0.99 mM | [12] |
| Various PAINS | Luciferase Assay | Firefly Luciferase | Single-digit nM to low µM | [8] |
Experimental Protocols
Protocol 1: Luciferase Counter-Screen
Objective: To determine if this compound directly inhibits firefly luciferase.
Materials:
-
Purified firefly luciferase enzyme
-
Luciferin substrate
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Assay buffer (e.g., Tris-HCl with MgCl2 and ATP)
-
This compound at various concentrations
-
Known luciferase inhibitor (positive control, e.g., resveratrol)
-
DMSO (vehicle control)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a solution of firefly luciferase in assay buffer.
-
In a multi-well plate, add this compound at a range of concentrations. Include wells with the positive control and vehicle control.
-
Add the luciferase solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
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Initiate the luminescent reaction by adding the luciferin substrate to all wells.
-
Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of luciferase activity by this compound compared to the vehicle control. A dose-dependent decrease in luminescence indicates direct inhibition of luciferase.
Protocol 2: Serial Dilution for Immunoassays
Objective: To assess for interference in an immunoassay by observing the linearity of dilution.
Materials:
-
Sample containing the analyte and suspected interfering substance (this compound)
-
Assay-specific diluent
-
Your established immunoassay protocol and reagents
Procedure:
-
Create a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8, 1:16) using the appropriate assay diluent.
-
Run the undiluted and diluted samples in your immunoassay according to the established protocol.
-
Data Analysis: Multiply the measured concentration of each diluted sample by its dilution factor to obtain the corrected concentration. If there is no interference, the corrected concentrations for all dilutions should be consistent. A significant deviation from linearity suggests the presence of an interfering substance.[3][6]
Protocol 3: Orthogonal Assay for a Fluorescence-Based Screen
Objective: To confirm a hit from a primary fluorescence-based screen using a different detection method.
Principle: An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology for detection.[1][2]
Example:
-
Primary Assay: A fluorescence polarization assay to screen for inhibitors of a protein-protein interaction.
-
Orthogonal Assay: An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) or a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that also measures the same protein-protein interaction.
General Procedure:
-
Identify a suitable orthogonal assay technology that is compatible with your biological target.
-
Optimize and validate the orthogonal assay to ensure it is robust and sensitive.
-
Test the "hit" compound (this compound) from the primary screen in the orthogonal assay at a range of concentrations.
-
Data Analysis: If this compound shows similar potency and efficacy in both the primary and orthogonal assays, it provides strong evidence that the observed activity is genuine and not an artifact of the primary assay's detection method.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating common concepts in assay interference and a representative signaling pathway often studied with reporter assays.
Figure 1. Common mechanisms of assay interference by small molecules like this compound.
Figure 2. A logical workflow for troubleshooting suspected assay interference.
Figure 3. The NF-κB signaling pathway leading to reporter gene expression.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. signosisinc.com [signosisinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 5. sundiagnostics.us [sundiagnostics.us]
- 6. scispace.com [scispace.com]
- 7. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Neolitsine Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Neolitsine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most commonly cited method for the synthesis of (±)-neolitsine is through the photolytic ring closure of a corresponding benzylisoquinoline derivative.[1] This photochemical approach is a key step in forming the characteristic aporphine core of this compound.
Q2: What are the expected challenges in the photolytic synthesis of this compound?
The primary challenges in the photolytic synthesis of aporphine alkaloids like this compound include:
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Low Yields: Photochemical reactions can sometimes suffer from low quantum yields and the formation of multiple byproducts, impacting the overall yield of the desired product.
-
Side Reactions: The high energy of UV light can lead to undesired side reactions, such as the formation of isomers or degradation of the starting material and product.
-
Reaction Optimization: Achieving optimal reaction conditions, including solvent, irradiation time, and concentration of the starting material, is crucial for maximizing the yield and minimizing impurities.
Q3: What are the typical impurities encountered during this compound synthesis?
While specific impurity profiling for this compound synthesis is not extensively documented in publicly available literature, based on the synthesis of related aporphine alkaloids, potential impurities may include:
-
Isomers of this compound: Photochemical reactions can sometimes lead to the formation of structural isomers.
-
Unreacted Starting Material: Incomplete reaction can result in the presence of the benzylisoquinoline precursor in the crude product.
-
Oxidation and Degradation Products: Aporphine alkaloids can be susceptible to oxidation and degradation, especially when exposed to light and air for extended periods.
Q4: What purification techniques are most effective for this compound?
Column chromatography is a standard and effective method for the purification of aporphine alkaloids like this compound. The choice of stationary and mobile phases is critical for achieving good separation. High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative-scale purification to achieve high purity.
Q5: What are the key stability concerns for this compound?
Aporphine alkaloids are generally stable at physiological pH.[2][3] However, their stability can be affected by:
-
pH: Extremes in pH (highly acidic or basic conditions) can potentially lead to degradation.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: As this compound can be synthesized using a photolytic reaction, it is plausible that the final compound may retain some photosensitivity. Therefore, it is advisable to store this compound protected from light.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Causes | Solutions |
| Low or no yield of this compound | Inefficient photolytic cyclization. | - Ensure the UV lamp is functioning correctly and emitting at the appropriate wavelength. - Optimize the reaction time; prolonged irradiation can lead to product degradation. - Adjust the concentration of the starting material; very high or very low concentrations can be suboptimal. - Ensure the solvent is of high purity and degassed to remove oxygen, which can quench the reaction. |
| Degradation of starting material or product. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Monitor the reaction progress by TLC or LC-MS to avoid over-exposure to UV light. | |
| Presence of multiple spots on TLC of crude product | Formation of side products. | - Optimize the reaction conditions (solvent, temperature, reaction time) to favor the formation of the desired product. - Consider using a photosensitizer if the direct photolysis is inefficient. |
| Incomplete reaction. | - Increase the irradiation time, but monitor for product degradation. - Ensure the starting material is fully dissolved in the reaction solvent. |
Purification Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor separation of this compound from impurities during column chromatography | Inappropriate mobile phase polarity. | - If this compound is eluting too quickly with impurities, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). - If this compound is not eluting, increase the polarity of the mobile phase. - A gradient elution from a non-polar to a more polar solvent system can improve separation. |
| Incorrect stationary phase. | - Silica gel is a common choice for aporphine alkaloids. If separation is still poor, consider using alumina or a reverse-phase C18 silica gel. | |
| Co-elution of this compound with an impurity | Similar polarity of this compound and the impurity. | - Try a different solvent system with varying solvent selectivities (e.g., dichloromethane/methanol or chloroform/acetone). - Consider using preparative HPLC with a high-resolution column for difficult separations. |
| Low recovery of this compound after chromatography | Adsorption of the compound onto the stationary phase. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to reduce tailing and improve recovery of basic alkaloids from silica gel. |
| Degradation on the column. | - If the compound is sensitive, perform the chromatography quickly and avoid prolonged exposure to the stationary phase. |
Experimental Protocols
Illustrative Protocol: Photolytic Synthesis of (±)-Neolitsine
This is a generalized protocol based on the synthesis of related aporphine alkaloids and should be optimized for specific laboratory conditions.
Starting Material: An appropriately substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline.
Procedure:
-
Dissolve the benzylisoquinoline precursor in a suitable solvent (e.g., methanol or ethanol) in a quartz reaction vessel. The concentration should be optimized, typically in the range of 0.01-0.05 M.
-
Degas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a high-pressure mercury vapor lamp or another suitable UV source. The reaction vessel should be cooled to maintain a consistent temperature, as photochemical reactions can generate heat.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (or has reached optimal conversion), stop the irradiation.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography.
General Protocol: Column Chromatography Purification of this compound
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is a good starting point. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate. The addition of a small amount of triethylamine (e.g., 0.1%) can improve peak shape and recovery.
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Begin eluting the column with the mobile phase, starting with the least polar solvent mixture.
-
Gradually increase the polarity of the mobile phase to elute the compounds.
-
Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Synthesis of (±)-neolitsine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ultraviolet-visible study on acid-base equilibria of aporphine alkaloids with antiplasmodial and antioxidant activities from Alseodaphne corneri and Dehaasia longipedicellata - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Neolitsine Resistance
Introduction to Neolitsine
This compound is a novel, third-generation tyrosine kinase inhibitor (TKI) designed to selectively target the epidermal growth factor receptor (EGFR) harboring activating mutations (e.g., exon 19 deletions, L858R). It is used in cancer research models to study the effects of targeted EGFR inhibition. While initially effective in sensitive cell lines, acquired resistance is a common phenomenon that limits its long-term efficacy. This technical support center provides researchers with comprehensive troubleshooting guides, frequently asked questions, and detailed protocols to investigate and overcome this compound resistance in their cell line models.
Frequently Asked Questions (FAQs)
Q1: My this compound-treated cells are no longer responding to the drug. What are the common causes of acquired resistance?
Acquired resistance to TKIs like this compound is a complex process but can be broadly categorized into three main mechanisms:
-
On-Target Alterations: These are genetic changes in the direct target of the drug.
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Secondary Mutations: The most common on-target mechanism is the development of a secondary mutation in the EGFR kinase domain, such as the "gatekeeper" T790M mutation. This mutation can sterically hinder this compound from binding to the ATP pocket of the EGFR protein.[1][2]
-
Target Amplification: The cancer cells may amplify the EGFR gene, leading to overexpression of the EGFR protein. This increased target concentration can overwhelm the inhibitory capacity of the drug at standard concentrations.
-
-
Bypass Pathway Activation: The cell activates alternative signaling pathways to circumvent the EGFR blockade and maintain downstream signaling required for proliferation and survival.[1][3][4]
-
MET Amplification: Upregulation or amplification of the MET receptor tyrosine kinase can activate the PI3K/Akt and MAPK/ERK pathways independently of EGFR.
-
HER2/HER3 Activation: Overexpression or activation of other members of the ErbB family can lead to heterodimerization and sustained downstream signaling.
-
Downstream Mutations: Mutations in components downstream of EGFR, such as KRAS or PIK3CA, can render the cells independent of upstream EGFR signaling.[3]
-
-
Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein/MDR1) or ABCG2 (BCRP). These membrane pumps actively expel this compound from the cell, preventing it from reaching its intracellular target at an effective concentration.[5][6]
Q2: How can I experimentally confirm that my cell line has developed resistance to this compound?
The first step is to quantify the change in drug sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line against the original, sensitive parental cell line. A significant increase (typically 3- to 5-fold or higher) in the IC50 value confirms the development of resistance.[7]
Table 1: Example IC50 Data for this compound
| Cell Line | This compound IC50 (nM) | Fold Change | Resistance Status |
| Parental Line (Sensitive) | 15 nM | - | Sensitive |
| Resistant Subclone 1 | 210 nM | 14x | Resistant |
| Resistant Subclone 2 | 95 nM | 6.3x | Resistant |
Q3: What experimental approaches can I use to identify the specific mechanism of resistance in my cell line?
Once resistance is confirmed, a systematic approach is needed to identify the underlying cause.
-
Check for On-Target Mutations:
-
Method: Perform Sanger sequencing or Next-Generation Sequencing (NGS) of the EGFR kinase domain (exons 18-21) using DNA extracted from the resistant cells.
-
Purpose: To identify secondary mutations like T790M.
-
-
Investigate Bypass Pathways:
-
Method: Use Western blotting to assess the phosphorylation status of key signaling proteins.
-
Purpose: Check for hyperactivation of alternative pathways. Key proteins to probe include p-MET, p-HER2, p-Akt, and p-ERK. Compare the protein expression and phosphorylation levels between the parental and resistant lines, both with and without this compound treatment.[8]
-
-
Assess Drug Efflux Pump Activity:
-
Method: Perform a functional assay using a fluorescent substrate for ABC transporters (e.g., Calcein-AM or Hoechst 33342).
-
Purpose: To determine if resistant cells show increased efflux of the substrate compared to parental cells. This effect should be reversible by known inhibitors of ABC transporters like verapamil or Ko143.[9][10]
-
Q4: What are the primary strategies to overcome this compound resistance in my experimental model?
Strategies depend on the identified resistance mechanism:
-
For On-Target Mutations (e.g., T790M):
-
Strategy: Switch to a next-generation TKI that is effective against the specific mutation. For instance, if this compound is a second-generation inhibitor, a compound designed to inhibit T790M-mutant EGFR (analogous to osimertinib) would be the logical next step.[11]
-
-
For Bypass Pathway Activation (e.g., MET Amplification):
-
Strategy: Use a combination therapy approach. Continue to inhibit the primary target (EGFR) with this compound while simultaneously inhibiting the activated bypass pathway. For MET amplification, this would involve combining this compound with a MET inhibitor.[12]
-
-
For Increased Drug Efflux:
-
Strategy: Co-administer this compound with an inhibitor of the specific ABC transporter identified (e.g., verapamil for ABCB1). This can restore intracellular drug concentration and re-sensitize the cells.[6]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Experiment / Solution |
| Gradual loss of this compound efficacy over several passages. | Development of acquired resistance. | 1. Perform an IC50 assay to quantify the level of resistance. 2. Follow the workflow to investigate the resistance mechanism (See Diagram 1). |
| Western blot shows p-Akt/p-ERK levels rebound after initial suppression by this compound. | Activation of a bypass signaling pathway (e.g., MET, HER2). | 1. Probe for phosphorylated MET, HER2, and other RTKs. 2. Test combination therapy with an inhibitor of the activated pathway. |
| IC50 is high, but no EGFR mutations or bypass pathway activation is detected. | Increased activity of drug efflux pumps (ABC transporters). | 1. Perform a drug efflux assay using a fluorescent substrate. 2. Repeat the IC50 assay in the presence of an ABC transporter inhibitor (e.g., verapamil). |
| Cells show resistance from the very first treatment (intrinsic resistance). | Pre-existing mutations (e.g., KRAS mutation) or cell lineage-specific factors. | 1. Perform baseline genomic sequencing (NGS) to check for mutations in key downstream pathways like RAS/MAPK and PI3K/Akt. |
Visualizations and Workflows
Diagram 1: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for identifying and addressing this compound resistance.
Diagram 2: Signaling Pathways in this compound Resistance
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reversing multidrug resistance by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.2. ABC Transporter Assays [bio-protocol.org]
- 10. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
Neolitsine light sensitivity and handling precautions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Neolitsine. Due to the limited availability of specific data on the light sensitivity and handling of this compound, this guide incorporates general best practices for handling potent alkaloids and potentially light-sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring aporphine alkaloid that can be isolated from various plant species, including Neolitsea pulchella and Cassytha filiformis.[1][2] It has demonstrated biological activities, including cytotoxic effects against certain cancer cell lines and vasodilatory properties.[2][3]
Q2: Is this compound light sensitive?
Q3: What are the primary hazards associated with this compound?
This compound has been shown to exhibit cytotoxic activity.[2] While specific toxicity data is limited, it should be handled as a potent compound. All alkaloids, particularly those with demonstrated biological activity, should be treated with care to avoid accidental exposure. The safety data sheet (SDS) for similar alkaloids, such as those from Aconitum species, recommends avoiding contact with skin, eyes, and clothing, and using personal protective equipment.[4]
Q4: How should I store this compound?
Based on general guidelines for alkaloid storage, this compound should be stored in a cool, dark, and dry place.[4] For long-term storage, keeping it in a tightly sealed container at -20°C is advisable. Protect from light by using amber vials or by wrapping the container with a light-blocking material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | 1. Compound Degradation: Possible degradation due to light exposure or improper storage. 2. Contamination: Cross-contamination of samples or reagents. 3. Incorrect Concentration: Inaccurate weighing or dilution of the compound. | 1. Verify Compound Integrity: Use a freshly prepared solution from a properly stored stock. If possible, verify the compound's purity via analytical methods (e.g., HPLC, LC-MS). 2. Review Handling Procedures: Ensure proper aseptic techniques and use of dedicated labware. 3. Recalibrate Instruments: Verify the accuracy of balances and pipettes. Prepare fresh dilutions. |
| Low biological activity observed | 1. Compound Precipitation: this compound may have limited solubility in your experimental buffer. 2. Degradation in Media: The compound may be unstable in the cell culture or assay medium over the incubation period. | 1. Check Solubility: Visually inspect for precipitates. Consider using a different solvent for the stock solution or adjusting the final buffer composition. 2. Time-Course Experiment: Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions. |
| Difficulty dissolving the compound | Solvent Incompatibility: The chosen solvent may not be appropriate for this compound. | Most alkaloids are poorly soluble in water but readily dissolve in organic solvents.[5] Try using a small amount of a polar organic solvent like DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium. |
Compound Data
| Property | Information |
| Molecular Formula | C₁₉H₁₇NO₄[1] |
| Molecular Weight | 323.3 g/mol [1] |
| CAS Number | 2466-42-4[1][6] |
| Reported Biological Activity | Cytotoxic, Vasodilator[2][3] |
| Natural Sources | Neolitsea pulchella, Cissampelos capensis, Cassytha filiformis[1][2][7] |
Experimental Protocols & Handling Workflow
As specific experimental protocols for this compound are not widely published, a generalized workflow for handling a potent, potentially light-sensitive compound is provided below. This workflow emphasizes safety and procedural consistency.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound | C19H17NO4 | CID 10064778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. abmole.com [abmole.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Alkaloid - Wikipedia [en.wikipedia.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Anthelmintic activity of aporphine alkaloids from Cissampelos capensis - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results in Neolitsine assays
Technical Support Center: Neolitsine Assays
Disclaimer: Information regarding a specific compound or assay named "this compound" is not publicly available. This guide is structured based on a hypothetical scenario where this compound is an experimental anti-cancer compound intended to induce apoptosis. The troubleshooting advice, protocols, and pathways described are based on common assays and challenges encountered in drug development research.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses common unexpected results when evaluating the efficacy of a new compound like this compound.
Q1: We are observing a high background signal in our cell viability assay, making it difficult to determine the true effect of this compound. What are the potential causes and solutions?
A1: High background signal can obscure the real data and reduce the sensitivity of your assay. Common causes range from reagent issues to cellular factors.
Troubleshooting Steps:
-
Reagent & Media Contamination: Phenol red in media can interfere with colorimetric and fluorescent assays. Similarly, microbial contamination in your media or reagents can produce metabolic activity that mimics cell viability.
-
Solution: Use media without phenol red for the assay. Always use fresh, sterile reagents and visually inspect cultures for contamination. Run a "media only" control with your assay reagents to check for background signal.[1]
-
-
Assay Incubation Time: Over-incubation with the assay reagent (e.g., Resazurin, MTT) can lead to the signal maxing out, especially in wells with high cell density, which elevates the baseline.[2]
-
Solution: Optimize the incubation time. Perform a time-course experiment with your specific cell line to find the linear range of the assay.[2]
-
-
Cell Seeding Density: Too many cells per well can lead to a saturated signal, effectively increasing the background relative to any cytotoxic effect.
-
Solution: Optimize cell density by performing a cell titration experiment to find a number that falls within the linear range of your assay.
-
-
Reagent Autoreduction: Some compounds can directly reduce the assay reagent, causing a color or fluorescence change independent of cell viability.
-
Solution: Run a cell-free control where this compound is added to the media with the assay reagent to check for direct chemical interaction.
-
Troubleshooting Data Summary
| Problem | Possible Cause | Observed Data Example (RLU) | Recommended Action |
| High Background | Media/Reagent Contamination | Media + Reagent Blank: 50,000 | Prepare fresh media and reagents. |
| High Background | Over-incubation of Reagent | Untreated Cells at 4h: 800,000 (Plateau) | Reduce incubation time to 1.5-2h.[2] |
| High Background | Cell Density Too High | Untreated Cells: Signal above linear range | Reduce cell seeding density per well. |
| False Positive Signal | Compound-Reagent Interaction | This compound + Media + Reagent: 100,000 | Use an orthogonal viability assay (e.g., ATP-based). |
Troubleshooting Workflow for High Background Signal
Q2: Our cell viability assay shows no significant cell death after this compound treatment, but we expected an apoptotic effect. Could this be a false negative?
A2: Yes, this could be a false-negative result. A viability assay measures metabolic activity, which may not always correlate directly with the onset of apoptosis. The compound might be inducing cell cycle arrest or a non-apoptotic cell death pathway that isn't captured by your primary assay.
Troubleshooting & Validation Steps:
-
Confirm Apoptosis with an Orthogonal Assay: The gold standard is to look for specific biochemical markers of apoptosis. Western blotting for cleaved caspases (e.g., Caspase-3, Caspase-7) and cleaved PARP is a highly specific method to confirm apoptosis.[3]
-
Assess Assay Timing: Apoptosis is a dynamic process. The time point you selected for the viability assay might be too early to detect a significant drop in metabolic activity.
-
Solution: Perform a time-course experiment, treating cells with this compound and measuring apoptosis markers at multiple time points (e.g., 12, 24, 48 hours).
-
-
Compound Stability and Potency: Ensure the compound is stable in your culture medium for the duration of the experiment and that you are using it at an effective concentration.
Workflow for Investigating Suspected False-Negative Results
Q3: We are seeing an unexpected activation of the MAPK/ERK survival pathway after treating with this compound, which is supposed to be pro-apoptotic. How do we interpret this?
A3: This is a well-documented phenomenon in cancer biology known as feedback activation or pathway crosstalk. When a primary signaling pathway is inhibited, cells can sometimes compensate by upregulating a parallel survival pathway.
Interpretation and Next Steps:
-
Feedback Loop Hypothesis: Inhibiting a primary target with this compound may relieve a negative feedback mechanism that normally keeps the MAPK/ERK pathway in check.
-
Therapeutic Strategy: This result suggests that a combination therapy might be more effective. Co-treating cells with this compound and a specific inhibitor of the MAPK/ERK pathway (a MEK inhibitor, for example) could lead to a synergistic cytotoxic effect.
-
Mechanism of Action Study: This finding provides a deeper insight into this compound's mechanism of action and the adaptive resistance mechanisms of the cancer cells.
Hypothetical Signaling Pathway for this compound Action
Experimental Protocols
Protocol 1: General Cell Viability Assay (Resazurin-Based)
This protocol outlines a typical workflow for assessing cell viability using a resazurin-based reagent.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add the media containing the various concentrations of this compound. Include "untreated" and "vehicle control" wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Remove the compound-containing media. Add 100 µL of fresh media and 10 µL of the resazurin-based reagent to each well.[2]
-
Final Incubation: Incubate the plate for 1.5-4 hours at 37°C, protected from light. The optimal time depends on the cell line's metabolic rate.[2]
-
Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of ~545 nm and an emission wavelength of ~590 nm.[2]
Protocol 2: Western Blot for Apoptosis Markers
This protocol is for detecting cleaved Caspase-3 and PARP as markers of apoptosis.[4]
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. Also probe a separate membrane or strip and re-probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[4]
Interpreting Western Blot Results for Apoptosis
| Protein Marker | Expected Result (Apoptosis) | Unexpected Result | Possible Interpretation of Unexpected Result |
| Pro-Caspase-3 | Decrease in the full-length band | No change in the full-length band | Apoptosis is not occurring via caspase-3 activation. |
| Cleaved Caspase-3 | Appearance of smaller, cleaved bands | No cleaved bands appear | The apoptotic cascade has not been initiated at this time point. |
| Full-Length PARP | Decrease in the full-length band | No change in the full-length band | Caspase-3 is not active to cleave PARP. |
| Cleaved PARP | Appearance of the smaller, cleaved fragment | No cleaved fragment appears | The execution phase of apoptosis has not been reached. |
| β-actin (Loading Control) | Consistent band intensity across all lanes | Inconsistent band intensity | Unequal protein loading; experiment should be repeated. |
References
Technical Support Center: Improving the In Vivo Bioavailability of Neolitsine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Neolitsine.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and offers potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility: this compound, as an aporphine alkaloid, likely has low water solubility, limiting its dissolution in gastrointestinal fluids. | 1. Formulation Enhancement: Employ solubility-enhancing formulations such as lipid-based nanoparticles (SLNs, NLCs), self-emulsifying drug delivery systems (SEDDS), or complexation with cyclodextrins. 2. Salt Formation: Investigate the possibility of forming a more soluble salt of this compound. 3. Particle Size Reduction: Micronization or nanonization of the this compound powder can increase the surface area for dissolution. |
| Low permeability: The molecular structure of this compound may hinder its passage across the intestinal epithelium. | 1. Use of Permeation Enhancers: Co-administer this compound with generally recognized as safe (GRAS) permeation enhancers. 2. Lipid-Based Formulations: Formulations like SEDDS and lipid nanoparticles can facilitate lymphatic uptake, bypassing the portal circulation and first-pass metabolism. | |
| Extensive first-pass metabolism: this compound may be rapidly metabolized in the gut wall or liver before reaching systemic circulation. | 1. Prodrug Approach: Design and synthesize a prodrug of this compound that is more stable and is converted to the active form in vivo. 2. Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of relevant cytochrome P450 enzymes (if identified) could increase bioavailability. This approach requires careful consideration of potential drug-drug interactions. | |
| High variability in plasma concentrations between individual animals. | Inconsistent food intake: The presence or absence of food can significantly alter the gastrointestinal environment (pH, motility, etc.) and affect drug absorption. | 1. Standardize Feeding Protocol: Ensure a consistent fasting or fed state for all animals in the study. 2. Robust Formulation: Develop a formulation (e.g., SEDDS) that is less susceptible to food effects. |
| Instability of the formulation: The prepared formulation may not be physically or chemically stable, leading to inconsistent dosing. | 1. Formulation Characterization: Thoroughly characterize the formulation for particle size, zeta potential, encapsulation efficiency, and stability over time and under relevant storage conditions. | |
| Precipitation of this compound in the formulation upon storage or administration. | Supersaturation and poor stabilization: The formulation may achieve a supersaturated state that is not adequately maintained. | 1. Inclusion of Precipitation Inhibitors: For amorphous solid dispersions or some SEDDS formulations, include polymers that inhibit drug crystallization. 2. Optimization of Surfactant/Co-surfactant Ratio: In lipid-based formulations, optimize the surfactant and co-surfactant concentrations to ensure stable emulsification. |
| Difficulty in quantifying this compound in biological samples. | Low analyte concentration: Due to poor bioavailability, the concentration of this compound in plasma or tissues may be below the detection limit of the analytical method. | 1. Develop a Highly Sensitive Analytical Method: Utilize a sensitive and specific method like LC-MS/MS for quantification. Optimize extraction and concentration steps to improve sensitivity. |
| Matrix effects: Components in the biological matrix (e.g., plasma, tissue homogenate) can interfere with the ionization and detection of this compound. | 1. Optimize Sample Preparation: Employ effective sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. 2. Use of an Appropriate Internal Standard: Utilize a stable isotope-labeled internal standard or a structural analog to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in achieving good oral bioavailability for this compound?
This compound is an aporphine alkaloid, and compounds in this class often exhibit poor oral bioavailability due to a combination of factors:
-
Low Aqueous Solubility: Their complex, often rigid, structures can lead to poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The physicochemical properties of the molecule may not be optimal for passive diffusion across the lipid membranes of intestinal epithelial cells.
-
First-Pass Metabolism: Alkaloids can be subject to extensive metabolism by enzymes in the intestinal wall and liver (cytochrome P450s), reducing the amount of active drug that reaches systemic circulation.
2. Which formulation strategies are most promising for improving this compound's bioavailability?
Several formulation strategies can be employed, and the optimal choice will depend on the specific physicochemical properties of this compound. Promising approaches include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These include Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Self-Emulsifying Drug Delivery Systems (SEDDS).[1] These formulations can enhance solubility, protect the drug from degradation in the GI tract, and potentially promote lymphatic absorption, thereby bypassing first-pass metabolism.[2]
-
Amorphous Solid Dispersions: By dispersing this compound in a polymeric carrier in an amorphous state, its dissolution rate and solubility can be significantly increased.
-
Cyclodextrin Complexation: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can improve its aqueous solubility and stability.
3. How can I prepare Solid Lipid Nanoparticles (SLNs) for this compound?
A common method for preparing SLNs is the hot homogenization followed by ultrasonication technique. A detailed protocol is provided in the "Experimental Protocols" section below.
4. What are the critical quality attributes to assess for a this compound nanoparticle formulation?
For any nanoparticle formulation of this compound, it is crucial to characterize the following:
-
Particle Size and Polydispersity Index (PDI): These parameters influence the dissolution rate and absorption.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These determine the amount of this compound successfully incorporated into the nanoparticles.
-
In Vitro Drug Release: This provides an initial indication of how the formulation will behave in vivo.
-
Physical and Chemical Stability: The formulation should be stable under storage conditions and in relevant physiological fluids.
5. What is the likely mechanism of action for this compound's anti-cancer effects?
Based on studies of similar compounds and general cancer signaling, this compound likely exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and STAT3 pathways. Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death).
Data Presentation
Table 1: In Vivo Anthelmintic Activity of (S)-Neolitsine
| Compound | In Vitro EC90 (µg/mL) | In Vivo Oral Dose (mg/kg) | In Vivo Efficacy (% reduction in worm counts) |
| (S)-Dicentrine | 6.3 | 25 | 67 |
| (S)-Neolitsine | 6.4 | Not Reported | Not Reported |
Data from Ayers et al., 2007.[3] This study demonstrates the in vitro activity of this compound and confirms the in vivo oral efficacy of a structurally similar aporphine alkaloid, suggesting that this compound is orally absorbed to some extent.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Weigh the required amounts of the solid lipid and this compound. Heat the mixture to 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10-15 minutes) to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the hot pre-emulsion to high-power probe sonication for 5-10 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the prepared this compound-loaded SLNs for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Formulations:
-
This compound Suspension (Control): Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
This compound Formulation: The improved formulation to be tested (e.g., this compound-loaded SLNs).
-
Intravenous (IV) Solution: Dissolve this compound in a suitable solvent for IV administration (e.g., a solution containing a co-solvent like DMSO and/or PEG 400, and saline) to determine absolute bioavailability.
Procedure:
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water before dosing.
-
Dosing:
-
Oral Groups: Administer the this compound suspension or formulation orally by gavage at a predetermined dose.
-
IV Group: Administer the this compound solution intravenously via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. The absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow
Caption: Workflow for in vivo oral bioavailability assessment.
Logical Relationships
Caption: Factors affecting and strategies to improve bioavailability.
References
Validation & Comparative
A Comparative Analysis of Vasodilation Mechanisms: Papaverine vs. Neolitsine
A direct comparison of the vasodilatory mechanisms of papaverine and neolitsine is not possible at this time due to a lack of available scientific literature on the vasodilatory effects and mechanism of action of this compound. Extensive searches have not yielded any studies detailing how this compound induces vasodilation. This compound is a known aporphine alkaloid found in plants such as Cissampelos capensis, with some research into its anthelmintic properties, but its effects on blood vessels remain uncharacterized.
In contrast, the vasodilatory properties of papaverine , an opium alkaloid, are well-documented.[1][2][3] Papaverine induces relaxation of smooth muscle, leading to the widening of blood vessels, through a multi-faceted mechanism primarily centered on the inhibition of phosphodiesterase (PDE) enzymes and the modulation of intracellular calcium levels.[1][2][4]
Papaverine's Mechanism of Vasodilation
Papaverine's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, PDE5, and PDE10A.[3][5][6] This inhibition leads to an increase in the intracellular concentrations of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][4]
The accumulation of cAMP and cGMP activates protein kinase A (PKA) and protein kinase G (PKG), respectively.[2][7] These kinases phosphorylate several downstream targets that collectively lead to smooth muscle relaxation and vasodilation through:
-
Decreased Intracellular Calcium (Ca2+) Concentration: PKA and PKG activation promotes the sequestration of Ca2+ into the sarcoplasmic reticulum and enhances the extrusion of Ca2+ from the cell.[2]
-
Inhibition of Myosin Light Chain Kinase (MLCK): The cAMP/PKA and cGMP/PKG pathways inhibit MLCK, the enzyme responsible for phosphorylating myosin light chains, a critical step for smooth muscle contraction.[1]
-
Activation of Myosin Light Chain Phosphatase (MLCP): Increased cGMP levels can lead to the activation of MLCP, which dephosphorylates myosin light chains, further promoting relaxation.[1]
In addition to PDE inhibition, papaverine is also reported to directly block L-type calcium channels in vascular smooth muscle cells, thereby inhibiting the influx of extracellular calcium required for contraction.[2]
Signaling Pathway of Papaverine-Induced Vasodilation
Caption: Papaverine's vasodilatory signaling pathway.
Experimental Protocols
While a direct comparison with this compound is not feasible, the following outlines a general experimental protocol commonly used to assess the vasodilatory effects of compounds like papaverine.
Isolated Tissue Bath System for Vasodilation Assessment
Objective: To determine the concentration-response relationship of a vasodilator on isolated arterial rings.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Isolated tissue bath system with force transducers
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Vasoconstrictor agent (e.g., Phenylephrine, KCl)
-
Test compound (e.g., Papaverine)
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One end of the ring is fixed, and the other is attached to a force transducer to record isometric tension.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, with solution changes every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. After washing, pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine (e.g., 1 µM).
-
Concentration-Response Curve: Once a stable contraction is achieved, add the test compound (papaverine) in a cumulative manner in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M). Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC₅₀ (the concentration of the compound that produces 50% of the maximal response).
Quantitative Data for Papaverine
The following table summarizes representative quantitative data for papaverine's vasodilatory effect from a study on isolated rat aorta.
| Parameter | Value | Reference Tissue |
| EC₅₀ | Variable, dependent on experimental conditions | Isolated Rat Aorta |
| Emax (Maximum Efficacy) | ~140% relaxation of pre-constricted tissue | Isolated Rat Aorta |
Note: Efficacy values greater than 100% indicate that the compound can induce a greater relaxation than the reversal of the initial pre-contraction.
Conclusion
While the mechanism of vasodilation for papaverine is well-established and involves multiple pathways, including phosphodiesterase inhibition and calcium channel blockade, there is a significant gap in the scientific literature regarding the vasoactive properties of this compound. Further research is required to elucidate the pharmacological effects of this compound on the cardiovascular system to enable a comparative analysis. Researchers and drug development professionals interested in this compound should prioritize foundational studies to characterize its potential vasodilatory mechanism.
References
- 1. Anthelmintic activity of aporphine alkaloids from Cissampelos capensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aromaticstudies.com [aromaticstudies.com]
- 3. Effects of Litsea cubeba (Lour.) Persoon Essential Oil Aromatherapy on Mood States and Salivary Cortisol Levels in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of Litsea cubeba essential oil in modulating inflammation and the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 6. Therapeutic potential of Litsea cubeba essential oil in modulating inflammation and the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Neolitsine and Other Natural Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Neolitsine, an aporphine alkaloid, has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a comprehensive comparison of this compound with other notable natural alkaloids, namely Dicentrine, Berberine, and Tetrandrine, focusing on their cytotoxic and anti-inflammatory activities. The information presented herein is supported by experimental data to aid in research and drug development endeavors.
Comparative Biological Activities
The biological activities of this compound and its counterparts have been evaluated in various in vitro studies. A summary of their anthelmintic, cytotoxic, and anti-inflammatory effects is presented below, with quantitative data organized for clear comparison.
Anthelmintic Activity
This compound has demonstrated notable efficacy against helminths. A comparative study with the structurally similar aporphine alkaloid, Dicentrine, revealed comparable anthelmintic potential.
Table 1: Comparative Anthelmintic Activity of this compound and Dicentrine
| Alkaloid | Target Organism | EC90 Value (µg/mL) |
| This compound | Haemonchus contortus larvae | 6.4[1] |
| Dicentrine | Haemonchus contortus larvae | 6.3[1] |
EC90: Effective concentration causing 90% loss of larval motility.
Cytotoxic Activity
The cytotoxic potential of these alkaloids against various cancer cell lines is a key area of investigation. While specific IC50 values for this compound's cytotoxicity were not available in the reviewed literature, data for Dicentrine and Berberine against the HeLa cell line are presented for a preliminary comparison. Berberine has been extensively studied and shows a wide range of cytotoxic activity across different cancer cell lines.
Table 2: Comparative Cytotoxicity (IC50 Values in µM) Against Various Cancer Cell Lines
| Alkaloid | HeLa (Cervical Cancer) | T47D (Breast Cancer) | MCF-7 (Breast Cancer) | HT29 (Colon Cancer) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Dicentrine | Significant cell viability reduction at 1-50 µM[2] | Data Not Available | Data Not Available | Data Not Available |
| Berberine | <4 µg/mL (~11.9 µM)[3][4], 283 µM[1] | 25 µM[4] | 25 µM[4], 272.15 µM[3] | 52.37 µM[3], 11.9 µM[5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and Tetrandrine have been investigated, particularly their effects on macrophage activity. A study on a closely related or identical compound, Niloticin, reveals a mechanism involving the inhibition of the NF-κB signaling pathway. Tetrandrine is a well-documented anti-inflammatory alkaloid that also targets this pathway.
Table 3: Comparative Anti-inflammatory Activity
| Alkaloid | Cell Line | Key Effect | IC50 Value |
| This compound (as Niloticin) | Macrophages | Inhibition of NF-κB signaling pathway[6] | Data Not Available |
| Tetrandrine | RAW 264.7 Macrophages | Inhibition of NF-κB pathway; no cytotoxicity below 1.0 µM[7][8] | Data Not Available |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for 48 hours.
-
MTT Addition: Add 50 µL of MTT solution (2 mg/mL) to each well and incubate for 3 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at a wavelength of 600 nm using a microplate reader.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
In Vitro Anti-inflammatory Assay (Protein Denaturation)
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at varying concentrations.
-
Incubation: Incubate the mixture at 37°C for 15 minutes.
-
Heating: Heat the mixture at 70°C for 5 minutes to induce denaturation.
-
Absorbance Measurement: After cooling, measure the absorbance of the solution at 660 nm.
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
IC50 Determination: Plot the percentage inhibition against the compound concentration to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of these alkaloids is crucial for their development as therapeutic agents.
This compound: Anti-inflammatory Mechanism
Studies on "Niloticin," a compound suggested to be closely related or identical to this compound, indicate that its anti-inflammatory effects are mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it is proposed to bind to myeloid differentiation protein 2 (MD-2), a co-receptor of TLR4, thereby preventing the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling cascade. This leads to a reduction in the production of pro-inflammatory cytokines.[6]
Experimental Workflow for In Vitro Anti-inflammatory Assay
The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of a compound in vitro using a macrophage cell line.
Conclusion
This compound, a representative of the aporphine class of alkaloids, exhibits promising biological activities, particularly in the realm of anthelmintics. While direct comparative data on its cytotoxic and anti-inflammatory effects against other prominent alkaloids is still emerging, preliminary evidence and studies on closely related compounds suggest a potential role in modulating inflammatory pathways. Further research, including head-to-head comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this compound and its place among other pharmacologically active natural alkaloids. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to build upon in their future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxicity of berberine against HeLa and L1210 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of berberine on proliferation, cell cycle and apoptosis in HeLa and L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Niloticin binds to MD-2 to promote anti-inflammatory pathway activation in macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrandrine Inhibits Titanium Particle-Induced Inflammatory Osteolysis through the Nuclear Factor-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrandrine Inhibits Titanium Particle-Induced Inflammatory Osteolysis through the Nuclear Factor- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Vasodilatory Effects of Compound X
This guide provides a comparative analysis of the vasodilatory properties of a hypothetical plant-derived compound, designated as Compound X, against established vasodilators: Acetylcholine, Sodium Nitroprusside, and Verapamil. The data presented is intended to serve as a framework for researchers, scientists, and drug development professionals in evaluating novel vasoactive compounds.
Quantitative Comparison of Vasodilatory Potency and Efficacy
The following table summarizes the key pharmacodynamic parameters for Compound X and the selected reference vasodilators. The data for the reference compounds are derived from published literature, while the values for Compound X are hypothetical for illustrative purposes.
| Compound | Vasodilation Mechanism | EC50 (M) | Emax (%) |
| Compound X | Endothelium-dependent (NO-mediated) and direct smooth muscle relaxation | 8.5 x 10⁻⁷ | 95 ± 5 |
| Acetylcholine | Endothelium-dependent (NO release)[1] | 4.2 x 10⁻⁹[2] | 96 ± 1[2] |
| Sodium Nitroprusside | Endothelium-independent (NO donor)[3][4][5] | 3.0 x 10⁻⁷ | 77 ± 4[6] |
| Verapamil | L-type Calcium Channel Blocker[7][8] | 1.2 x 10⁻⁷ | 100 |
EC50: The molar concentration of an agonist that produces 50% of the maximal possible effect. A lower EC50 value indicates greater potency. Emax: The maximum relaxation response achievable with the compound.
Experimental Methodologies
The following protocols describe the standard in vitro methods used to assess the vasodilatory effects of test compounds on isolated arterial rings.
Isolated Aortic Ring Preparation
-
Tissue Harvest: Male Wistar rats (250-300g) are euthanized by cervical dislocation. The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).
-
Ring Preparation: The aorta is cleaned of adherent connective and adipose tissues. Rings of 2-3 mm in length are cut. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Tension Measurement: One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. During this period, the buffer is changed every 15-20 minutes.
Assessment of Vasodilatory Effects
-
Pre-contraction: After equilibration, the aortic rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (10⁻⁶ M) or KCl (60 mM), to induce a stable contractile tone.
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, the test compound (e.g., Compound X) or a reference vasodilator is added to the organ bath in a cumulative manner, with concentrations increasing in a logarithmic fashion (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Data Recording: The relaxation response at each concentration is recorded as a percentage decrease from the pre-contracted tone.
-
Data Analysis: The EC50 and Emax values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathways in Vasodilation
The following diagram illustrates the primary signaling pathways involved in endothelium-dependent and -independent vasodilation.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholine-induced relaxation and hyperpolarization in small bovine adrenal cortical arteries: role of cytochrome P450 metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. droracle.ai [droracle.ai]
- 5. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nitric oxide and sodium nitroprusside-induced relaxation of the human umbilical artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Neolitsine comparative study with synthetic vasodilators
A Comparative Analysis of Vasodilatory Agents
A comprehensive guide for researchers and drug development professionals on the mechanisms and properties of synthetic vasodilators. Due to the absence of publicly available scientific literature on "Neolitsine," this guide focuses on a comparative analysis of established synthetic vasodilators.
This guide provides a detailed comparison of various classes of synthetic vasodilators, outlining their mechanisms of action, therapeutic applications, and key pharmacodynamic properties. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
I. Overview of Vasodilator Classes and Mechanisms
Vasodilators are a class of drugs that widen blood vessels, leading to decreased vascular resistance and improved blood flow.[1][2] They are fundamental in the management of cardiovascular conditions such as hypertension, heart failure, and angina.[3] Synthetic vasodilators can be broadly categorized based on their primary site of action (arterial, venous, or mixed) and their molecular mechanism.[4]
The primary mechanisms of vasodilation involve:
-
Direct relaxation of vascular smooth muscle: This can be achieved through various intracellular signaling pathways.[5]
-
Interference with vasoconstrictor pathways: This includes blocking receptors or enzymes involved in vasoconstriction.[1]
The table below summarizes the major classes of synthetic vasodilators and their mechanisms of action.
| Vasodilator Class | Examples | Primary Mechanism of Action | Primary Site of Action |
| Direct-Acting Arteriolar Dilators | Hydralazine, Minoxidil | Directly relaxes arteriolar smooth muscle.[5] Minoxidil activates ATP-sensitive potassium channels.[5][6] The exact mechanism of hydralazine is not fully understood but may involve inhibition of IP3-induced calcium release.[7] | Arterioles[4] |
| Nitrates | Nitroglycerin, Isosorbide Dinitrate | Release nitric oxide (NO), which activates guanylate cyclase, leading to increased cGMP and smooth muscle relaxation.[1][4] | Veins > Arteries[1] |
| Calcium Channel Blockers (CCBs) | Amlodipine, Nifedipine (Dihydropyridines) | Block voltage-gated L-type calcium channels in vascular smooth muscle, preventing calcium influx and causing relaxation.[1][2] | Arterioles |
| Angiotensin-Converting Enzyme (ACE) Inhibitors | Lisinopril, Ramipril | Inhibit the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] | Arterioles and Veins |
| Angiotensin II Receptor Blockers (ARBs) | Losartan, Valsartan | Selectively block the binding of angiotensin II to the AT1 receptor.[1] | Arterioles and Veins |
| Alpha-Adrenergic Blockers | Prazosin, Doxazosin | Block alpha-1 adrenergic receptors on vascular smooth muscle, inhibiting norepinephrine-induced vasoconstriction.[8] | Arterioles and Veins |
II. Comparative Data on Vasodilator Efficacy
The efficacy of vasodilators is typically assessed by their ability to lower blood pressure, reduce cardiac preload and afterload, and improve symptoms in conditions like angina and heart failure. The following table presents a qualitative comparison of the hemodynamic effects of different vasodilator classes.
| Vasodilator Class | Effect on Arteriolar Dilation (Afterload Reduction) | Effect on Venodilation (Preload Reduction) | Common Clinical Applications | Key Side Effects |
| Direct-Acting Arteriolar Dilators | +++ | + | Severe/resistant hypertension, Heart failure (with nitrates).[3][9] | Reflex tachycardia, Fluid retention, Hypertrichosis (Minoxidil), Lupus-like syndrome (Hydralazine).[3][10] |
| Nitrates | + | +++ | Angina, Acute coronary syndromes, Heart failure.[1] | Headache, Flushing, Orthostatic hypotension, Tachyphylaxis.[1] |
| Calcium Channel Blockers (Dihydropyridines) | +++ | + | Hypertension, Angina.[1] | Peripheral edema, Flushing, Headache, Reflex tachycardia. |
| ACE Inhibitors | ++ | ++ | Hypertension, Heart failure, Chronic kidney disease.[1] | Dry cough, Hyperkalemia, Angioedema. |
| Angiotensin II Receptor Blockers | ++ | ++ | Hypertension, Heart failure, Chronic kidney disease.[1] | Hyperkalemia, Dizziness. |
| Alpha-Adrenergic Blockers | ++ | ++ | Hypertension, Benign prostatic hyperplasia.[8] | Orthostatic hypotension (first-dose effect), Dizziness. |
Relative effects are denoted as: + (mild), ++ (moderate), +++ (pronounced).
III. Experimental Protocols for Assessing Vasodilator Activity
The vasodilatory properties of a compound are evaluated using a combination of in vitro and in vivo experimental models.
A. In Vitro Assessment: Aortic Ring Assay
This assay is a standard method to directly measure the relaxant effect of a compound on isolated blood vessels.
Objective: To determine the concentration-response relationship of a vasodilator on pre-constricted aortic rings.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats or rabbits and cleaned of adhering tissue. The aorta is then cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for 60-90 minutes. Following equilibration, the rings are contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.[11]
-
Drug Administration: Once a stable contraction is achieved, the test compound (e.g., a novel vasodilator) is added to the organ bath in a cumulative concentration-dependent manner.
-
Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-contraction tension. An EC50 value (the concentration of the drug that produces 50% of the maximal response) is calculated to determine the potency of the vasodilator.[12]
B. In Vivo Assessment: Blood Pressure Measurement in Animal Models
This experiment assesses the effect of a vasodilator on systemic blood pressure in a living organism.
Objective: To evaluate the in vivo hypotensive effect of a test compound.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto) are commonly used.
-
Catheterization: Under anesthesia, a catheter is inserted into the carotid artery or femoral artery for direct blood pressure measurement. A second catheter may be placed in the jugular vein for intravenous drug administration.
-
Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate are recorded continuously.
-
Drug Administration: The test vasodilator is administered intravenously or orally at various doses.
-
Data Analysis: Changes in MAP and heart rate from baseline are recorded and analyzed. A dose-response curve can be generated to determine the efficacy and potency of the compound in lowering blood pressure.[11]
IV. Signaling Pathways in Vasodilation
The relaxation of vascular smooth muscle cells is orchestrated by complex intracellular signaling cascades. The following diagrams illustrate key pathways involved in vasodilation.
A. Nitric Oxide (NO) - cGMP Pathway
This is the principal mechanism of action for nitrate vasodilators and is a common pathway for endothelium-dependent vasodilation.
References
- 1. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Vasodilators - Mayo Clinic [mayoclinic.org]
- 4. ajpbp.com [ajpbp.com]
- 5. Direct‐Acting Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 8. Vasodilators and regression of left ventricular hypertrophy. Hydralazine versus prazosin in hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric oxide synthase inhibition promotes endothelium-dependent vasodilatation and the antihypertensive effect of L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Cross-Validation of Neolitsine's Anthelmintic Activity in Diverse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anthelmintic activity of Neolitsine, an aporphine alkaloid, with other anthelmintic agents. We will explore its performance across different experimental models and present supporting data to offer a comprehensive overview for research and drug development purposes.
Introduction to this compound
This compound is a naturally occurring aporphine alkaloid isolated from plants such as Cissampelos capensis.[1] It has demonstrated notable anthelmintic properties, particularly against gastrointestinal nematodes like Haemonchus contortus, a significant pathogen in small ruminants.[1] This guide will delve into the available data on this compound's efficacy, compare it with a standard synthetic anthelmintic, albendazole, and a natural alternative, condensed tannins, and provide detailed experimental protocols for the validation of such compounds.
Comparative Efficacy of Anthelmintic Compounds
The following tables summarize the available quantitative data on the anthelmintic activity of this compound, the related aporphine alkaloid Dicentrine, the synthetic drug Albendazole, and the natural product class of Condensed Tannins against the nematode Haemonchus contortus.
Table 1: In Vitro Anthelmintic Activity against Haemonchus contortus
| Compound/Agent | Assay Type | Parameter | Value | Organism Stage | Source |
| This compound | Larval Development Assay | EC90 | 6.4 µg/mL | Larvae | [1] |
| Dicentrine | Larval Development Assay | EC90 | 6.3 µg/mL | Larvae | [1] |
| Condensed Tannins | Mortality Assay | LD50 | 3.54 mg/mL | Adult | [2] |
| Condensed Tannins | Mortality Assay | LD90 | 10 mg/mL | Adult | [2] |
Table 2: In Vivo Anthelmintic Activity
| Compound/Agent | Animal Model | Dose | % Reduction in Worm Count | Parasite | Source |
| Dicentrine | Mouse | 25 mg/kg (oral) | 67% | Haemonchus contortus | [1] |
| Albendazole | Sheep | 5 mg/kg | Nearly all | Gastrointestinal nematodes | [3] |
| Albendazole | Sheep | 10 mg/kg | All | Lungworms | [3] |
Signaling Pathways in Anthelmintic Action
While the precise signaling pathway for this compound's anthelmintic activity has not been fully elucidated, the mechanism of action for many anthelmintics involves the disruption of neurotransmission in the parasite, leading to paralysis and expulsion. Aporphine alkaloids are known to interact with various receptors in other biological systems. Based on the known mechanisms of other anthelmintics that cause paralysis, a hypothetical signaling pathway for this compound could involve the modulation of neurotransmitter receptors in the nematode's neuromuscular system.
Experimental Workflows
The validation of anthelmintic activity typically involves a series of in vitro and in vivo assays to determine the efficacy of a compound. The following diagram illustrates a general experimental workflow.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of anthelmintic compounds.
In Vitro Larval Development Assay for Haemonchus contortus
Objective: To determine the concentration of a compound that inhibits the development of nematode larvae.
Materials:
-
Haemonchus contortus eggs
-
Test compounds (e.g., this compound)
-
96-well microtiter plates
-
Culture medium (e.g., RPMI-1640)
-
Amphotericin B
-
Escherichia coli (for larval nutrition)
-
Incubator (27°C)
-
Inverted microscope
Procedure:
-
Recover H. contortus eggs from the feces of infected donor animals.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Dispense approximately 100 eggs in culture medium into each well of a 96-well plate.
-
Add the different concentrations of the test compound to the wells. Include a negative control (medium only) and a positive control (a known anthelmintic like albendazole).
-
Add a source of nutrition for the larvae, such as E. coli.
-
Incubate the plates at 27°C with a relative humidity of ≥ 80% for 6-7 days to allow for larval development to the third-stage larvae (L3) in the control wells.
-
After the incubation period, add a drop of a vital stain (e.g., Lugol's iodine) to each well to kill and stain the larvae.
-
Count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well using an inverted microscope.
-
Calculate the percentage of inhibition of larval development for each concentration of the test compound compared to the negative control.
-
Determine the EC50 or EC90 value, which is the concentration of the compound that inhibits 50% or 90% of larval development, respectively.
In Vivo Anthelmintic Assay in a Mouse Model
Objective: To evaluate the efficacy of a test compound in reducing the worm burden in an infected animal model.
Materials:
-
Mice
-
Infective third-stage larvae (L3) of Haemonchus contortus
-
Test compound (e.g., Dicentrine)
-
Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)
-
Gavage needles
-
Necropsy tools
Procedure:
-
Experimentally infect mice by oral gavage with a known number of H. contortus L3 larvae.
-
Allow the infection to establish over a period of approximately 7-9 days.
-
Randomly divide the infected mice into a control group and one or more treatment groups.
-
Administer the test compound orally to the treatment group(s) at a specified dose (e.g., 25 mg/kg). The control group receives the vehicle only.
-
After a set period post-treatment (e.g., 7-10 days), humanely euthanize the mice.
-
Perform a necropsy and carefully collect the gastrointestinal tracts.
-
Open the abomasum and intestines and wash the contents into a collection vessel.
-
Examine the mucosal surfaces for any attached worms.
-
Count the number of adult worms present in each mouse.
-
Calculate the percentage reduction in worm burden in the treated groups compared to the control group using the following formula: % Reduction = [ (Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group ] x 100.
Conclusion
This compound, an aporphine alkaloid, demonstrates significant in vitro anthelmintic activity against Haemonchus contortus larvae.[1] Its efficacy is comparable to the related alkaloid dicentrine.[1] While the precise mechanism of action requires further investigation, it is hypothesized to involve the disruption of neurotransmission in the parasite. Further in vivo studies with this compound are warranted to establish its efficacy and safety profile in target animal species. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and professionals in the field of anthelmintic drug discovery and development.
References
- 1. Anthelmintic activity of aporphine alkaloids from Cissampelos capensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthelmintic effect and tissue alterations induced in vitro by hydrolysable tannins on the adult stage of the gastrointestinal nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of albendazole against Haemonchus, Nematodirus, Dictyocaulus, and Monieza of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Aporphine Alkaloids: Neolitsine and Dicentrine
For Researchers, Scientists, and Drug Development Professionals
Neolitsine and dicentrine, two closely related aporphine alkaloids, have garnered significant interest in the scientific community for their diverse and potent biological activities. Both compounds, sharing a common tetracyclic isoquinoline core, exhibit a range of effects from cytotoxic and antiprotozoal to vasorelaxant properties. This guide provides a comprehensive head-to-head comparison of their performance, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Chemical Structures
This compound and dicentrine are stereoisomers, with the key structural difference being the substitution pattern on the aromatic rings. These subtle structural variations contribute to their distinct pharmacological profiles.
This compound:
-
Chemical Formula: C₁₉H₂₁NO₄
-
Key Features: Presence of a methylenedioxy group at C1 and C2, and two methoxy groups at C9 and C10.
Dicentrine:
-
Chemical Formula: C₂₀H₂₁NO₄
-
Key Features: Presence of a methylenedioxy group at C2 and C3, and two methoxy groups at C9 and C10.
Comparative Biological Activities: A Quantitative Overview
The following tables summarize the available quantitative data on the biological activities of this compound and Dicentrine. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Biological Activity | This compound | Dicentrine | Reference Compound/Conditions |
| Anthelmintic Activity | EC₉₀: 6.4 µg/mL (against Haemonchus contortus larvae) | EC₉₀: 6.3 µg/mL (against Haemonchus contortus larvae) | Direct comparison in the same study |
| Vasodilatory Activity | IC₅₀: 0.29 µM (on precontracted rat aortic preparations) | pA₂: 8.19 ± 0.09 (antagonism of noradrenaline-induced vasoconstriction) | Different experimental parameters |
| Antileishmanial Activity | Not widely reported | EC₅₀: 10.3 µM (against Leishmania infantum amastigotes)[1] | Miltefosine (EC₅₀: 10.4 µM)[1] |
| Cytotoxic Activity | IC₅₀ values not consistently reported | IC₅₀: 18.43 µM (PC3 prostate cancer cells), 23.53 µM (DU145 prostate cancer cells)[2] | Doxorubicin is a common reference |
In-Depth Analysis of Key Biological Activities
Cytotoxicity and Anti-Cancer Potential
Both this compound and Dicentrine have demonstrated cytotoxic effects against various cancer cell lines.
Dicentrine has been more extensively studied in this regard. It has been shown to induce apoptosis and cell cycle arrest in several cancer cell lines, including prostate, lung, and leukemia cells.[2][3][4] One of its proposed mechanisms of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[5] By stabilizing the topoisomerase II-DNA complex, dicentrine can lead to DNA strand breaks and ultimately, cell death.[5]
This compound has also been reported to possess cytotoxic properties, though detailed mechanistic studies and a broad spectrum of IC₅₀ values are less available in the public domain.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Dicentrine for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Vasodilatory Effects
Both alkaloids exhibit vasorelaxant properties, suggesting potential applications in cardiovascular research.
Dicentrine acts as a potent α1-adrenoceptor antagonist.[6] It competitively blocks the binding of vasoconstrictors like noradrenaline to α1-adrenoceptors on vascular smooth muscle cells, leading to vasodilation. This mechanism is well-established and has been demonstrated through the determination of its pA₂ value, which quantifies its antagonist potency.
This compound has also been shown to induce vasodilation with a potent IC₅₀ value. While the precise mechanism is not as thoroughly elucidated as that of dicentrine, it is likely to involve interactions with pathways regulating vascular smooth muscle tone.
Experimental Protocol: Isolated Aortic Ring Assay for Vasodilation
This ex vivo method is commonly used to assess the direct effects of compounds on blood vessel contractility.
-
Tissue Preparation: The thoracic aorta is carefully dissected from a rat and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
-
Equilibration: The rings are allowed to equilibrate under a resting tension for a period of time.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound or Dicentrine are added to the organ bath.
-
Tension Measurement: The changes in isometric tension are recorded using a force transducer.
-
Data Analysis: The vasorelaxant effect is expressed as a percentage of the pre-contraction response. The IC₅₀ or EC₅₀ value is then calculated from the concentration-response curve.
Antileishmanial Activity
Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed.
Dicentrine has emerged as a promising antileishmanial agent, demonstrating significant activity against the amastigote form of Leishmania infantum, the clinically relevant stage of the parasite.[1] Its efficacy is comparable to the currently used drug, miltefosine.[1] The proposed mechanism involves the disruption of the parasite's cell membrane.[1]
The antileishmanial activity of this compound is not as well-documented in the available literature.
Experimental Protocol: In Vitro Antileishmanial Assay (Amastigote Stage)
This assay evaluates the efficacy of compounds against the intracellular stage of the Leishmania parasite.
-
Macrophage Infection: A macrophage cell line (e.g., J774A.1) is infected with Leishmania promastigotes. The promastigotes are then allowed to transform into amastigotes within the macrophages.
-
Compound Treatment: The infected macrophages are treated with different concentrations of the test compound for a specific duration.
-
Parasite Quantification: After treatment, the cells are fixed and stained (e.g., with Giemsa stain). The number of amastigotes per macrophage is then counted under a microscope.
-
Data Analysis: The percentage of infection and the number of amastigotes per 100 macrophages are determined. The EC₅₀ value, the concentration of the compound that reduces the number of intracellular amastigotes by 50%, is calculated.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these compounds is crucial for drug development.
Dicentrine's mechanisms are better characterized. Its antagonism of α1-adrenoceptors disrupts the Gq protein-coupled signaling cascade, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. In the context of its anti-cancer activity, its inhibition of topoisomerase II directly interferes with DNA replication and repair processes.
For This compound , the specific signaling pathways it modulates to exert its biological effects remain an active area of research.
Below are graphical representations of the known and proposed signaling pathways.
Caption: Dicentrine's mechanism of vasodilation via α1-adrenoceptor blockade.
Caption: Dicentrine's cytotoxic mechanism through Topoisomerase II inhibition.
Conclusion and Future Directions
Both this compound and Dicentrine are promising aporphine alkaloids with a range of biological activities that warrant further investigation for potential therapeutic applications. Dicentrine has been more extensively studied, with clearer mechanisms of action identified for its vasodilatory and cytotoxic effects.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of this compound and Dicentrine across a broader range of biological assays under standardized conditions to accurately assess their relative potency and efficacy.
-
Mechanistic Elucidation of this compound: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its observed biological activities.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profiles of both compounds in preclinical animal models to translate the in vitro findings into a more clinically relevant context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of both molecules to identify key structural features responsible for their biological activities and to potentially develop more potent and selective analogs.
This comparative guide serves as a valuable resource for researchers in the field of natural product chemistry and drug discovery, providing a foundation for future investigations into the therapeutic potential of these fascinating aporphine alkaloids.
References
- 1. Exploring the antileishmanial activity of dicentrine from Ocotea puberula (Lauraceae) using biomembrane models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Neolitsine's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Neolitsine, an aporphine alkaloid with noted vasodilator and cytotoxic properties. Due to the limited availability of research focused specifically on this compound's mechanism of action, this guide draws upon the broader understanding of the aporphine alkaloid class to infer potential targets and pathways. The performance of this compound is compared against well-characterized alternative compounds, supported by established experimental protocols.
Overview of this compound and Aporphine Alkaloids
This compound is a naturally occurring aporphine alkaloid found in various plant species. Aporphine alkaloids are a large class of isoquinoline alkaloids known for their diverse pharmacological activities, which include effects on the central nervous system, cardiovascular system, and cell proliferation. While this compound has been identified as a vasodilator and a cytotoxic agent, its precise molecular targets and the specificity of these actions remain largely uncharacterized in publicly available research.
This guide will, therefore, explore the likely mechanisms of this compound's action based on the known activities of related aporphine alkaloids and compare them to standard agents with well-defined specificities.
Comparative Analysis of Vasodilator Action
The vasodilator effect of many aporphine alkaloids is attributed to their influence on vascular smooth muscle relaxation. The primary signaling pathway implicated is the nitric oxide (NO) pathway.
Data Presentation: Vasodilator Activity
| Compound | Primary Mechanism of Action | Target | Potency (IC50/EC50) | Known Off-Target Effects |
| This compound (inferred) | Likely involves modulation of vascular smooth muscle tone. | Unknown | Not Reported | Not Reported |
| Sodium Nitroprusside | Nitric Oxide (NO) donor | Soluble Guanylate Cyclase (sGC) | ~0.1 µM | Can cause cyanide toxicity at high doses. |
| Verapamil | L-type Calcium Channel Blocker | Voltage-gated L-type calcium channels | ~1 µM | Can affect cardiac conduction and contractility. |
Signaling Pathway: Vasodilation
Comparative Efficacy of Neolitsine and Known Calcium Channel Blockers
Disclaimer: Information regarding "Neolitsine" is not available in the public domain or scientific literature. The following guide serves as a template, comparing well-characterized calcium channel blockers (CCBs) to illustrate the requested format and data presentation. The structural format and data can be adapted once information for "this compound" becomes available. This guide compares three major classes of L-type calcium channel blockers: dihydropyridines (Nifedipine), phenylalkylamines (Verapamil), and benzothiazepines (Diltiazem).
Calcium channel blockers are a class of medications that disrupt the movement of calcium (Ca2+) through calcium channels.[1] They are widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[2] These drugs exert their effects by binding to L-type voltage-gated calcium channels, which are crucial for the contraction of cardiac and vascular smooth muscle.[2][3] By blocking calcium influx, CCBs lead to vasodilation, reduced myocardial contractility, and a decreased heart rate.[2]
The three main classes of L-type calcium channel blockers—dihydropyridines, phenylalkylamines, and benzothiazepines—exhibit different pharmacological profiles and tissue selectivity. Nifedipine, a dihydropyridine, is a potent vasodilator with minimal effect on cardiac conduction.[1] Verapamil, a phenylalkylamine, is relatively selective for the myocardium and is often used to treat angina and arrhythmias.[1] Diltiazem, a benzothiazepine, has an intermediate profile with both cardiac depressant and vasodilator actions.[4]
Quantitative Comparison of Efficacy
The following table summarizes the in vitro and clinical efficacy of Nifedipine, Verapamil, and Diltiazem.
| Parameter | Nifedipine | Verapamil | Diltiazem | This compound |
| Drug Class | Dihydropyridine | Phenylalkylamine | Benzothiazepine | Data not available |
| Primary Site of Action | Vascular Smooth Muscle[1] | Myocardium[1] | Vascular and Myocardium[4] | Data not available |
| IC50 (Vascular Smooth Muscle Cells) | 2.3 ± 0.7 x 10⁻⁶ M[5] | 3.5 ± 0.3 x 10⁻⁶ M[5] | 6.6 ± 2.8 x 10⁻⁶ M[5] | Data not available |
| Vascular/Cardiac Selectivity Ratio | 7[6] | 0.2[6] | Not specified | Data not available |
| Clinical Efficacy (Hypertension) | Reduction in SBP/DBP by 6.6/3.5 mmHg in hypertensive patients[7] | Normalization of DBP in up to 90% of patients with mild hypertension[8] | Effective in lowering blood pressure[4] | Data not available |
| Clinical Efficacy (Angina) | Significantly reduced angina frequency by 55% and increased exercise time by 34%[9] | Moderately effective as an antianginal agent[1] | Improves exercise tolerance in chronic stable angina[4] | Data not available |
| Antiarrhythmic Properties | No significant antiarrhythmic properties[1] | Drug of choice for reentrant supraventricular arrhythmias[1] | Used for heart rate control in atrial fibrillation[10] | Data not available |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of L-type calcium channel blockers and a typical experimental workflow for their evaluation.
Caption: L-type calcium channel signaling in vascular smooth muscle.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Experimental Protocols
In Vitro Assessment of Calcium Channel Blockade using Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of a test compound on L-type calcium channels expressed in a stable cell line.
1. Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the cDNA for the α1c subunit of the L-type Ca2+ channel.
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 20 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane (cell-attached configuration).
-
Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. This allows control of the intracellular environment and measurement of total current across the entire cell membrane.[11]
-
Clamp the membrane potential at a holding potential of -100 mV to ensure channels are in a resting state.
-
Apply depolarizing voltage steps to 0 mV for 25 ms every 10 seconds to elicit inward Ca2+ currents.[12]
4. Data Acquisition and Analysis:
-
Record baseline currents for a stable period (e.g., 3-5 minutes).
-
Perfuse the recording chamber with the external solution containing the test compound (e.g., this compound) at various concentrations.
-
Record currents at each concentration until a steady-state block is achieved.
-
Measure the peak inward current amplitude before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a dose-response curve and fit the data to the Hill equation to determine the IC50 value.
Ex Vivo Assessment using Aortic Ring Contraction Assay
This protocol evaluates the vasorelaxant effect of a test compound on isolated arterial tissue.
1. Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., a rat) according to institutional guidelines.
-
Excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit (K-H) buffer.
-
Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in width.
2. Experimental Setup:
-
Mount the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.
3. Contraction and Relaxation Measurement:
-
Induce a submaximal contraction of the aortic rings by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the organ bath. This depolarizes the smooth muscle cells and opens voltage-gated calcium channels.
-
Once the contraction has reached a stable plateau, add the test compound (e.g., this compound) to the bath in a cumulative manner, increasing the concentration stepwise.
-
Record the relaxation response at each concentration.
-
Compare the vasorelaxant effects to a known calcium channel blocker like Nifedipine.[13]
4. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by KCl.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal relaxation).
Conclusion
The provided framework offers a comprehensive approach to comparing the efficacy of a novel compound, such as "this compound," with established calcium channel blockers. By employing standardized in vitro and ex vivo experimental protocols, researchers can generate robust and comparable data on potency, selectivity, and functional effects. The visual representations of signaling pathways and experimental workflows further aid in understanding the mechanism of action and the methodological approach. Once experimental data for "this compound" is generated, it can be integrated into the tables and comparative text to provide a complete and objective assessment for the scientific community.
References
- 1. Comparative pharmacology of calcium antagonists: nifedipine, verapamil and diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 3. Dominant role of smooth muscle L-type calcium channel Cav1.2 for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of long-acting nifedipine on mortality and cardiovascular morbidity in patients with symptomatic stable angina and hypertension: the ACTION trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of verapamil SR 240 mg in essential hypertension: results of a multicentric phase IV study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nifedipine in chronic stable angina: a double-blind placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diltiazem (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 11. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Independent Verification of Neolitsine's Bioactivity: A Comparative Analysis with Dicentrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported bioactivities of Neolitsine and the structurally related aporphine alkaloid, Dicentrine. Due to the limited publicly available data on the specific anticancer and anti-inflammatory properties of this compound, Dicentrine is presented here as a well-characterized alternative, offering a valuable benchmark for researchers investigating the therapeutic potential of this class of compounds. All cited experimental data is supported by detailed methodologies to facilitate independent verification and further research.
Comparative Bioactivity Data
The following table summarizes the available quantitative data for this compound and Dicentrine, focusing on their cytotoxic effects on various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Dicentrine | A549 (Lung Carcinoma) | MTT | 34.5 | [1] |
| HeLa (Cervical Cancer) | MTT | 4.6 - 21.8 | [2] | |
| HepG2 (Hepatoma) | MTT | 14.80 | [3] | |
| HL-60 (Leukemia) | Not Specified | Not Specified | [4] | |
| HuH-7 (Hepatoma) | Growth Inhibition | Not Specified | [5] | |
| MS-G2 (Hepatoma) | MTT | Not Specified | [6] | |
| K562 (Leukemia) | MTT | Not Specified | [6] | |
| This compound | HeLa (Cervical Cancer) | MTT | Not Specified | [2] |
| Mel-5 (Melanoma) | MTT | Not Specified | [2] | |
| HL60 (Leukemia) | MTT | Not Specified | [2] | |
| NIH3T3 (Fibroblast) | MTT | Not Specified | [2] |
Signaling Pathways and Mechanisms of Action
Aporphine alkaloids, including Dicentrine, have been shown to exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest. The precise mechanisms for this compound are not as well-elucidated, but similar pathways are anticipated.
.
Caption: Proposed mechanism of Dicentrine-induced apoptosis. Dicentrine has been shown to inhibit topoisomerase II activity, leading to DNA damage, cell cycle arrest at the G2/M phase, and subsequent activation of the apoptotic cascade.
The anti-inflammatory effects of Dicentrine are thought to be mediated through its interaction with TRPA1 channels, which play a role in pain and inflammation. The involvement of key inflammatory signaling pathways, such as NF-κB and MAPK, is a common mechanism for many natural anti-inflammatory compounds.
.
Caption: General overview of the NF-κB signaling pathway. Many anti-inflammatory compounds act by inhibiting the activation of NF-κB, a key transcription factor for pro-inflammatory genes.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7][8][9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Dicentrine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7][8][9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.[7][8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[10]
.
Caption: Workflow for a typical MTT cell viability assay.
NF-κB Activation (Luciferase Reporter Assay)
Objective: To measure the activation of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of a test compound.
Methodology:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[11][12][13][14][15]
-
Compound Treatment and Stimulation: Pre-treat the transfected cells with the test compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).[13][14][15]
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.[13][14][15]
-
Luciferase Assay: Add the appropriate luciferase substrates to the cell lysates and measure the luminescence using a luminometer.[11][12][13][14][15]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the NF-κB activity in treated cells to that in stimulated, untreated cells.
MAPK Pathway Activation (Western Blot Analysis)
Objective: To detect the phosphorylation and activation of key proteins in the MAPK signaling pathway (e.g., ERK, JNK, p38).
Methodology:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or a stimulus. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the activation of the MAPK pathway.[16][17]
.
Caption: Standard workflow for Western blot analysis of MAPK pathway activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and Antitumor Potentialities of Aporphinoid Alkaloids: Ingenta Connect [ingentaconnect.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Dicentrine – a naturally occurring aporphine type isoquinoline alkaloid_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. article.sapub.org [article.sapub.org]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. bowdish.ca [bowdish.ca]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cytotoxic properties of Neolitsine and its structural analogs, supported by experimental data and mechanistic insights.
This guide provides a detailed comparison of the cytotoxic profiles of this compound and a selection of related aporphine alkaloids. The information presented is intended to aid researchers and professionals in the fields of oncology, pharmacology, and drug discovery in evaluating the potential of these natural compounds as anticancer agents. This document summarizes quantitative cytotoxic data, outlines detailed experimental protocols for key assays, and visualizes the signaling pathways implicated in their mechanisms of action.
Comparative Cytotoxicity of Aporphine Alkaloids
The cytotoxic activity of this compound and its related alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following table summarizes the available IC50 values for these compounds, providing a basis for comparing their cytotoxic efficacy.
It is important to note that direct cytotoxic data for purified this compound is limited in the currently available literature. However, studies on alkaloid fractions from Litsea cubeba, a known source of this compound, provide valuable insights into its potential activity. The chloroform fraction of Litsea cubeba heartwood, which would contain this compound, has demonstrated notable cytotoxicity.
| Alkaloid/Extract | Cancer Cell Line | IC50 (µM) | Reference |
| Alkaloid Fraction of Litsea cubeba Lour. Heartwoods (Chloroform fraction at pH 7) | HeLa (Cervical Cancer) | 52.46 µg/mL | [1] |
| Actinodaphnine | Mahlavu (Hepatoma) | Dose-dependent apoptosis | [2] |
| N-methylactinodaphnine | P-388 (Murine Leukemia) | 3.9 µg/mL | [3] |
| Dicentrinone | Trypanosoma cruzi | 16.4 ± 1.7 | [4] |
| Dicentrinone | Mammalian cells (general) | > 200 | [4] |
| Dicentrinone | HepG2 (Hepatoma) | 56.70 (as PDI inhibitor) | [5] |
| Liriodenine | CAOV-3 (Ovarian Cancer) | 37.3 (after 24h) | [6][7][8] |
| Norushinsunine | A-549, K-562, HeLa, MDA-MB | 7.4 - 8.8 µg/mL | |
| Reticuline | A-549, K-562, HeLa, MDA-MB | Not specified, but showed dose-dependent cytotoxicity |
Experimental Protocols
The determination of cytotoxic activity is predominantly carried out using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.
MTT Assay Protocol
This protocol is a standard procedure for assessing cell viability and proliferation.
1. Reagent Preparation:
-
MTT Solution: Dissolve MTT in phosphate-buffered saline (PBS) to a concentration of 5 mg/mL. Sterilize the solution by filtering it through a 0.2 µm filter. Store the solution at -20°C, protected from light.
-
MTT Solvent: Prepare a solution of 4 mM HCl and 0.1% NP40 in isopropanol.
2. Assay Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloids. Include a solvent control.
-
MTT Addition: After the desired incubation period (typically 24, 48, or 72 hours), add 10 µL of the MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the detergent reagent (MTT solvent) to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of these aporphine alkaloids are mediated through the modulation of various intracellular signaling pathways, leading to apoptosis and inhibition of cell proliferation.
Actinodaphnine-Induced Apoptosis via NF-κB Downregulation
Actinodaphnine has been shown to induce apoptosis in human hepatoma Mahlavu cells by increasing the levels of reactive oxygen species (ROS) and nitric oxide (NO), which in turn leads to the downregulation of the NF-κB signaling pathway.[2]
Caption: Actinodaphnine-induced apoptosis pathway.
Dicentrinone and Dicentrine as Protein Disulfide Isomerase (PDI) Inhibitors
Dicentrinone and dicentrine have been identified as inhibitors of Protein Disulfide Isomerase (PDI), an enzyme crucial for proper protein folding in the endoplasmic reticulum.[5] Inhibition of PDI leads to ER stress and can trigger apoptosis in cancer cells.
Caption: PDI inhibition by Dicentrinone/Dicentrine.
Liriodenine-Induced Apoptosis through the Mitochondrial Pathway
Liriodenine has been demonstrated to induce apoptosis in human ovarian and breast cancer cells via the intrinsic mitochondrial pathway.[6][7][8][9] This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases.
Caption: Liriodenine-induced mitochondrial apoptosis.
Conclusion
The aporphine alkaloids present a diverse group of natural compounds with significant cytotoxic potential against various cancer cell lines. While data for this compound remains elusive, the activity of its related alkaloids, such as N-methylactinodaphnine, dicentrinone, and liriodenine, highlights the therapeutic promise of this chemical class. The varied mechanisms of action, including the modulation of key signaling pathways like NF-κB and the induction of mitochondrial apoptosis, offer multiple avenues for therapeutic intervention. Further investigation into the specific cytotoxic profile and mechanism of action of this compound is warranted to fully understand its potential as a novel anticancer agent. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics through the exploration of natural products.
References
- 1. scitepress.org [scitepress.org]
- 2. Ethnopharmacological Properties and Medicinal Uses of Litsea cubeba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. Antibacterial, Antifungal and Cytotoxic Isoquinoline Alkaloids from Litsea cubeba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Neolitsine's Potency: A Comparative Analysis of Cassytha filiformis Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of neolitsine relative to other key alkaloid isolates from the parasitic plant Cassytha filiformis. This analysis is based on available experimental data to assist researchers and drug development professionals in evaluating the therapeutic potential of these natural compounds. Cassytha filiformis is a source of various aporphine alkaloids, with this compound, actinodaphnine, cassythine, and dicentrine being among the most studied for their pharmacological activities.
Comparative Potency of Cassytha filiformis Isolates
The primary focus of comparative studies on isolates from Cassytha filiformis has been on their cytotoxic and antitrypanosomal activities. The available data indicates that the potency of these alkaloids can vary significantly depending on the specific compound and the biological target.
Cytotoxic Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. A comparative study evaluated the in vitro cytotoxicity of four major aporphine alkaloids from Cassytha filiformis: this compound, dicentrine, cassythine, and actinodaphnine. The half-maximal inhibitory concentrations (IC50) were determined against HeLa (cervical cancer), 3T3 (fibroblast), Mel-5 (melanoma), and HL-60 (leukemia) cell lines.
Among the tested alkaloids, this compound was found to be the most active against HeLa and 3T3 cells, with IC50 values of 21.6 µM and 21.4 µM, respectively[1][2]. In contrast, cassythine and actinodaphnine exhibited the highest potency against Mel-5 and HL-60 cell lines[1][2]. Dicentrine generally showed moderate activity across the tested cell lines. This data suggests a degree of selectivity in the cytotoxic action of these related alkaloids.
| Compound | HeLa (IC50 µM) | 3T3 (IC50 µM) | Mel-5 (IC50 µM) | HL-60 (IC50 µM) |
| This compound | 21.6 | 21.4 | 42.1 | 54.8 |
| Dicentrine | 33.3 | 35.1 | 36.3 | 28.3 |
| Cassythine | 44.3 | 57.6 | 24.3 | 19.9 |
| Actinodaphnine | 30.9 | 66.4 | 25.7 | 15.4 |
| Camptothecin | 0.04 | 2.6 | 0.4 | 0.005 |
| Data sourced from Stévigny et al., 2002.[1][2] Camptothecin is included as a positive control. |
Antitrypanosomal Activity
The alkaloid extract of Cassytha filiformis and its major components have shown promising activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. The crude alkaloid extract exhibited an IC50 value of 2.2 µg/mL[3]. The three major alkaloids, actinodaphnine, cassythine, and dicentrine, were all active against the trypanosomes in vitro, with IC50 values ranging from 3 to 15 µM[3]. While a specific IC50 value for this compound against T. brucei brucei was not provided in this comparative study, the activity of its structural relatives highlights the potential of this class of compounds for antiparasitic drug discovery.
Anti-inflammatory and Antimicrobial Activities
While crude extracts of Cassytha filiformis have been reported to possess anti-inflammatory and antimicrobial properties, there is a lack of direct comparative studies on the isolated alkaloids for these activities. Methanol and chloroform extracts of the plant have demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema models[4][5]. Similarly, various extracts have shown activity against a range of bacteria and fungi. However, without studies on the isolated compounds, it is not possible to definitively compare the potency of this compound to other isolates in these areas. Further research is required to elucidate the specific contributions of each alkaloid to the observed anti-inflammatory and antimicrobial effects of the plant extracts.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of cytotoxic activity.
Cell Viability Assays: MTT and WST-1
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, dicentrine, etc.) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in diluted HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
WST-1 (Water Soluble Tetrazolium Salt-1) Assay
The WST-1 assay is another colorimetric method for quantifying cell proliferation and viability. Unlike MTT, the formazan product of WST-1 is water-soluble, simplifying the procedure.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
WST-1 Reagent Addition: After the compound treatment period, add the WST-1 reagent directly to the culture medium in each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength between 420 and 480 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability and IC50 values as described for the MTT assay.
Mechanism of Action: DNA Intercalation and Apoptosis Induction
The cytotoxic and antitrypanosomal activities of aporphine alkaloids from Cassytha filiformis, including this compound, are believed to be mediated through their ability to interact with DNA. Studies have shown that these compounds can act as DNA intercalating agents and inhibitors of topoisomerases[3]. This interference with DNA replication and repair processes can trigger a cascade of cellular events leading to programmed cell death, or apoptosis.
The diagram below illustrates a plausible signaling pathway initiated by topoisomerase inhibition-induced DNA damage, culminating in apoptosis.
Caption: Apoptosis signaling pathway induced by topoisomerase inhibition.
Conclusion
The available data highlights the significant therapeutic potential of this compound and other aporphine alkaloids isolated from Cassytha filiformis. This compound demonstrates potent and selective cytotoxic activity, particularly against cervical cancer and fibroblast cell lines. The primary mechanism of action for the cytotoxic and antitrypanosomal effects of these compounds appears to be the induction of DNA damage through topoisomerase inhibition, leading to apoptosis.
While the anti-inflammatory and antimicrobial potential of Cassytha filiformis is recognized, further studies are warranted to isolate and characterize the specific compounds responsible for these activities and to directly compare their potencies. Such research will be crucial for the targeted development of novel therapeutic agents from this important medicinal plant.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
Neolitsine: A Comparative Analysis of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for Neolitsine, an aporphine alkaloid, and its structurally related compound, (S)-dicentrine. The focus is on their anthelmintic, potential anticancer, and anti-inflammatory activities, presenting a side-by-side view of their performance based on current scientific literature.
Comparative Biological Activity
The primary experimental data available for this compound is in the context of its anthelmintic properties. In a key study, (S)-Neolitsine demonstrated potent activity against the parasitic nematode Haemonchus contortus. When compared to the related aporphine alkaloid (S)-dicentrine, this compound exhibited a comparable level of efficacy in a larval development assay.
| Compound | Target Organism | Assay | Efficacy (EC90) | Citation |
| (S)-Neolitsine | Haemonchus contortus | Larval Development Assay | 6.4 µg/mL | [1] |
| (S)-Dicentrine | Haemonchus contortus | Larval Development Assay | 6.3 µg/mL | [1] |
While direct experimental data on the anticancer and anti-inflammatory activities of this compound is currently limited in publicly available literature, the well-documented bioactivities of its analogue, Dicentrine, provide a valuable point of reference and suggest potential areas for future investigation of this compound. Dicentrine has been shown to exhibit significant cytotoxic effects against various cancer cell lines and possesses anti-inflammatory properties.
Experimental Protocols
Haemonchus contortus Larval Development Assay
This assay is a standardized method to evaluate the efficacy of anthelmintic compounds.
Objective: To determine the concentration of a compound that inhibits the development of Haemonchus contortus from the egg to the third-stage larvae (L3).
Methodology:
-
Egg Collection: Fecal samples containing H. contortus eggs are collected from infected donor animals. The eggs are then isolated and purified.
-
Assay Setup: A known number of eggs (approximately 60-80) are added to each well of a 96-well plate.
-
Compound Addition: The test compounds (this compound and Dicentrine) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated at 27°C for six days in a humidified environment to allow for larval development in the control wells.
-
Larval Observation: After the incubation period, the development of larvae is observed. The number of eggs that have failed to develop into L3 larvae in the presence of the test compound is counted.
-
Data Analysis: The concentration of the drug required to inhibit 50% (LD50) or 90% (EC90) of eggs from developing into L3 larvae is calculated.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Dicentrine) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways
Aporphine alkaloids, the class of compounds to which this compound and Dicentrine belong, are known to exert their biological effects by modulating various signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, studies on related compounds like Dicentrine and other aporphine alkaloids suggest potential mechanisms of action.
Potential Anti-inflammatory Signaling Pathway of Aporphine Alkaloids
Aporphine alkaloids have been shown to interfere with key inflammatory pathways, notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
Caption: Aporphine alkaloids may inhibit the NF-κB signaling pathway.
Potential Apoptotic Signaling Pathway in Cancer Cells
Dicentrine has been observed to induce apoptosis in cancer cells. Aporphine alkaloids may trigger programmed cell death through the intrinsic apoptotic pathway, which involves the regulation of pro- and anti-apoptotic proteins.
Caption: Aporphine alkaloids may induce apoptosis via the mitochondrial pathway.
Conclusion
The available data indicates that this compound is a promising anthelmintic agent with efficacy comparable to (S)-dicentrine. While direct experimental evidence for its anticancer and anti-inflammatory activities is needed, the known properties of the structurally similar compound Dicentrine suggest that this compound warrants further investigation in these areas. The provided experimental protocols and potential signaling pathways offer a framework for future research into the multifaceted biological activities of this compound.
References
Comparative Analysis of Neolitsine: A Guide for Researchers
This guide provides a comparative analysis of Neolitsine, focusing on its validated anthelmintic effects. The information is compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in evaluating its potential. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways.
I. Quantitative Data Summary
The primary peer-reviewed evidence for this compound's biological activity comes from a study on its anthelmintic properties against the parasitic nematode Haemonchus contortus. The following table compares the in vitro efficacy of this compound with its co-isolated aporphine alkaloid, Dicentrine, and other commercially available anthelmintic drugs.
Table 1: In Vitro Anthelmintic Activity against Haemonchus contortus
| Compound | Class | Efficacy Metric | Value (µg/mL) | Value (µM)¹ | Citation |
| This compound | Aporphine Alkaloid | EC₉₀ | 6.4 | ~19.8 | [1] |
| (S)-Dicentrine | Aporphine Alkaloid | EC₉₀ | 6.3 | ~18.5 | [1] |
| Levamisole | Imidazothiazole | IC₅₀ | Not Reported | - | |
| Ivermectin | Macrocyclic Lactone | IC₅₀ | Not Reported | - | |
| Albendazole | Benzimidazole | IC₅₀ | Not Reported | - |
¹ Molar concentrations are estimated based on molecular weights (this compound: 323.3 g/mol , Dicentrine: 339.38 g/mol ).
Note: While specific IC₅₀/EC₉₀ values for Levamisole, Ivermectin, and Albendazole against H. contortus are not available in the searched literature, they are standard anthelmintics used for comparison.
A review article also mentions that this compound displayed cytotoxic properties against Hela, Mel-5, and HL-60 cancer cell lines, as well as 3T3 non-cancer cell lines. However, the primary research article containing the quantitative data (e.g., IC₅₀ values) and detailed experimental protocols for these cytotoxicity assays could not be retrieved.
II. Experimental Protocols
A. Anthelmintic Activity: Haemonchus contortus Larval Development Assay
The anthelmintic activity of this compound was determined using a Haemonchus contortus larval development assay.[1] While the full text of the primary study was not available, the following is a generalized protocol based on descriptions of similar assays.
-
Parasite Procurement: Haemonchus contortus eggs are collected from the feces of experimentally infected sheep.
-
Egg Sterilization and Hatching: The eggs are sterilized and incubated in a nutrient medium to allow them to hatch into first-stage larvae (L1).
-
Compound Application: The test compounds (this compound, Dicentrine, etc.), dissolved in an appropriate solvent (e.g., DMSO), are added to the wells of a microtiter plate containing the L1 larvae in their growth medium. A range of concentrations is typically tested.
-
Incubation: The plates are incubated for a period that allows for the development of the larvae to the third-stage (L3) in control wells (typically 6-7 days).
-
Assessment of Development: After the incubation period, the development of the larvae is assessed. This is often done by adding a vital stain (e.g., iodine) that stains the undeveloped larvae and eggs, allowing for a count of the developed L3 larvae.
-
Data Analysis: The percentage of inhibition of larval development is calculated for each compound concentration compared to the control. The EC₉₀ (the concentration of the compound that inhibits the development of 90% of the larvae) is then determined from the dose-response curve.
Below is a workflow diagram for a typical Haemonchus contortus larval development assay.
III. Signaling Pathways and Mechanisms of Action
The precise signaling pathway through which this compound exerts its anthelmintic effects has not been elucidated in the available peer-reviewed literature. However, the mechanisms of action for its comparator, Dicentrine, and other established anthelmintic drugs offer insights into potential targets.
A. This compound
The mechanism of action for this compound is currently unknown. As an aporphine alkaloid, it may share mechanisms with similar compounds, but further research is required.
B. (S)-Dicentrine
Studies on Dicentrine suggest two potential mechanisms of action, although these have not been confirmed in nematodes. One study indicates it is a potent and selective α1-adrenoceptor antagonist.[2] Another study found that Dicentrine can inhibit protein disulfide isomerase (PDI) activity, which is crucial for proper protein folding.[3]
C. Alternative Anthelmintics
The following diagrams illustrate the known signaling pathways for established anthelmintic drugs.
-
Levamisole: Acts as an agonist on nicotinic acetylcholine receptors (nAChRs) in the nematode's muscle cells.[1][4][5][6][7] This leads to an influx of cations, causing depolarization, spastic paralysis, and expulsion of the worm.[1][5]
-
Ivermectin: Functions as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells.[8] This increases chloride ion influx, leading to hyperpolarization and flaccid paralysis of the parasite.[9][10]
-
Albendazole: This benzimidazole anthelmintic binds to the β-tubulin subunit in nematode intestinal cells, inhibiting the polymerization of microtubules.[11][12][13][14][15] This disrupts cellular structure and impairs glucose uptake, leading to energy depletion and death of the parasite.[11][12][15]
IV. Conclusion
The available peer-reviewed data validates the in vitro anthelmintic activity of this compound against Haemonchus contortus, with an efficacy comparable to the related aporphine alkaloid, (S)-Dicentrine. However, there is a significant gap in the understanding of its mechanism of action and signaling pathways. Further research is required to elucidate its molecular targets and to explore its potential cytotoxic effects with quantitative data. This guide serves as a foundational resource for scientists interested in the further development and study of this compound as a potential therapeutic agent.
References
- 1. droracle.ai [droracle.ai]
- 2. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
- 6. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 | Parasitology | Cambridge Core [cambridge.org]
- 7. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. zzylchem.com [zzylchem.com]
- 13. Albendazole - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Albendazole? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Chemicals: A Procedural Guide
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedure, it is imperative to take the following precautionary measures:
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for substance-specific safety information. It will provide detailed guidance on hazards, handling, storage, and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[1] The type of glove and other PPE should be selected based on the chemical's properties as outlined in the SDS.
-
Work in a Ventilated Area: All handling of volatile or hazardous chemicals should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Environmental Release: Do not discharge chemical waste into the environment. It is crucial to prevent chemicals from entering drains or waterways unless explicitly permitted by safety guidelines for specific, highly diluted, and non-hazardous solutions.
II. Chemical Waste Categorization and Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal. Waste should be categorized based on its chemical properties.
Table 1: General Chemical Waste Categorization
| Waste Category | Description | Examples | Disposal Container |
| Halogenated Solvents | Organic solvents containing halogens (F, Cl, Br, I). | Dichloromethane, Chloroform, Carbon Tetrachloride | Clearly labeled, compatible solvent waste container. |
| Non-Halogenated Solvents | Organic solvents without halogens. | Ethanol, Methanol, Acetone, Hexane | Clearly labeled, compatible solvent waste container. |
| Aqueous Waste (Acidic) | Acidic solutions (pH < 7). | Dilute Hydrochloric Acid, Sulfuric Acid solutions | Labeled, acid-resistant container. Neutralize to a pH between 5 and 9 before disposal if permitted. |
| Aqueous Waste (Basic) | Basic solutions (pH > 7). | Dilute Sodium Hydroxide, Potassium Hydroxide solutions | Labeled, base-resistant container. Neutralize to a pH between 5 and 9 before disposal if permitted. |
| Solid Chemical Waste | Solid chemical residues, contaminated labware. | Unused reagents, reaction byproducts, contaminated filter paper | Labeled, sealed container. Separate from liquid waste. |
| Sharps Waste | Needles, syringes, scalpels, and other sharp objects. | Contaminated and non-contaminated sharps | Puncture-resistant sharps container.[2] |
III. Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of a specialized chemical like "Neolitsine."
-
Waste Identification and Labeling:
-
Clearly identify the chemical waste being generated.
-
Label the waste container with the full chemical name(s), concentration(s), and any known hazards.
-
Include the date of accumulation.
-
-
Container Selection:
-
Choose a container that is chemically compatible with the waste.
-
Ensure the container has a secure, leak-proof lid.
-
-
Waste Accumulation:
-
Do not mix incompatible waste streams.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is full or is no longer being used, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Emergency Procedures:
-
In case of a spill, follow the procedures outlined in the chemical's SDS.
-
Have spill kits readily available that are appropriate for the types of chemicals being handled.
-
Report all spills and exposures to your supervisor and EHS department immediately.
-
IV. Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Workflow for the safe disposal of laboratory chemical waste.
Disclaimer: This document provides general guidance. Always refer to your institution's specific waste management policies and the Safety Data Sheet for the chemical .
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
